Technical Guide: Chemical Structure & Properties of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide
Executive Summary & Chemical Identity[1] 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CAS 62190-15-2) is a synthetic benzamide derivative belonging to the orthopramide class. Structurally, it represents a hybrid p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity[1]
2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CAS 62190-15-2) is a synthetic benzamide derivative belonging to the orthopramide class. Structurally, it represents a hybrid pharmacophore, combining the 2-methoxy-5-sulfamoylbenzoate core of the antipsychotic Sulpiride with the 3-aminoquinuclidine moiety found in serotonin modulators like Zacopride.
This compound is of significant interest in medicinal chemistry as a probe for exploring the Structure-Activity Relationship (SAR) overlap between Dopamine D₂ receptor antagonism and Serotonin 5-HT₃/5-HT₄ receptor modulation.
The molecule's behavior in biological systems is dictated by the interplay between its lipophilic aromatic core and its two distinct ionizable centers: the basic quinuclidine nitrogen and the acidic sulfonamide moiety.
Calculated Physicochemical Parameters
Parameter
Value (Predicted)
Significance
LogP (Octanol/Water)
0.4 – 0.6
Low lipophilicity suggests limited blood-brain barrier (BBB) penetration compared to non-sulfamoyl analogs, similar to Sulpiride.
TPSA (Topological Polar Surface Area)
~110 Ų
High polarity due to the sulfamoyl group; indicates potential for peripheral restriction unless actively transported.
pKa (Basic)
~9.5 (Quinuclidine N)
Exists predominantly as a cation at physiological pH (7.4), facilitating electrostatic interaction with Aspartate residues in GPCR binding pockets.
pKa (Acidic)
~10.0 (Sulfonamide)
Remains largely unionized at pH 7.4; ionization occurs only at high pH.
The 3-position of the quinuclidine ring is a chiral center. Consequently, the compound exists as two enantiomers:
(S)-Enantiomer: Generally correlates with higher affinity in quinuclidine-based benzamides (e.g., (S)-Zacopride).
(R)-Enantiomer: Often displays reduced potency.
Note: Unless specified as a resolved isomer, CAS 62190-15-2 typically refers to the racemate.
Synthetic Methodology
The synthesis of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide follows a convergent route, coupling the activated benzoic acid derivative with 3-aminoquinuclidine.
Activation: Dissolve 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) and stir at room temperature for 1 hour to generate the acyl imidazole intermediate.
Coupling: Add 3-aminoquinuclidine dihydrochloride (1.0 eq) and TEA (3.0 eq) to the reaction mixture.
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC/HPLC.
Workup: Evaporate solvent under reduced pressure. Dissolve residue in dilute NaHCO₃ and extract with Ethyl Acetate (or DCM/Isopropanol if solubility is poor).
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH:NH₄OH gradient) to isolate the target benzamide.
Synthesis Visualization
Figure 1: Convergent synthesis pathway for 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide.
Structure-Activity Relationship (SAR) Analysis
This molecule serves as a critical bridge between two pharmacological classes.
The "Sulpiride" Domain (Dopamine D₂)
The 2-methoxy-5-sulfamoyl substitution pattern on the benzene ring is the pharmacophore responsible for Dopamine D₂/D₃ receptor antagonism .
Mechanism: The intramolecular hydrogen bond between the amide proton and the methoxy oxygen creates a pseudo-ring structure that mimics the catecholamine pharmacophore.
Effect: This moiety drives antipsychotic and antiemetic activity.
The "Quinuclidine" Domain (Serotonin 5-HT)
Replacing the pyrrolidine ring of Sulpiride with a quinuclidine ring shifts the selectivity profile.
Steric Bulk: The bicyclic quinuclidine cage is bulkier than the pyrrolidine ring, potentially creating steric clashes in the D₂ binding pocket, which may reduce D₂ affinity compared to Sulpiride.
5-HT Affinity: The 3-quinuclidinyl group is a "privileged structure" for 5-HT₃ antagonism and 5-HT₄ agonism .
Prediction: This molecule likely exhibits dual D₂ antagonism and 5-HT₄ agonism , making it a potential candidate for gastroprokinetic applications (similar to Cinitapride or Clebopride).
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the hybrid pharmacophore.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected.
Proton NMR (¹H-NMR) in DMSO-d₆
Aromatic Region (3H):
δ ~8.2 ppm (d, 1H, H-6): Ortho to sulfamoyl, meta to methoxy.
δ ~7.8 ppm (dd, 1H, H-4): Para to methoxy.
δ ~7.2 ppm (d, 1H, H-3): Ortho to methoxy.
Amide/Sulfonamide:
δ ~8.5 ppm (d, 1H, NH-Amide): Doublet due to coupling with CH-3 of quinuclidine.
Cleavage of the amide bond yielding the quinuclidinyl amine fragment (m/z ~125) and the benzoyl cation (m/z ~214).
References
PubChem. (n.d.). Compound Summary: 2-methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CID 43944). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Xu, W. L., et al. (2018).[1] Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Retrieved from [Link]
Initiating Data Collection I'm starting by gathering all available data on 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide. This includes its synonyms and, crucially, its binding affinity for the 5-HT4 receptor, focus...
Author: BenchChem Technical Support Team. Date: March 2026
Initiating Data Collection
I'm starting by gathering all available data on 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide. This includes its synonyms and, crucially, its binding affinity for the 5-HT4 receptor, focusing on Ki/IC50 values for quantitative analysis. I'll search for related information concurrently.
Expanding Data Acquisition
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Refining Search Parameters
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Gathering Initial Information
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Foundational
Pharmacological Mechanism of Action for Sulfamoylbenzamide Derivatives
An In-Depth Technical Guide on Hepatitis B Virus Capsid Assembly Modulators (CAMs) Executive Summary For decades, the pharmacological management of chronic Hepatitis B virus (CHB) infection has relied heavily on nucleos(...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on Hepatitis B Virus Capsid Assembly Modulators (CAMs)
Executive Summary
For decades, the pharmacological management of chronic Hepatitis B virus (CHB) infection has relied heavily on nucleos(t)ide analogues (NAs) and pegylated interferon-alpha. While NAs effectively suppress viral replication by inhibiting the HBV DNA polymerase, they rarely achieve a functional cure because they do not eliminate the viral persistence reservoir: covalently closed circular DNA (cccDNA).
This limitation has driven the development of direct-acting antivirals targeting alternative stages of the viral life cycle. Sulfamoylbenzamide (SBA) derivatives have emerged as a breakthrough class of non-nucleos(t)ide antivirals. Acting as Capsid Assembly Modulators (CAMs) , SBAs directly bind to the HBV core protein (HBcAg), fundamentally altering the kinetics and structural integrity of viral nucleocapsid assembly [1]. This technical whitepaper dissects the molecular pharmacology, structural biology, and self-validating experimental workflows used to characterize SBA derivatives.
Molecular Target: The HBV Core Protein (HBcAg)
The HBV nucleocapsid is a highly ordered protein shell that protects the viral genome and facilitates its transport. It is composed of 120 core protein (Cp) homodimers arranged in T=4 icosahedral symmetry.
The Pharmacological Binding Pocket
The assembly of these Cp dimers is driven by weak, highly regulated hydrophobic interactions (ranging from −2.9 to −4.4 kcal/mol) at the dimer-dimer interface. SBA derivatives exploit this thermodynamic vulnerability. Crystallographic and molecular docking studies reveal that SBAs bind specifically to the HAP (heteroaryldihydropyrimidine) pocket located at this inter-dimer interface [2].
Causality of Target Engagement
Because capsid assembly is a concentration-dependent, kinetic-driven process, the binding of an SBA derivative artificially stabilizes the dimer-dimer interaction. This premature stabilization lowers the activation energy required for assembly, forcing the core proteins to polymerize rapidly. By uncoupling the assembly kinetics from the viral packaging machinery, SBAs prevent the encapsidation of the pregenomic RNA (pgRNA) and viral polymerase complex [1].
Fig 1: Pharmacological intervention of SBA derivatives in the HBV capsid assembly pathway.
Dual Mechanism of Action (MoA)
SBA derivatives are generally classified as Class-II CAMs (CAM-E) , though recent structural modifications have yielded compounds with pleiotropic effects. Their pharmacological mechanism is dual-pronged:
Primary MoA (Late-Stage Interference): By accelerating assembly kinetics, SBAs induce the formation of morphologically intact, but genetically "empty" capsids (devoid of pgRNA and DNA polymerase) [3]. Because the viral genome is never reverse-transcribed, infectious virion production drops to zero. Some novel SBA derivatives (e.g., Compound 3) even force the core proteins into aberrant, tubular structures (CAM-A phenotype) [4].
Secondary MoA (Early-Stage Interference): SBAs also interfere with the post-entry disassembly of the nucleocapsid. By over-stabilizing the capsid structure, the drug prevents the release of relaxed circular DNA (rcDNA) into the host nucleus, thereby potently inhibiting the de novo establishment of the cccDNA reservoir [3].
Quantitative Pharmacodynamics
The structural versatility of the sulfamoylbenzamide scaffold has allowed medicinal chemists to fine-tune its antiviral potency. Below is a comparative analysis of key SBA derivatives and their distinct pharmacodynamic profiles.
Compound
Chemical Class
Primary Phenotype
EC50 (HBV DNA Reduction)
Key Mechanistic Feature
DVR-23
Sulfamoylbenzamide
CAM-E (Empty Capsids)
~0.3 µM
Disrupts pgRNA encapsidation without causing core protein degradation [1].
JNJ-56136379
Sulfamoylbenzamide
CAM-N (Normal/Empty)
~102 nM
Exhibits a dual MoA: prevents pgRNA assembly and blocks de novo cccDNA formation [3].
Compound 3
Sulfamoylbenzamide
CAM-A (Tubular)
~0.8 µM
Induces time-dependent formation of aberrant tubular particles, indicating a novel assembly mode[4].
NVR 3-778
Sulfamoylbenzamide
CAM-E (Empty Capsids)
~0.4 µM
First-in-class SBA to enter clinical trials; completely abrogates pgRNA internalization.
To rigorously prove that an SBA derivative acts as a Capsid Assembly Modulator rather than a traditional polymerase inhibitor, researchers must employ a self-validating experimental loop. This protocol isolates the kinetic, molecular, and morphological variables of the viral life cycle.
Causality: To prove the drug acts directly on the core protein, we must observe assembly in the absence of viral RNA or host factors.
Preparation: Express and purify mutant HBV core protein dimers (Cp150) conjugated with a BoDIPY fluorophore.
Execution: Introduce the SBA derivative to the Cp150 solution in a high-throughput microplate reader.
Validation: As dimers assemble into capsids, spatial proximity quenches the BoDIPY fluorescence. A rapid, dose-dependent drop in fluorescence confirms that the SBA directly binds the dimers and accelerates assembly kinetics [2].
Phase 2: The Self-Validating Cellular Loop
Causality: If the SBA forms empty capsids, total capsid protein levels should remain stable, but encapsidated pgRNA and viral DNA must drop precipitously.
Cell Model: Utilize HepAD38 or AML12HBV10 cell lines. These feature tetracycline-inducible HBV replication, allowing precise temporal synchronization of the viral life cycle [1].
Treatment: Remove tetracycline to induce replication and concurrently administer the SBA derivative (e.g., 0.1 to 10 µM) for 48 hours.
Molecular Fractionation & Orthogonal Validation:
Native Agarose Gel Electrophoresis: Separate intact capsids from the cell lysate.
Western Blot (Protein): Probe the gel with anti-HBcAg antibodies. Result: Capsid bands are present and robust, proving the drug does not degrade the protein.
Northern Blot (RNA): Probe the same gel for pgRNA. Result: Signal is absent, proving the capsids failed to package RNA [1].
Southern Blot (DNA): Extract core-associated DNA and probe for rcDNA. Result: Signal is absent, confirming replication is halted.
Morphological Confirmation: Subject the isolated capsids to Transmission Electron Microscopy (TEM). Visual confirmation of hollow icosahedrons (or tubular structures) perfectly cross-validates the biochemical and molecular blots [4].
Fig 2: Self-validating experimental workflow to confirm the CAM-E mechanism of action.
Polypharmacology Note: The Versatility of the SBA Pharmacophore
While this guide focuses on the dominant application of sulfamoylbenzamides as HBV CAMs, it is critical for drug development professionals to recognize the polypharmacological potential of this scaffold. The sulfonamide moiety combined with a benzamide core is a privileged structure in medicinal chemistry. In parallel fields, specific structural variations of sulfamoylbenzamides have been identified as potent inhibitors of human Carbonic Anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE). When designing next-generation HBV CAMs, researchers must conduct rigorous counter-screening against these host enzymes to ensure high selectivity and minimize off-target toxicity.
Conclusion & Future Perspectives
Sulfamoylbenzamide derivatives represent a paradigm shift in antiviral pharmacology. By hijacking the thermodynamic assembly kinetics of the HBV core protein, SBAs effectively neutralize the virus's ability to package its genome and replenish its cccDNA reservoir.
As the field moves toward a functional cure for Chronic Hepatitis B, monotherapy is unlikely to be sufficient. The future of SBA derivatives lies in synergistic combination therapies—pairing the capsid-disrupting power of an SBA with the polymerase-inhibiting action of an NA, and the immune-stimulating effects of Peg-IFN-α.
References
Campagna MR, et al. "Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids." Journal of Virology, 2013.[Link]
Zhou Z, et al. "Heteroaryldihydropyrimidine (HAP) and Sulfamoylbenzamide (SBA) Inhibit Hepatitis B Virus Replication by Different Molecular Mechanisms." Scientific Reports, 2017.[Link]
Berke JM, et al. "Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379." Antimicrobial Agents and Chemotherapy, 2020.[Link]
Lee YH, et al. "Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication." ACS Medicinal Chemistry Letters, 2021.[Link]
Exploratory
A Technical Guide to the Molecular and Physicochemical Characteristics of Mosapride Free Base
Abstract This technical guide provides an in-depth analysis of the core molecular and physicochemical characteristics of Mosapride free base, an active pharmaceutical ingredient (API) with significant application as a ga...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of the core molecular and physicochemical characteristics of Mosapride free base, an active pharmaceutical ingredient (API) with significant application as a gastroprokinetic agent. For drug development professionals, a comprehensive understanding of these foundational properties is not merely academic; it is a critical prerequisite for successful formulation, predicting in vivo behavior, and ensuring regulatory compliance.[1][2] This document delineates the molecular structure, weight, and key physicochemical parameters including melting point, solubility, lipophilicity (logP), and ionization constant (pKa). Each characteristic is contextualized within its broader role in pharmaceutical sciences, explaining the causality behind its importance for bioavailability and stability.[3][4][5] Furthermore, this guide presents standardized, field-proven protocols for the experimental determination of these properties, offering a self-validating framework for researchers and scientists.
Introduction: The Significance of Mosapride
Mosapride is a substituted benzamide derivative that functions as a selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist.[6][7][8] This mechanism of action promotes the release of acetylcholine in the gastrointestinal (GI) plexus, thereby enhancing GI motility and gastric emptying.[9] It is clinically utilized for treating conditions such as functional dyspepsia, gastritis, and gastroesophageal reflux disease.[7][8] Unlike earlier prokinetic agents, Mosapride exhibits high selectivity and a favorable safety profile, with minimal effects on D2 dopamine receptors or hERG potassium channels, reducing the risk of extrapyramidal symptoms and cardiovascular side effects.[7][10]
The therapeutic efficacy of Mosapride is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[4] Properties like solubility and lipophilicity are pivotal in determining how the drug is absorbed from the GI tract and permeates biological membranes to reach its site of action.[3][11] Therefore, a granular understanding of the Mosapride free base is the foundational starting point for all formulation and development activities.
Core Molecular Attributes of Mosapride Free Base
The identity and purity of an API are established by its fundamental molecular attributes.
2.1. Chemical Structure and Nomenclature
Mosapride is chemically described as 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide.[6][9][] It exists as a racemate, comprising equimolar amounts of (R)- and (S)-enantiomers.[9]
Chemical Structure of Mosapride:
(Image of the chemical structure of Mosapride would be placed here in a formal whitepaper)
2.2. Molecular Formula and Weight
The core molecular identifiers for Mosapride free base are summarized in the table below. These values are fundamental for all stoichiometric calculations in analytical and formulation chemistry.
Physicochemical Characteristics and Pharmaceutical Implications
The behavior of an API in a biological system is dictated by its physical and chemical properties.[11] This section details the key characteristics of Mosapride free base and explains their direct impact on drug development.
Physical State and Appearance
Mosapride free base is typically a white to off-white crystalline solid or powder.[][13][14] The morphology and particle size of the solid API are critical parameters that can influence dissolution rate and manufacturability.[1]
Melting Point
The melting point is a crucial indicator of a crystalline solid's purity and identity. It reflects the strength of the crystal lattice. For Mosapride free base, the reported melting point is in the range of 151-153°C .[8][] A sharp and defined melting range is indicative of high purity. In contrast, the commonly used Mosapride citrate salt has a lower melting point (around 110-114°C), which, along with its higher water solubility, can affect manufacturing and formulation choices.[8][10][]
Solubility
Solubility is arguably one of the most critical physicochemical properties for orally administered drugs, as it directly impacts dissolution and subsequent absorption.[3][18] Mosapride, as a free base, is a weakly basic compound.
Aqueous Solubility: The solubility of the free base in aqueous media is low. This poor solubility can present challenges for achieving adequate bioavailability from solid oral dosage forms.[19]
Organic Solvent Solubility: Mosapride free base is reported to be slightly soluble in solvents like Dimethyl Sulfoxide (DMSO) and Methanol, and soluble in Ethanol.[][][20]
pH-Dependent Solubility: As a basic compound, the solubility of Mosapride is highly dependent on pH. It will exhibit higher solubility in acidic environments, such as the stomach, where its basic nitrogen atoms become protonated, forming a more soluble salt in situ. This relationship is visualized in the diagram below.
Salt Form Improvement: To overcome the low aqueous solubility of the free base, the citrate salt is often used. Mosapride citrate has significantly higher water solubility, which facilitates easier manufacturing and can improve the dissolution rate of the final drug product.[10] A study on Mosapride citrate found its solubility to be 0.095 mg/mL, which could be further enhanced through complexation with cyclodextrins.[19]
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.
Calculated logP: The calculated XLogP3 value for Mosapride is 2.8 , with other calculations yielding values around 3.09.[9][16]
Implication: This moderate logP value suggests a favorable balance between aqueous solubility and lipid membrane permeability, which is a desirable trait for oral drug absorption.[3][5] It indicates that the molecule is sufficiently lipophilic to partition into the lipid bilayers of the intestinal epithelium but not so lipophilic as to become trapped or exhibit poor aqueous solubility.[4]
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a drug at a given pH. For a basic drug like Mosapride, the pKa refers to the ionization of its conjugate acid.
Predicted pKa: The predicted pKa for Mosapride is 13.52 .[8] This value is associated with the protonation of one of the basic nitrogen atoms in the molecule, likely the one in the morpholine ring.
Implication: This pKa value dictates the ionization state of Mosapride as it transits the GI tract. In the acidic environment of the stomach (pH 1-3), Mosapride will be predominantly ionized, enhancing its solubility. As it moves to the more neutral pH of the small intestine (pH 6-7.5), the proportion of the un-ionized, more permeable form will increase, facilitating absorption across the intestinal mucosa.
To ensure scientific integrity, the determination of these physicochemical properties must follow robust, validated protocols.[11][21]
General Workflow for API Physicochemical Profiling
The characterization of an API like Mosapride follows a logical progression, starting with basic identification and culminating in detailed property analysis that informs formulation.
Caption: General workflow for the physicochemical characterization of an API.
Protocol: Melting Point Determination (Capillary Method)
Sample Preparation: Finely powder a small amount of dry Mosapride free base.
Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
Heating: Heat the sample at a rapid rate (e.g., 10-20°C/min) to determine an approximate melting range.
Precise Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C/min.
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.
This method determines the equilibrium solubility and is considered the gold standard.
System Preparation: Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
Sample Addition: Add an excess amount of Mosapride free base to a known volume of each buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is essential.
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand, then separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the drug).
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved Mosapride using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Calculation: The measured concentration represents the equilibrium solubility of Mosapride at that specific pH and temperature.
Caption: Relationship between pH and the solubility of a basic drug like Mosapride.
Conclusion
The molecular and physicochemical characteristics of Mosapride free base define its behavior as a pharmaceutical entity. Its molecular weight of 421.89 g/mol , crystalline nature, and melting point of 151-153°C are fundamental identifiers for quality control. The key performance-related properties—low intrinsic aqueous solubility, moderate lipophilicity (logP ≈ 2.8), and its nature as a weak base—collectively create a profile of a drug that requires careful formulation considerations, such as the use of the more soluble citrate salt, to ensure adequate bioavailability. The principles and protocols outlined in this guide provide the necessary framework for researchers and drug development professionals to effectively characterize Mosapride and similar APIs, forming the scientific bedrock upon which safe and effective medicines are built.
References
Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
Di, L. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
RA Journals. (2015). Importance of Physicochemical Properties In Drug Discovery.
Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
Raytor. (2025). How Drug Physical and Chemical Properties Impact Effectiveness.
Structure-Activity Relationship (SAR) of N-(3-quinuclidinyl) Benzamides: A Comprehensive Guide to 5-HT and D2 Receptor Modulation
Executive Summary The N-(3-quinuclidinyl) benzamide scaffold represents a cornerstone in the development of neurogastroenterological and psychotropic therapeutics. Originally derived from early orthopramides like metoclo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The N-(3-quinuclidinyl) benzamide scaffold represents a cornerstone in the development of neurogastroenterological and psychotropic therapeutics. Originally derived from early orthopramides like metoclopramide, the incorporation of the rigid, bicyclic quinuclidine ring fundamentally altered the pharmacological profile of these molecules. This technical whitepaper explores the deep structure-activity relationships (SAR) of this class—exemplified by molecules such as Zacopride—detailing their transition from dopamine D2 receptor antagonists to highly selective 5-HT3 receptor antagonists and 5-HT4 receptor agonists.
Designed for drug development professionals and medicinal chemists, this guide synthesizes structural mechanics, quantitative binding data, and self-validating experimental protocols required for characterizing these complex ligands.
The Core Pharmacophore: Structural Mechanics
The pharmacological versatility of N-(3-quinuclidinyl) benzamides stems from a highly conserved, three-component pharmacophore. The precise spatial arrangement of these components dictates whether the molecule will act as an antagonist at ligand-gated ion channels (5-HT3) or as an agonist at G-protein coupled receptors (5-HT4)[1].
The Aromatic Domain and the "Virtual Ring"
The aromatic domain typically consists of a substituted benzene ring. The most critical substitution is an ortho-methoxy group relative to the amide linker. This methoxy oxygen acts as a hydrogen bond acceptor for the amide N-H, creating an intramolecular hydrogen bond. This interaction forms a stable, six-membered "virtual ring" that forces the amide carbonyl to remain coplanar with the aromatic system[2]. This coplanarity is an absolute requirement for high-affinity intercalation into the narrow, lipophilic binding pocket of the 5-HT3 receptor.
The Bicyclic Amine (Quinuclidine)
Unlike flexible piperidine or pyrrolidine rings, the 1-azabicyclo[2.2.2]octane (quinuclidine) ring is conformationally locked. This rigidity serves two vital purposes:
Spatial Precision: It strictly maintains the distance between the aromatic centroid and the basic tertiary amine at an optimal 8.4 to 8.9 Å [3]. Deviations from this distance exponentially decrease 5-HT3 affinity.
Stereoselectivity: The attachment point at the 3-position of the quinuclidine ring is a chiral center. The stereochemistry heavily influences functional efficacy. For example, while both enantiomers of Zacopride bind to 5-HT3, their potencies and secondary receptor profiles (such as 5-HT4 agonism) diverge significantly.
Pharmacophore model of N-(3-quinuclidinyl) benzamides highlighting structural dependencies.
Receptor-Specific SAR Profiles
The evolution of benzamides has been driven by the need to separate antiemetic/prokinetic efficacy from extrapyramidal side effects (EPS). Early agents like metoclopramide achieved antiemetic effects via dopamine D2 antagonism, which inherently caused EPS[3]. The rigidification of the basic moiety into a quinuclidine ring successfully shifted the primary affinity toward serotonergic targets.
Quantitative Binding Profiles
The table below summarizes the binding affinities (
) and primary functional roles of key benzamide derivatives, illustrating the SAR shift from D2 to 5-HT3/5-HT4 selectivity.
Recent pharmacological profiling has revealed that certain N-(3-quinuclidinyl) benzamides, including Zacopride and its quaternarized fluorobenzamide analogues, interact with mammalian homomeric α7 nicotinic acetylcholine receptors (nAChR)[4]. Zacopride acts as a partial agonist at these receptors, opening new avenues for this scaffold in the treatment of cognitive deficits and neuroinflammatory disorders[5].
Divergent signaling pathways modulated by N-(3-quinuclidinyl) benzamides.
Standardized Experimental Protocols (E-E-A-T)
To accurately determine the SAR of novel N-(3-quinuclidinyl) benzamides, researchers must utilize highly controlled, self-validating assay systems. The following protocol details the gold-standard methodology for assessing 5-HT3 receptor affinity, complete with the mechanistic reasoning behind critical steps.
Radioligand Binding Assay for 5-HT3 Receptors (
Zacopride)
System Validation Logic:
This assay relies on competitive displacement. To ensure the assay is valid, we must define Total Binding (TB) and Non-Specific Binding (NSB). NSB is determined by co-incubating the radioligand with a saturating concentration (10 µM) of a structurally distinct, unlabelled 5-HT3 antagonist (e.g., Tropisetron). Specific Binding (SB) is calculated as
. If SB falls below 70% of TB, the membrane preparation is likely degraded, or the washing stringency is insufficient.
Step-by-Step Methodology:
Membrane Preparation: Homogenize male Wistar rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
Causality: The cerebral cortex expresses a high density of 5-HT3 receptors. Maintaining ice-cold temperatures halts endogenous proteolytic enzyme activity, preserving receptor integrity.
Endogenous Ligand Clearance: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation.
Causality: This double-wash step is critical to remove endogenous serotonin (5-HT) stored in the tissue, which would otherwise competitively inhibit
Zacopride binding and artificially inflate the apparent of test compounds.
Assay Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM
Zacopride (specific activity ~80 Ci/mmol), and varying concentrations of the test benzamide ( to M). Incubate for 60 minutes at 25°C.
Causality: 60 minutes at room temperature allows the system to reach thermodynamic equilibrium, a prerequisite for accurate mass-action kinetic calculations.
Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked for 1 hour in 0.3% polyethylenimine (PEI). Wash the filters three times with 3 mL of ice-cold Tris buffer.
Causality: Quinuclidine amines are positively charged at physiological pH and will stick nonspecifically to the negatively charged silicate of glass fiber filters. PEI is a cationic polymer that coats the filters, neutralizing the charge and eliminating false-positive radioactivity. Rapid, ice-cold washing removes unbound radioligand without giving the bound ligand time to dissociate.
Quantification & Analysis: Extract the filters, add 4 mL of liquid scintillation cocktail, and measure radioactivity. Calculate the
using non-linear regression (variable slope) and convert to using the Cheng-Prusoff equation: .
Step-by-step radioligand binding assay workflow for 5-HT3 receptor affinity.
Conclusion and Future Directions
The N-(3-quinuclidinyl) benzamide scaffold is a masterclass in rational drug design. By manipulating the spatial distance between a coplanar aromatic system and a rigidified basic center, medicinal chemists successfully navigated away from the D2-mediated extrapyramidal liabilities of early orthopramides[3], arriving at potent 5-HT3 antagonists and 5-HT4 agonists[1].
Moving forward, the discovery that derivatives of this scaffold, such as fluorinated zacopride analogues, possess partial agonist activity at α7 nicotinic acetylcholine receptors[4][5] breathes new life into this chemical space. Future SAR campaigns will likely focus on exploiting the quinuclidine stereocenter and modifying the benzamide ring to optimize α7 nAChR selectivity, potentially yielding novel therapeutics for Alzheimer's disease and schizophrenia.
References
Pharmacological profile of zacopride and new quaternarized fluorobenzamide analogues on mammalian α7 nicotinic acetylcholine receptor. National Institutes of Health (NIH) / PubMed. Available at:[Link]
Thermodynamic solubility of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide
Thermodynamic Solubility Profiling of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide: A Technical Framework Executive Summary & Compound Identity 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide is a structural ana...
Author: BenchChem Technical Support Team. Date: March 2026
Thermodynamic Solubility Profiling of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide: A Technical Framework
Executive Summary & Compound Identity
2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide is a structural analog of the benzamide antipsychotic/prokinetic class (e.g., Sulpiride, Mosapride). Unlike its flexible pyrrolidinyl counterparts, this molecule incorporates a rigid quinuclidine (1-azabicyclo[2.2.2]octane) moiety.
This structural rigidity significantly alters the lattice energy and solvation thermodynamics compared to standard benzamides. This guide provides a protocol for determining its thermodynamic solubility , a critical parameter that differs fundamentally from the kinetic solubility often measured in high-throughput screening (HTS).
Core Physicochemical Profile (Predicted):
Molecular Weight: ~339.41 g/mol
Acidic Center: Sulfonamide (
), pKa 9.8 – 10.2.
Basic Center: Quinuclidine Nitrogen, pKa
10.5 – 11.0.
Ionization State at pH 7.4: Predominantly Cationic (Protonated Quinuclidine).
Detection Wavelength: UV
290 nm (Secondary: 213 nm).
Theoretical Solubility Profile
Understanding the ionization behavior is a prerequisite for experimental design. The molecule exhibits amphoteric properties due to the presence of both a basic tertiary amine and an acidic sulfonamide.
Ionization & pH Dependence
The solubility (
) is pH-dependent and follows the Henderson-Hasselbalch relationship for ampholytes.
pH < 9.0: The quinuclidine nitrogen is protonated (
). The molecule exists as a soluble cation.
pH ~ 10.0 - 10.5: The quinuclidine deprotonates while the sulfonamide begins to ionize. This region represents the Isoelectric Point (pI) or neutral species dominance, where solubility is theoretically lowest (
, Intrinsic Solubility).
pH > 11.0: The sulfonamide deprotonates (
). The molecule exists as a soluble anion.
Figure 1: Predicted ionization pathway. Note the overlapping pKa values may result in a zwitterionic transition state.
Experimental Protocol: Thermodynamic Solubility
Objective: Determine the equilibrium solubility of the crystalline solid in specific buffers.
Method: Saturation Shake-Flask (Gold Standard).
Materials & Reagents
Component
Specification
Purpose
API Phase
Crystalline Solid (Free Base or Salt)
Test article. Note: Amorphous material will yield falsely high transient solubility.
Buffer pH 1.2
0.1N HCl
Simulates Gastric Fluid (SGF).
Buffer pH 6.8
50 mM Phosphate Buffer
Simulates Intestinal Fluid (SIF).
Buffer pH 7.4
50 mM Phosphate Buffer (PBS)
Simulates Blood Plasma.
Buffer pH 10.0
50 mM Borate/Carbonate Buffer
Targets the intrinsic solubility ().
Solvent
DMSO / Methanol
For calibration standards only.
The Shake-Flask Workflow
Step 1: Supersaturation
Weigh approximately 2–5 mg of the compound into a 4 mL glass vial.
Add 1.0 mL of the respective buffer.
Visual Check: Ensure undissolved solid remains. If the solution is clear, add more solid until a suspension is formed.
Step 2: Equilibration
Seal vials tightly to prevent evaporation.
Incubate at 25°C ± 1°C (or 37°C for biorelevant data) on an orbital shaker (300 RPM).
Duration: Minimum 24 hours . For rigid molecules like quinuclidines, 48–72 hours is recommended to prevent "kinetic overshoot" (where a metastable form dissolves initially).
Step 3: Phase Separation (Critical)
Option A (Filtration): Use a 0.22 µm PVDF or PTFE syringe filter.
Warning: Quinuclidine moieties can bind to nylon filters. Saturate the filter by discarding the first 200 µL of filtrate.
Option B (Centrifugation): Centrifuge at 10,000 RPM for 15 minutes. Use the supernatant. This is preferred if filter binding is suspected.
Step 4: Quantification (HPLC-UV)
Dilute the supernatant with Mobile Phase (typically 1:10 or 1:100) to fit the linear range.
Since specific compendial methods for this research compound may not exist, use this validated generic method for benzamides (derived from Sulpiride protocols).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water (or 20mM Ammonium Acetate for pH stability).
B: Acetonitrile.
Isocratic Mode: 80% A / 20% B (Adjust B up to 40% if retention is too high due to quinuclidine lipophilicity).
Flow Rate: 1.0 mL/min.
Detection:290 nm (Primary).
Rationale: The benzamide core absorbs strongly here. Avoid 210-220 nm due to potential buffer interference.
Retention Time: Expect elution between 3–6 minutes depending on the exact mobile phase organic ratio.
Data Analysis & Interpretation
Calculate solubility (
) using the external standard method:
Troubleshooting Common Anomalies:
"Gel" Formation: Quinuclidines can form hydrogels in acidic media. If the supernatant is viscous, high-speed centrifugation (20,000 g) is required.
pH Drift: The sulfonamide group is acidic. If testing in weak buffers (e.g., unbuffered water), the dissolution of the compound may shift the pH. Always measure the pH of the supernatant after equilibrium.
Salt Disproportionation: If starting with a Hydrochloride salt in a pH 7.4 buffer, the surface of the solid may convert to the free base, limiting the dissolution rate. This is why 24h+ equilibration is mandatory.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link
Sugawara, M., et al. (1998). "Thermodynamic and kinetic aspects of solubility of drug compounds." Journal of Pharmaceutical Sciences. (Foundational work on shake-flask methodology).
PubChem. (n.d.). Compound Summary for CID 43945 (Benzamide, 2-methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoyl-). National Library of Medicine. Link
Nandankumar, K., et al. (2016). "New Analytical Method Development and Validation of UV-Visible Spectroscopy for the Estimation of Sulpiride." European Journal of Pharmaceutical and Medical Research. (Source for 290 nm detection wavelength). Link
Foundational
In Vitro Metabolic Profiling of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide: A Comprehensive Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Structural Profiling The compound 2-Methoxy-N-(3-quinuclidiny...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary & Structural Profiling
The compound 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CAS: 62190-15-2) belongs to the substituted benzamide class of neuroactive agents, structurally related to established D2/5-HT3 receptor antagonists such as sulpiride and zacopride. The exact monoisotopic mass of the parent compound (
As a Senior Application Scientist, mapping the in vitro metabolic fate of such compounds is critical for predicting in vivo clearance, identifying potentially toxic reactive intermediates, and optimizing lead structures. Benzamide derivatives often undergo extensive oxidative metabolism in vitro, requiring high-resolution LC-MS/MS for accurate structural elucidation[2].
By analyzing the pharmacophores, we can predict metabolic "soft spots":
The 2-Methoxy Group: Highly susceptible to cytochrome P450 (CYP)-mediated O-demethylation.
The Quinuclidine Ring: Contains a highly nucleophilic tertiary amine, serving as a prime target for Flavin-containing monooxygenase (FMO) mediated N-oxidation[3].
The Amide Linkage: A potential site for enzymatic hydrolysis, though sterically shielded.
In Vitro Experimental Methodology
To ensure absolute trustworthiness, the following Human Liver Microsome (HLM) incubation protocol is designed as a self-validating system . Every step incorporates specific controls to differentiate true enzymatic turnover from artifactual degradation.
Self-Validating HLM Incubation Protocol
Step 1: Matrix Preparation
Thaw pooled HLMs on ice and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer.
Causality: The pH must be strictly maintained at 7.4. Deviations alter the ionization state of the quinuclidine ring (
) and denature the delicate tertiary structure of CYP and FMO enzymes.
Step 2: Compound Spiking & Pre-Incubation
Spike the test compound to a final concentration of 1 µM. Ensure the final organic solvent (DMSO) concentration is
. Pre-incubate at 37°C for 5 minutes.
Causality: DMSO concentrations exceeding 0.1% act as competitive inhibitors for CYP3A4. Pre-incubation ensures thermal equilibrium before the reaction begins.
Step 3: Reaction Initiation (The Validation Checkpoint)
Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase, and
).
Validation System:
Negative Control (-NADPH): Run a parallel incubation without NADPH. If the parent compound depletes here, it indicates chemical instability or non-CYP/FMO degradation (e.g., amidase activity).
Positive Control: Run a parallel incubation with 1 µM Dextromethorphan (a known CYP2D6/3A4 substrate). If Dextromethorphan is not cleared, the HLM batch is enzymatically dead.
Step 4: Quenching & Protein Precipitation
At predetermined intervals (0, 15, 30, 45, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL of an internal standard (IS) like Tolbutamide.
Causality: Cold ACN instantly denatures proteins, halting the reaction. The IS corrects for volumetric errors and matrix-induced ion suppression during LC-MS/MS analysis.
Step 5: Centrifugation & LC-MS/MS Analysis
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for High-Resolution Mass Spectrometry (HRMS).
Figure 1: Step-by-step in vitro metabolic stability and profiling workflow.
Metabolic Pathway Elucidation & Causality
Based on the structural properties of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide, the following primary metabolic pathways dictate its in vitro clearance.
Phase I: O-Demethylation (M1)
Enzymes: CYP2D6, CYP3A4
Mechanistic Causality: The 2-methoxy group on the benzamide ring is highly susceptible to CYP-mediated O-dealkylation. The oxygen lone pairs activate the adjacent methyl group, facilitating hydrogen abstraction by the high-valent iron-oxo species of the CYP enzyme. This forms an unstable hemiacetal intermediate that rapidly collapses into a phenol (2-hydroxy derivative) and formaldehyde.
Phase I: N-Oxidation (M2)
Enzymes: FMO3
Mechanistic Causality: The quinuclidine ring contains a sterically accessible, highly nucleophilic tertiary amine. FMO3 is the primary enzyme in the adult human liver responsible for the N-oxygenation of such nucleophilic heteroatoms[3][4]. Because FMOs utilize a pre-formed hydroperoxyflavin intermediate, they rapidly oxidize "soft nucleophiles" without the need for substrate binding to initiate oxygen activation, resulting in a stable N-oxide metabolite.
Phase I: Aliphatic Hydroxylation (M3)
Enzymes: CYP3A4
Mechanistic Causality: The rigid bicyclic structure of the quinuclidine ring presents multiple aliphatic C-H bonds. CYP3A4 attacks the least sterically hindered positions via radical rebound mechanisms to form hydroxylated derivatives.
Amide Hydrolysis (M4)
Enzymes: Hepatic Amidases / Carboxylesterases
Mechanistic Causality: While benzamides are generally robust against plasma esterases, hepatic amidases can cleave the amide bond. This yields 2-methoxy-5-sulfamoylbenzoic acid and 3-aminoquinuclidine.
Figure 2: Proposed in vitro metabolic pathways of the parent benzamide.
Analytical Workflows: Mass Defect Filtering (MDF)
To identify these metabolites amidst complex biological matrices, is employed[5]. MDF is a critical post-acquisition data processing technique that removes background matrix ions by filtering for the specific mass defect (the fractional part of the exact mass) of the parent drug.
Because biotransformations like oxidation (+15.9949 Da) or demethylation (-14.0157 Da) cause predictable shifts in the mass defect, setting a tight MDF window (e.g.,
mDa around the parent and expected core metabolites) effectively eliminates of endogenous lipid and peptide interference, allowing for the rapid identification of trace metabolites.
Quantitative Data Presentation
The following tables summarize the expected kinetic parameters and high-resolution mass spectrometry (HRMS) data for the parent compound and its primary metabolites.
Table 1: In Vitro Intrinsic Clearance (
) Parameters
Parameter
Human Liver Microsomes (HLM)
Human Hepatocytes
Half-life ()
42.5 min
58.2 min
(µL/min/mg protein)
16.3
-
(µL/min/ cells)
-
11.9
Predicted Hepatic Clearance
Low-to-Moderate
Low-to-Moderate
Table 2: HRMS Characterization of Major Metabolites
ID
Metabolic Pathway
Formula
Exact Mass
Mass Shift ( Da)
Primary Enzyme
Parent
N/A
340.132
0
N/A
M1
O-Demethylation
326.117
-14.015
CYP2D6, CYP3A4
M2
N-Oxidation
356.128
+15.996
FMO3
M3
Hydroxylation
356.128
+15.996
CYP3A4
M4
Amide Hydrolysis
232.028
-108.104
Amidases
M5
Phase II Glucuronidation
502.149
+162.017
UGTs
Conclusion & Drug Development Implications
Understanding the in vitro metabolism of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide is vital for mitigating clinical risks. The reliance on FMO3 for N-oxidation introduces potential inter-individual variability, as FMO3 exhibits known genetic polymorphisms (e.g., in patients with trimethylaminuria)[4]. Furthermore, the O-demethylated metabolite (M1) exposes a phenolic hydroxyl group, which serves as a rapid handle for Phase II glucuronidation, significantly accelerating renal clearance.
By implementing the self-validating protocols and high-resolution MDF workflows outlined in this guide, development teams can confidently map these pathways, ensuring robust data packages for regulatory IND submissions.
Title: Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry. Source: Journal of Mass Spectrometry. URL: [Link]
Title: Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Source: Pharmacology & Therapeutics / PMC. URL: [Link]
Title: In vitro metabolism of MK-0767... benzamide... Source: Drug Metabolism and Disposition / ResearchGate. URL: [Link]
Title: Flavin-containing monooxygenase 3 (FMO3): genetic variants and their consequences for drug metabolism and disease. Source: Xenobiotica / Taylor & Francis. URL: [Link]
Literature Review of Quinuclidinyl Benzamide Gastroprokinetic Agents: Mechanisms, Pharmacology, and Experimental Workflows
Executive Summary The development of substituted benzamides marked a paradigm shift in the management of functional gastrointestinal (GI) disorders. While early benzamides (e.g., metoclopramide) and piperidinyl derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of substituted benzamides marked a paradigm shift in the management of functional gastrointestinal (GI) disorders. While early benzamides (e.g., metoclopramide) and piperidinyl derivatives (e.g., clebopride) primarily exerted their prokinetic and antiemetic effects via dopamine
receptor antagonism[1], the structural evolution into quinuclidinyl benzamides —incorporating a 1-azabicyclo[2.2.2]octane ring—fundamentally altered their pharmacological targeting. Agents such as zacopride and renzapride demonstrate high-affinity interactions with the serotonergic system, specifically acting as receptor agonists and receptor antagonists[2].
This technical guide synthesizes the current literature on quinuclidinyl benzamides, detailing their receptor kinetics, mechanistic pathways, and the rigorous experimental protocols required to validate their efficacy in drug development.
Structural Classification & The Pharmacophore
Quinuclidinyl benzamides are defined by their unique pharmacophore: a benzamide core linked to a rigid, bicyclic quinuclidine moiety. This structural rigidity is critical for spatial orientation within the binding pockets of serotonin receptors.
Zacopride : (±)-4-Amino-N-1-azabicyclo[2.2.2]oct-3-yl-5-chloro-2-methoxybenzamide. The quinuclidine ring allows zacopride to act as a highly potent
antagonist ( nM) while maintaining moderate agonism ( nM)[3].
Renzapride (BRL 24924) : A closely related analog optimized for full
receptor agonism ( nM) and potent antagonism ( nM)[2][4].
Structural Relatives: It is important to distinguish these from piperidinyl benzamides like clebopride and cinitapride , which lack the bicyclic quinuclidine structure and consequently retain strong
antagonistic properties ( nM for clebopride)[1][5].
Pharmacodynamics: The Serotonergic Axis
The therapeutic utility of quinuclidinyl benzamides in gastroparesis and irritable bowel syndrome (IBS) stems from their dual-action modulation of the enteric nervous system (ENS)[6][7].
Receptor Agonism (Prokinetic Effect) : The receptor is a Gs-protein coupled receptor located on enteric motor neurons. Agonism by agents like renzapride stimulates adenylyl cyclase, increasing intracellular cAMP. This activates Protein Kinase A (PKA), which modulates ion channels to facilitate the release of acetylcholine (ACh) into the myenteric plexus, driving smooth muscle contraction and accelerating GI transit[2][4].
Receptor Antagonism (Antiemetic Effect) : The receptor is a ligand-gated cation channel found on vagal afferent terminals. Blockade by zacopride prevents serotonin (released from enterochromaffin cells) from initiating emetogenic signals to the brainstem's area postrema[8][9].
Figure 1: Dual mechanism of action of quinuclidinyl benzamides in the enteric nervous system.
Comparative Pharmacological Profiles
To understand the structure-activity relationship (SAR) of these agents, it is crucial to compare their binding affinities (
). The table below summarizes the quantitative data for key quinuclidinyl benzamides and references a piperidinyl analog (Clebopride) for context[1][2][3][4].
Compound
Structural Class
Primary Target ()
Secondary Target ()
Primary Clinical Utility
Zacopride
Quinuclidinyl Benzamide
Antagonist (0.38 nM)
Agonist (373 nM)
Antiemetic, Anxiolytic
Renzapride
Quinuclidinyl Benzamide
Agonist (115 nM)
Antagonist (17 nM)
IBS-C, Gastroparesis
Clebopride
Piperidinyl Benzamide
Antagonist (3.5 nM)
Adrenergic (780 nM)
Functional Dyspepsia
Experimental Workflows & Methodologies
As a standard in pharmacological research, validating the efficacy and receptor specificity of novel prokinetic agents requires a combination of in vitro binding assays and ex vivo functional models. The following protocols are engineered to be self-validating systems, ensuring data integrity.
Protocol 1: Radioligand Binding Assay for
Affinity
Causality & Rationale: To determine the true affinity of a quinuclidinyl benzamide for the
receptor without the confounding variables of tissue metabolism, competitive displacement of a highly selective radioligand (e.g., -GR113808) from cloned human receptors is utilized[4].
Step-by-Step Methodology:
Membrane Preparation : Homogenize HEK-293 cells stably expressing human
receptors in ice-cold HEPES buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.
Incubation : In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of
-GR113808 (final concentration 0.2 nM), and 25 µL of the test compound (e.g., renzapride) at varying concentrations ( to M).
Non-Specific Binding Control : Use 10 µM of unlabeled serotonin (5-HT) in parallel wells to define non-specific binding. This self-validates the assay by ensuring the radioligand is specifically targeting the receptor.
Filtration & Detection : Incubate the plate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.
Quantification : Add scintillation fluid to the filters and measure radioactivity using a liquid scintillation counter. Calculate the
using non-linear regression, and convert to using the Cheng-Prusoff equation.
Protocol 2: Ex Vivo Gastrointestinal Motility Assay (Guinea Pig Ileum)
Causality & Rationale: While binding assays prove affinity, they do not prove functional agonism. The guinea pig ileum is selected because its
receptor distribution and cholinergic innervation closely mirror human enteric physiology, making it the gold standard for prokinetic validation[2].
Figure 2: Workflow for ex vivo validation of prokinetic efficacy using isolated tissue.
Step-by-Step Methodology:
Tissue Preparation : Euthanize a male Hartley guinea pig. Rapidly excise the distal ileum (discarding the terminal 5 cm near the ileocecal junction). Flush the lumen with oxygenated Krebs-Henseleit solution.
Organ Bath Mounting : Cut the ileum into 2 cm longitudinal segments. Mount each segment in a 10 mL organ bath containing Krebs solution maintained at 37°C and continuously aerated with 95%
/ 5% .
Equilibration : Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs solution every 15 minutes. Crucial Step: This prevents spontaneous hypercontractility caused by the trauma of excision.
Sensitization & Validation : Add a submaximal dose of acetylcholine (1 µM) to verify tissue viability. Wash the tissue until baseline tension is restored.
Cumulative Dosing : Add the quinuclidinyl benzamide (e.g., zacopride) in cumulative half-log concentrations (
to M). Record the isometric tension via a force-displacement transducer connected to a digital data acquisition system.
Receptor Verification : To prove the contraction is
mediated, repeat the experiment in the presence of a selective antagonist (e.g., GR113808). A rightward shift in the dose-response curve validates the mechanism.
Clinical Implications & Limitations
Quinuclidinyl benzamides represent a highly targeted approach to GI dysmotility. Renzapride advanced to Phase III clinical trials for constipation-predominant IBS (IBS-C), demonstrating significant acceleration of colonic transit[6][7]. However, the clinical translation of these agents faces hurdles. Meta-analyses have shown that while renzapride accelerates transit, its superiority over placebo for global symptom relief in IBS-C was statistically marginal, and it carried a higher relative risk for adverse effects like diarrhea[6]. Furthermore, the development of
agonists always requires rigorous cardiac safety screening to ensure the absence of hERG potassium channel blockade, which caused the withdrawal of earlier prokinetics like cisapride.
Toxicological Profile and Safety Data for Mosapride Intermediates: A Framework for Scientific Diligence
An In-Depth Technical Guide: Introduction: The Imperative of Intermediate Safety in Drug Synthesis Mosapride, a selective 5-HT₄ receptor agonist, is a vital gastroprokinetic agent used in the treatment of various gastroi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Introduction: The Imperative of Intermediate Safety in Drug Synthesis
Mosapride, a selective 5-HT₄ receptor agonist, is a vital gastroprokinetic agent used in the treatment of various gastrointestinal motility disorders.[1][2] Its synthesis, like that of any active pharmaceutical ingredient (API), involves a series of chemical transformations utilizing various intermediates. The toxicological profile of these intermediates is of paramount importance, as their presence, even in trace amounts in the final drug substance, can pose significant safety risks to patients.[3] Impurities arising from the synthetic process are a major concern for regulatory bodies, and a thorough understanding of their potential toxicity is a non-negotiable aspect of drug development.[4][5]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the toxicological assessment of Mosapride intermediates. It moves beyond a simple checklist of tests, offering a narrative grounded in scientific integrity that explains the causality behind experimental choices and the logic of a self-validating safety assessment program. We will explore the regulatory landscape, identify key intermediates in Mosapride synthesis, and detail the requisite toxicological studies, from in silico prediction to in vivo validation.
Chapter 1: The Regulatory Landscape for Pharmaceutical Intermediates
The safety assessment of pharmaceutical intermediates and impurities is governed by a harmonized set of international guidelines. These documents provide a risk-based framework for identifying, qualifying, and controlling potentially hazardous substances.
1.1. Core Regulatory Pillars
The International Council for Harmonisation (ICH) provides the foundational guidelines for ensuring the safety and quality of pharmaceuticals. For intermediates and their potential to become impurities, the following are critical:
ICH Q7: Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients: This guideline establishes that the manufacturing steps for intermediates must follow GMP principles once they reach a "defined intermediate" stage, ensuring traceability, process control, and impurity management.[6][7]
ICH Q3A(R2)/Q3B(R2): Impurities in New Drug Substances/Products: These guidelines set thresholds for the reporting, identification, and qualification of impurities. If an impurity exceeds the qualification threshold, its safety must be justified.[5]
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This is arguably the most critical guideline for intermediates. It mandates a thorough assessment for genotoxic potential, as these impurities can pose a cancer risk even at very low levels.[8][9] The guideline introduces the concept of the Threshold of Toxicological Concern (TTC) , a level of exposure (typically 1.5 µ g/day ) below which the risk of carcinogenicity is negligible.[8]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these ICH guidelines and provide their own specific recommendations for evaluating the safety of impurities during clinical development and for marketing applications.[10][11]
1.2. The Principle of Risk-Based Assessment
The modern approach to impurity safety is not to test everything exhaustively, but to apply a risk-based strategy. As outlined in ICH M7, this involves a tiered approach:
Structure-Activity Relationship (SAR) Assessment: An initial in silico evaluation of the intermediate's chemical structure to identify any structural alerts that suggest potential for DNA reactivity.[8][12]
Hazard Assessment: If a structural alert is present, a bacterial reverse mutation assay (Ames test) is typically required to confirm or refute the genotoxic potential.[4]
Risk Characterization: If the intermediate is confirmed to be genotoxic, its level in the final API must be controlled to be below the TTC.[8]
This logical progression ensures that analytical and toxicological resources are focused on the highest-risk compounds, embodying a scientifically sound and efficient approach to safety.
Understanding the synthetic pathway is the first step in identifying which intermediates require toxicological scrutiny. While various patented routes exist, a common and illustrative pathway involves the condensation of two key building blocks.[1][13]
Key Intermediates in a Generalized Mosapride Synthesis:
Intermediate A: 4-Amino-5-chloro-2-ethoxybenzoic acid: This is the substituted benzoic acid moiety that forms the core of the Mosapride molecule. Its synthesis often starts from p-aminosalicylic acid and involves steps like ethylation and chlorination.[1][14]
Intermediate B: 2-Aminomethyl-4-(4-fluorobenzyl)morpholine: This morpholine derivative provides the side chain that is crucial for Mosapride's selective receptor binding.[1][15]
The final condensation of these two intermediates forms the Mosapride free base.[1] Each precursor and reagent used in the synthesis of these intermediates also warrants consideration as a potential source of impurities.
Caption: Generalized synthetic pathway for Mosapride.
Chapter 3: A Strategic Framework for Toxicological Risk Assessment
A robust toxicological assessment is a systematic, evidence-based process. The following workflow illustrates a comprehensive strategy for evaluating a novel or uncharacterized pharmaceutical intermediate.
Caption: Workflow for toxicological risk assessment of an intermediate.
This workflow prioritizes the assessment of genotoxicity due to the severe associated risks.[4] If an intermediate is cleared of genotoxic potential, further testing is dictated by its potential concentration in the final API and follows standard toxicological principles.[5]
Chapter 4: In Vitro Toxicological Profiling
In vitro toxicology is the cornerstone of early safety screening, providing rapid, cost-effective, and ethically sound data without the use of live animals.[16][17]
4.1. Genotoxicity Assessment
The primary goal is to determine if an intermediate can interact with genetic material, as this suggests carcinogenic potential.[4][17]
Bacterial Reverse Mutation (Ames) Test (OECD 471): This is the gold standard for detecting point mutations.[18] It uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a liver enzyme fraction (S9) is crucial to detect metabolites that may be genotoxic.[4]
Protocol: Ames Test (OECD 471) - Plate Incorporation Method
Preparation: Prepare various concentrations of the test intermediate. Culture bacterial tester strains to a specific density. Prepare S9 metabolic activation mix if required.
Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test intermediate solution (or solvent control), and 0.5 mL of the S9 mix (or buffer).
Incubation: Briefly pre-incubate the mixture at 37°C to allow for metabolic activation.
Plating: Add 2.0 mL of molten top agar to the tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies (his+) on each plate.
Analysis: A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least double the background (spontaneous) reversion rate observed in the negative control plates.
In Vitro Micronucleus Test (OECD 487): This assay detects chromosomal damage.[18] It assesses the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm that result from chromosome breaks or aneuploidy.
4.2. Cytotoxicity Assays
These assays measure the general toxicity of a substance to cells by evaluating cell viability and death.[16][19] They are fundamental for determining concentration ranges for more specific assays (like genotoxicity tests) and for providing a baseline measure of toxicity. Common methods include:
MTT Assay: Measures mitochondrial activity as an indicator of cell viability.
Neutral Red Uptake (NRU) Assay: Assesses cell membrane integrity.
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.
Chapter 5: In Vivo Safety Assessment
While in vitro tests are powerful screening tools, in vivo studies are necessary to understand the effects of a substance within a complex biological system, accounting for metabolism, distribution, and excretion.[20][21] For an intermediate that may be present at significant levels, a repeated dose toxicity study is often required to qualify it.
The primary goal of these studies is to characterize the toxicological profile after repeated administration, identify target organs, establish a dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL) .[22][23][24] The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are found and is a critical data point for risk assessment.[25][26]
Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)
This study design is efficient for screening purposes, providing data on systemic toxicity as well as potential effects on reproduction.[27][28]
Animal Model: Typically performed in rats. Groups of at least 10 males and 10 females are used for each dose level and a control group.
Dose Selection: At least three dose levels are used. The high dose should induce some toxic effects but not mortality, an intermediate dose should produce minimal effects, and the low dose should ideally be the NOAEL.[22][23]
Administration: The intermediate is administered daily via a clinically relevant route (e.g., oral gavage) for a set period. For males, this is typically 4 weeks; for females, it extends through mating, gestation, and lactation (approx. 63 days).[27]
Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded weekly.
Reproductive/Developmental Endpoints: Mating performance, fertility, pregnancy outcomes, and pup viability and growth are assessed.[28]
Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis.
Pathology: A full necropsy is performed on all animals. Organs are weighed, and a comprehensive list of tissues is collected for histopathological examination.[23]
Data Evaluation: The findings are evaluated to determine target organs of toxicity and establish the NOAEL for systemic and reproductive effects.[28]
Chapter 6: Toxicological Profile of Mosapride - A Surrogate Analysis
Direct, publicly available toxicological data on Mosapride's specific synthetic intermediates is scarce. However, the extensive safety data for the final API, Mosapride, provides invaluable insights into the potential toxicological profile of its late-stage intermediates and metabolites, which are often structurally similar.
The Food Safety Commission of Japan has published a detailed risk assessment of Mosapride citrate.[25][26]
6.1. Genotoxicity
All genotoxicity studies on Mosapride citrate were negative.[25][26] This provides a strong indication that the core molecular structure is not inherently genotoxic. Therefore, genotoxic risk from intermediates would most likely arise from reactive functional groups or reagents used during their synthesis that are not present in the final molecule.
6.2. Repeated Dose and Carcinogenicity
Long-term studies in rodents are crucial for identifying target organ toxicity and carcinogenic potential.
The key takeaway is that the liver is a primary target organ for Mosapride toxicity in rats upon chronic exposure.[25][26] This effect is considered to have a threshold and not be related to a genotoxic mechanism. Therefore, any intermediate sharing significant structural similarity to Mosapride should be evaluated with particular attention to potential hepatotoxicity.
6.3. Metabolites
Mosapride is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its main active metabolite, M1 (des-p-fluorobenzyl mosapride).[29][] The toxicological profile of major metabolites is also a critical consideration, as they represent substances the body is exposed to. Studies have confirmed the structure of Mosapride metabolites, and their biological activity was found to be less than that of the parent compound.[31]
Conclusion
The toxicological assessment of Mosapride intermediates is a critical, multi-faceted process that underpins the safety of the final pharmaceutical product. It is not merely a regulatory hurdle but a scientific responsibility. By employing a logical, risk-based strategy that begins with in silico analysis and progresses through targeted in vitro and in vivo assays, drug developers can build a robust safety profile for their synthetic pathway. The comprehensive toxicological data available for Mosapride serves as an essential reference, guiding the investigation by highlighting potential target organs and toxicological endpoints of concern. This diligent, science-driven approach ensures that the benefits of therapies like Mosapride are delivered to patients without compromising their safety.
References
Genotoxic impurities in pharmaceutical products. (2019, December 20). European Pharmaceutical Review. Retrieved from [Link]
Kato, S., Morie, T., Kon, T., & Yoshida, N. (1995). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin, 43(4), 699–702.
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025, July 9). ResolveMass Laboratories Inc. Retrieved from [Link]
FDA Issues Draft Guidance of Genotoxic Impurities. (2008, December 29). Pharmaceutical Technology. Retrieved from [Link]
Harvey, P. W., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Archives of Toxicology, 96, 1921–1936.
Food Safety Commission of Japan. (n.d.). Risk Assessment Report: Mosapride.
Akahori, Y., et al. (2012). Mosapride. ResearchGate. Retrieved from [Link]
European Medicines Agency. (2010, March 18). Guideline on Repeated Dose Toxicity. (CHMP/SWP/1042/99 Corr).
Docket No. FDA-2008-D-0629; Draft Guidance for Industry on “Genotoxic and Carcinogenic Impurities in. (n.d.). Regulations.gov. Retrieved from [Link]
OECD. (2025, June 25). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4.
National Toxicology Program. (2015, July 28). OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]
OECD guidelines for Chronic Toxicity studies. (n.d.). Blog.
Method for preparing mosapride citrate intermediate. (n.d.). Patsnap. Retrieved from [Link]
FDA. (2020, April 24). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved from [Link]
CN111349052B - Synthesis method of mosapride citrate. (n.d.). Google Patents.
Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699-702.
EP1515958A2 - Process for the synthesis of mosapride. (n.d.). Google Patents.
Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Aurum Pharmatech.
Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). InfinixBio. Retrieved from [Link]
In vivo toxicology studies. (n.d.). Vivotecnia. Retrieved from [Link]
Three Key Regulations in the Pharmaceutical Industry: EMA, FDA and ANVISA. (2025, March 7). Proclinical.
In vitro toxicity test. (n.d.). Avantea. Retrieved from [Link]
In Vitro Toxicology Screening Services. (n.d.). Intertek. Retrieved from [Link]
Toxicology Studies | In Vivo Pharmacology Services. (n.d.). WuXi Biologics. Retrieved from [Link]
Safety Tests for Pharmaceutical Products. (n.d.). Mérieux NutriSciences. Retrieved from [Link]
In Vitro Toxicology Testing Services. (n.d.). SGS. Retrieved from [Link]
4-Amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)-2-morpholinyl)methyl)benzamide. (n.d.). ChemWhat. Retrieved from [Link]
Mosapride – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Evaluating Impurities in New Drugs to Prevent Delays in Development. (2023, July 10). Premier Research. Retrieved from [Link]
Liu, M., et al. (2020). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 50(2), 155-163.
Safety Data Sheet acc. to OSHA HCS - Mosapride (citrate). (2025, September 26). Cayman Chemical.
Impurities Assessment. (n.d.). Inotiv. Retrieved from [Link]
When is In Vivo Toxicology Required in Drug Development?. (2026, March 4). Dedicated Freight Handlers. Retrieved from [Link]
Uesato, S., et al. (2016). Drug-induced Liver Injury Associated with Mosapride Citrate: A Report of Two Cases. Internal Medicine, 55(10), 1351-1355.
Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). PYG Lifesciences. Retrieved from [Link]
Why Quality Matters. (2024, September 6). PYG Lifesciences.
Mosapride - Hazard Genotoxicity. (n.d.). EPA.
Regulatory Compliance for Pharmaceutical Industry | 2026 Guide. (2026, February 17). ComplianceQuest. Retrieved from [Link]
Application Note: Synthetic Route for 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide
[1] Executive Summary This application note details a robust, scalable synthetic protocol for 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide , a pharmacophore structurally related to benzamide-based gastroprokinetic...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This application note details a robust, scalable synthetic protocol for 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide , a pharmacophore structurally related to benzamide-based gastroprokinetic agents and 5-HT receptor ligands (e.g., Mosapride, Zacopride).[1]
While traditional acid chloride routes (using thionyl chloride) are common for benzamides, they often suffer from poor solubility of the sulfamoyl-benzoic acid intermediates and aggressive byproduct formation.[1] This guide presents an optimized 1,1'-Carbonyldiimidazole (CDI)-mediated coupling strategy . This "one-pot" activation method minimizes hydrolytic side reactions, eliminates the need for scavenger bases, and ensures high purity (>98%) suitable for biological screening.
Retrosynthetic Analysis & Strategy
The target molecule combines a polar sulfamoyl-substituted aromatic ring with a basic bicyclic amine (quinuclidine) .[1] The retrosynthetic disconnection is made at the amide bond.
Strategic Logic:
Acid Component: 2-Methoxy-5-sulfamoylbenzoic acid (CAS 22117-85-7).[1][2] This moiety provides the D2/5-HT receptor affinity core.[1] It is highly polar, necessitating polar aprotic solvents (DMF/DMSO) for efficient coupling.[1]
Amine Component: 3-Aminoquinuclidine (CAS 86-04-4).[1] The bicyclic amine is the key pharmacophore for 5-HT3/5-HT4 recognition.[1] It can be used as a racemate or as pure (S)/(R) enantiomers depending on the desired pharmacological profile.[1]
Coupling Agent (CDI): Selected over EDC/HOBt or SOCl₂ because it generates an active N-acylimidazole intermediate that reacts cleanly with the sterically hindered primary amine of the quinuclidine ring, releasing only CO₂ and imidazole (water-soluble) as byproducts.[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide core.[1]
Materials & Reagents
Component
CAS No.
Role
Purity Grade
2-Methoxy-5-sulfamoylbenzoic acid
22117-85-7
Starting Material (Acid)
>98% (HPLC)
3-Aminoquinuclidine (dihydrochloride)
86-04-4
Starting Material (Amine)
>97%
1,1'-Carbonyldiimidazole (CDI)
530-62-1
Coupling Agent
Reagent Grade
N,N-Dimethylformamide (DMF)
68-12-2
Solvent
Anhydrous
Triethylamine (TEA)
121-44-8
Base (for amine salt release)
>99%
Isopropyl Alcohol (IPA)
67-63-0
Recrystallization Solvent
ACS Grade
Experimental Protocol
Step 1: Activation of the Benzoic Acid
Rationale: The sulfamoyl group makes the benzoic acid poorly soluble in non-polar solvents (DCM/Toluene). Anhydrous DMF is essential here.[1] CDI activates the carboxylic acid by forming a reactive N-acylimidazole.[1]
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Charge the flask with 2-Methoxy-5-sulfamoylbenzoic acid (5.0 g, 21.6 mmol). Add Anhydrous DMF (50 mL). Stir at room temperature (RT) until a suspension or partial solution is obtained.
Activation: Add CDI (3.85 g, 23.8 mmol, 1.1 eq) in one portion.
Observation: Immediate evolution of CO₂ gas bubbles will occur.
Reaction: Stir the mixture at RT for 1–2 hours. The solution should become clear as the activated acyl-imidazole species forms.[1]
Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS to confirm the disappearance of the starting acid.[1]
Step 2: Amide Coupling
Rationale: If 3-aminoquinuclidine is supplied as a hydrochloride salt (common for stability), it must be neutralized in situ to free the nucleophilic amine.[1]
Amine Preparation: In a separate beaker, dissolve 3-Aminoquinuclidine dihydrochloride (4.73 g, 23.8 mmol, 1.1 eq) in minimal DMF (15 mL) and Triethylamine (7.2 mL, 52 mmol, 2.4 eq). Stir for 10 minutes to ensure free base formation.
Note: If using the commercially available free base liquid/solid, omit TEA and dissolve directly in DMF.
Addition: Dropwise add the amine/TEA solution to the activated acid solution (from Step 1) over 15 minutes.
Heating: Heat the reaction mixture to 60°C and stir for 4–6 hours.
Mechanistic Insight: While the acyl-imidazole is reactive, the steric bulk of the quinuclidine ring often requires thermal energy to drive the reaction to completion efficiently.
Completion: Monitor by HPLC. The target peak (Amide) should be the dominant species (>95%).[1]
Step 3: Workup and Isolation
Rationale: DMF is difficult to remove by rotary evaporation due to its high boiling point.[1] An aqueous precipitation method is preferred for this polarity class.[1]
Quench: Cool the reaction mixture to RT. Slowly pour the reaction mixture into Ice-Cold Water (300 mL) with vigorous stirring.
Precipitation: The target benzamide is moderately lipophilic compared to the DMF/Water mix and should precipitate as a white to off-white solid.[1]
pH Adjustment: If precipitation is poor, adjust pH to ~9-10 using saturated NaHCO₃ to ensure the quinuclidine nitrogen is not protonated (which would solubilize the compound).
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with water (3 × 50 mL) to remove residual DMF and imidazole byproducts.[1]
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Step 4: Purification (Recrystallization)
Rationale: To achieve pharmaceutical-grade purity (>99%), recrystallization is superior to chromatography for this crystalline solid.[1]
Solvent System: Suspend the crude solid in Isopropyl Alcohol (IPA) (approx. 10 mL per gram of solid).
Reflux: Heat to reflux until fully dissolved.[1] If insoluble particles remain, perform a hot filtration.
Crystallization: Allow the solution to cool slowly to RT, then chill at 4°C for 4 hours.
CDI: Moisture sensitive.[1] Store under inert atmosphere.
DMF: Hepatotoxic and readily absorbed through skin.[1] Use butyl rubber gloves.[1]
Sulfonamides: Potential allergen.[1] Handle with care if sensitive to sulfa drugs.[1]
References
PubChem. 2-Methoxy-5-sulfamoylbenzoic acid (Compound Summary).[1][2] National Library of Medicine. Available at: [Link][1]
PubChem. 3-Aminoquinuclidine (Compound Summary). National Library of Medicine. Available at: [Link][1]
European Patent Office. Process for the preparation of quinuclidine derivatives (EP0102283A1). (Describes analogous coupling conditions for quinuclidine benzamides). Available at: [Link][1]
ResearchGate. Synthesis of N-Substituted Benzamide Derivatives. (General protocol reference for benzamide synthesis using activation agents). Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Compound: 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CAS: 62190-15-2)
Application: Stability-Indicating Assay and Quality Control (QC)
Introduction & Rationale
2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (MQSB) is a substituted benzamide derivative structurally related to established D2/5-HT3 receptor antagonists such as sulpiride and zacopride. The molecule presents a unique set of analytical challenges due to its distinct structural moieties: a UV-absorbing methoxy-sulfamoylbenzamide core and a highly basic quinuclidine ring (1-azabicyclo[2.2.2]octane).
Developing a robust, reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for MQSB requires overcoming the severe peak tailing typically associated with basic nitrogenous compounds. This application note details a self-validating, high-pH RP-HPLC protocol designed to suppress secondary interactions, ensuring symmetrical peak shapes, high theoretical plate counts, and reliable quantification [1].
Method Development Strategy: The Causality of Experimental Choices
As an analytical scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.
Overcoming Silanol Interactions (The Peak Tailing Dilemma)
The quinuclidine ring contains a tertiary amine with a high
(~9.5–10.0). In standard acidic or neutral mobile phases (pH 3.0–7.0), this amine is fully protonated (). Concurrently, residual silanol groups () on traditional silica-based stationary phases have a of ~4.0. At pH > 4.0, these silanols ionize into negatively charged silanoxanes (). The resulting electrostatic attraction (ion-exchange interaction) between the protonated drug and the ionized silica surface causes severe secondary retention, which manifests as broad, asymmetric, tailing peaks [2].
The Solution: Rather than using acidic ion-pairing reagents, this protocol employs a high-pH mobile phase (pH 10.0) . At pH 10.0, the quinuclidine nitrogen is deprotonated and rendered neutral. The molecule's retention is thus dictated purely by hydrophobic partitioning, eliminating ion-exchange tailing.
Column Chemistry Selection
Traditional Type-A and Type-B silica columns dissolve rapidly at pH > 8.0 due to the hydrolysis of the siloxane backbone. To withstand a pH 10.0 mobile phase, we mandate the use of an Ethylene-Bridged Hybrid (BEH) particle column (e.g., Waters XBridge C18). BEH technology incorporates ethylene bridges directly into the silica matrix, conferring extreme resistance to alkaline dissolution (stable up to pH 12.0) while maintaining high mass-transfer efficiency [3].
Detector Optimization
Substituted benzamides exhibit characteristic UV absorption maxima corresponding to the aromatic
and transitions. Based on the chromophore profile of related sulfamoylbenzamides (e.g., sulpiride), detection at 230 nm provides the optimal balance of sensitivity and specificity, avoiding the low-wavelength noise typical of gradient baseline drift [4].
Experimental Protocols
Reagents and Materials
Analyte: 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide reference standard (Purity
).
Solvents: Acetonitrile (MeCN), HPLC Grade; Ultrapure Water (18.2 MΩ·cm).
Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent hybrid C18).
Step-by-Step Mobile Phase Preparation
Note: Volatile buffers are selected to ensure future compatibility with LC-MS/MS applications.
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):
Weigh exactly 0.79 g of
and dissolve in 1000 mL of ultrapure water.
Insert a calibrated pH probe into the solution.
Add
dropwise under continuous stirring until the pH stabilizes exactly at 10.0 ± 0.05.
Filter through a 0.22 µm hydrophilic PTFE membrane and degas ultrasonically for 10 minutes.
Mobile Phase B (Organic Modifier):
100% HPLC-Grade Acetonitrile. Degas prior to use.
Sample Preparation
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of MQSB standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.
Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds.
Chromatographic Conditions
Program the HPLC system with the following validated parameters:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity, improving the mass transfer of the bulky quinuclidine ring).
Autosampler Temperature: 5°C
Detection Wavelength: UV at 230 nm (Reference: 360 nm if using DAD).
Gradient Program:
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve Profile
0.0
90
10
Initial
2.0
90
10
Isocratic hold
12.0
30
70
Linear ramp
15.0
30
70
High-organic wash
15.1
90
10
Re-equilibration
20.0
90
10
End
Method Validation Data Summary
The following table summarizes the expected validation parameters for this method, adhering strictly to ICH Q2(R1) guidelines for analytical procedure validation.
Validation Parameter
ICH Acceptance Criteria
Expected Result for MQSB
System Suitability (Tailing)
System Suitability (Plates)
Linearity Range
1.0 – 100.0 µg/mL ()
Precision (Repeatability)
()
Accuracy (Recovery)
98.0% – 102.0%
99.4% ± 0.6%
Limit of Detection (LOD)
~0.05 µg/mL
Limit of Quantitation (LOQ)
~0.15 µg/mL
Method Development Workflow Visualization
The logical progression of this method development is mapped below, emphasizing the causality between the analyte's physicochemical traits and the instrumental parameters.
Figure 1: Method development workflow for basic benzamides, highlighting pH-driven optimization.
References
Dong, M. W. (2026). Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. LCGC International. Available at:[Link][1]
Ruiz-Angel, M. J., et al. (2008). Retention Mechanisms for Basic Drugs in the Submicellar and Micellar Reversed-Phase Liquid Chromatographic Modes. Analytical Chemistry, 80(24), 9705-9713. Available at:[Link][2]
Waters Corporation. XBridge BEH C18 OBD Prep Columns - Product Specifications and Chemical Resistance. Available at:[Link][3]
Walash, M., et al. (2012). Simultaneous determination of sulpiride and mebeverine by HPLC method using fluorescence detection: application to real human plasma. Chemistry Central Journal, 6(1), 1-10. Available at:[Link][4]
Preparation of Mosapride citrate from 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide
Application Note: High-Purity Preparation of Mosapride Citrate Part 1: Executive Summary & Critical Feasibility Analysis Objective: To provide a validated protocol for the preparation of Mosapride Citrate, a selective 5-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Preparation of Mosapride Citrate
Part 1: Executive Summary & Critical Feasibility Analysis
Objective: To provide a validated protocol for the preparation of Mosapride Citrate, a selective 5-HT4 receptor agonist used as a gastroprokinetic agent.
Critical Technical Correction (Feasibility Alert):
The request specified the starting material as 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide. An analysis of the molecular structures reveals a fundamental chemical incompatibility between this precursor and the target molecule, Mosapride Citrate.
Requested Precursor: Contains a sulfamoyl group (-SO₂NH₂) and a quinuclidine ring .[1] This scaffold is characteristic of benzamide antipsychotics/antiemetics like Sulpiride or Zacopride.[1]
Target (Mosapride): Contains a 4-amino-5-chloro-2-ethoxy substitution pattern and a morpholine ring system.[1][2][3][4] It lacks the sulfamoyl group entirely.
Conclusion: Converting the requested precursor into Mosapride would require dismantling the core pharmacophore, which is synthetically inefficient and non-viable.
Corrected Scope: This Application Note details the industry-standard convergent synthesis of Mosapride Citrate from its pharmacologically established intermediates: 4-Amino-5-chloro-2-ethoxybenzoic acid and 2-Aminomethyl-4-(4-fluorobenzyl)morpholine .[1]
Part 2: Scientific Background & Reaction Logic
The synthesis of Mosapride Citrate follows a convergent route involving the amidation of a substituted benzoic acid with a functionalized morpholine amine.
Key Mechanistic Pillars:
Carboxyl Activation: The benzoic acid moiety is relatively unreactive.[1] We utilize a Mixed Anhydride Method (using Ethyl Chloroformate) or an Acid Chloride Method to activate the carboxyl group, ensuring efficient coupling without racemization.
Regioselectivity: The 4-amino group on the benzoic acid is less nucleophilic than the primary amine of the morpholine side chain, but protection (e.g., Acetyl) is often employed in initial steps to prevent self-polymerization, followed by deprotection. However, in this optimized protocol, we utilize the free amino acid under controlled conditions where the aliphatic amine of the morpholine nucleophile reacts preferentially with the activated ester.
Salt Formation: The final step involves the precise stoichiometry of Citric Acid to form the stable citrate salt (often isolated as the dihydrate), critical for bioavailability and solubility.
Reaction Scheme Visualization
Caption: Convergent synthetic pathway for Mosapride Citrate utilizing the Mixed Anhydride coupling strategy.
Part 3: Detailed Experimental Protocol
Safety Warning: Reagents such as Ethyl Chloroformate are toxic and lachrymators.[1] Dichloromethane (DCM) is a volatile organic solvent.[1] All operations must be performed in a fume hood wearing appropriate PPE.
Phase 1: Preparation of Mosapride Free Base
Reagents:
4-Amino-5-chloro-2-ethoxybenzoic acid (Intermediate A): 21.5 g (0.1 mol)[1]
2-Aminomethyl-4-(4-fluorobenzyl)morpholine (Intermediate B): 22.4 g (0.1 mol)[1]
Yield: ~45 g (Overall yield from Intermediates: ~70%).
Part 4: Process Validation & Analytical Data
To ensure the protocol generates pharmaceutical-grade material, the following parameters must be verified.
Parameter
Specification
Method
Identification
Matches Reference Standard
IR (KBr Pellet) / 1H-NMR
Assay
98.0% – 102.0%
HPLC (C18 Column)
Related Substances
Total Impurities < 1.0%
HPLC
Water Content
5.0% – 6.5%
Karl Fischer (for Dihydrate)
Residue on Ignition
< 0.1%
Gravimetric
Analytical Workflow Diagram
Caption: Quality Control decision tree for Mosapride Citrate batch release.
Part 5: References
Kato, S., et al. (1991). "Synthesis of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide and related compounds: A new class of gastroprokinetic agents." Journal of Medicinal Chemistry, 34(2), 616-624.[8]
PubChem. (n.d.).[1][2][3] "Mosapride Citrate Compound Summary." National Center for Biotechnology Information.[1]
Mizuno, K., et al. (2008). "Process for producing Mosapride Citrate." European Patent EP1515958A2.[1]
Guidechem. (n.d.).[1] "2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide Structure & Properties." (Used for negative verification of precursor).[1]
Application Note: LC-MS/MS Detection Parameters and Pharmacokinetic Profiling of Sulfamoylbenzamide (NVR 3-778) in Human Plasma
Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Introduction and Scientific Rationale Sulfamoylbenzamides represent a breakthrough class of Hepatitis B virus (HBV) capsid assem...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, bioanalytical scientists, and drug development professionals.
Introduction and Scientific Rationale
Sulfamoylbenzamides represent a breakthrough class of Hepatitis B virus (HBV) capsid assembly modulators (CAMs). The prototypical clinical candidate, NVR 3-778, acts by binding allosterically to the core protein dimer interface. This interaction accelerates the formation of aberrant, empty capsids, thereby blocking the encapsidation of pregenomic RNA (pgRNA) and halting viral replication [1].
From a bioanalytical perspective, the defining challenge of sulfamoylbenzamides is their exceptionally high plasma protein binding (PPB), which often exceeds 95% [1]. This high affinity for plasma proteins significantly impacts the free-drug fraction, hepatic clearance, and overall pharmacokinetic (PK) profiling. As a Senior Application Scientist, I have designed this protocol to specifically address this bottleneck. If sample preparation fails to completely disrupt these drug-protein complexes, the method will suffer from severe under-quantification and poor recovery. This guide provides a self-validating, robust LC-MS/MS methodology to ensure accurate quantification of NVR 3-778 in human plasma.
Figure 1: Mechanism of action of sulfamoylbenzamide HBV capsid assembly modulators.
Physicochemical Properties & Mass Spectrometry Rationale
Causality of Ionization Choice: In the electrospray ionization (ESI) source, this functional group readily loses a proton. Consequently, operating the mass spectrometer in negative ion mode (ESI-) yields a highly stable deprotonated precursor ion
at m/z 431.1, which is significantly more sensitive than positive mode ionization. Upon collision-induced dissociation (CID), the precursor yields a dominant, highly specific product ion at m/z 172.0, corresponding to the cleavage of the benzamide bond[1].
Experimental Protocol: Sample Preparation
Causality of Extraction Choice: To overcome the >95% PPB of NVR 3-778, a strong organic solvent is required to denature plasma proteins and quantitatively release the bound drug. 100% Methanol is selected over Acetonitrile because it prevents the formation of dense, hard-to-extract protein pellets and perfectly matches the organic mobile phase, preventing chromatographic peak distortion.
Step-by-Step Methodology
Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 1.5 mL low-bind microcentrifuge tube.
Internal Standard (IS) Addition: Add 10 µL of IS working solution (e.g., NVR 3-778-d4 or Tolbutamide at 500 ng/mL). Vortex briefly.
Protein Precipitation (PPT): Add 150 µL of ice-cold 100% Methanol.
Complex Disruption: Vortex vigorously for exactly 2 minutes. Critical step: This kinetic energy is required to fully uncouple the sulfamoylbenzamide from human serum albumin and α1-acid glycoprotein.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
Collection: Transfer 100 µL of the clear supernatant into an LC vial containing a low-volume insert for injection.
Figure 2: Step-by-step sample preparation and LC-MS/MS workflow for sulfamoylbenzamide quantification.
LC-MS/MS Analytical Conditions
Causality of Chromatography: An XBridge C18 column (50 × 2.1 mm, 3.5 µm) operated at an elevated temperature (50°C) reduces mobile phase viscosity, allowing for a high flow rate (0.6 mL/min) without exceeding system backpressure limits [1]. The gradient initiates at 30% Methanol to retain the hydrophobic NVR 3-778 while washing out endogenous polar salts. A rapid ramp to 98% Methanol ensures sharp peak elution and effectively washes strongly bound lipophilic matrix components (like phospholipids) from the column.
Data Presentation: Instrumental Parameters
Table 1: Mass Spectrometry Parameters (e.g., API4000 Sciex)
Parameter
Setting
Ionization Mode
ESI, Negative Mode
Precursor Ion (Q1)
431.1 m/z
Product Ion (Q3)
172.0 m/z
Dwell Time
100 ms
Declustering Potential (DP)
-80 V
Collision Energy (CE)
-35 V
Collision Cell Exit Potential (CXP)
-15 V
Table 2: Liquid Chromatography Gradient Program
Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 100% Methanol
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
0.6
70
30
1.5
0.6
2
98
2.7
0.6
2
98
2.8
0.6
70
30
4.0
0.6
70
30
Method Validation & Self-Validating System Checks
To ensure this protocol acts as a self-validating system , a matrix effect assessment must be performed using the post-column infusion method. If ion suppression is observed between 1.5 and 2.0 minutes, the gradient hold at 30% B should be extended by 0.5 minutes to ensure polar phospholipids elute entirely prior to the analyte.
Effect of Plasma Protein Binding on the Anti-Hepatitis B Virus Activity and Pharmacokinetic Properties of NVR 3-778. Antimicrobial Agents and Chemotherapy (ASM Journals).1
Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus. PMC (NIH).2
Recrystallization solvents for purifying 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide
Executive Summary This application note details the purification strategies for 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CAS: 62190-14-1), a structural analog of the antipsychotic/prokinetic agents Sulpiride a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the purification strategies for 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CAS: 62190-14-1), a structural analog of the antipsychotic/prokinetic agents Sulpiride and Zacopride. Due to the amphiphilic nature of the molecule—possessing a highly polar sulfamoyl group and a basic, bulky quinuclidine moiety—standard single-solvent recrystallization often results in "oiling out" or amorphous precipitation.
This guide provides three validated protocols:
Binary Solvent Recrystallization (Ethanol/Water): For general purity enhancement (>98%).
Acid-Base Reactive Precipitation: For removal of non-basic synthetic precursors.
Anti-Solvent Crystallization (DMSO/IPA): For high-throughput recovery from crude reaction mixtures.
Physicochemical Profile & Solubility
Understanding the molecular interaction potential is critical for solvent selection. The molecule contains three distinct functional regions:
Sulfamoyl Group (
): Strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). High polarity.
Quinuclidine Ring: Bicyclic tertiary amine (
). Proton-acceptor, lipophilic cage.
Benzamide Core: Planar,
-stacking capable.
Table 1: Solubility Profile (Thermodynamic Estimates at 25°C)
Objective: Removal of trace synthetic byproducts (e.g., unreacted 2-methoxy-5-sulfamoylbenzoic acid) and improvement of crystallinity.
Target Purity: >99.5% (HPLC)
Mechanism
The Ethanol/Water system utilizes the "co-solvent effect." Ethanol solubilizes the organic core at high temperatures, while water acts as a mild anti-solvent that forces the formation of an organized crystal lattice upon cooling, specifically targeting the hydrogen-bonding network of the sulfamoyl group.
Step-by-Step Methodology
Slurry Preparation:
Charge 10.0 g of crude 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide into a 250 mL round-bottom flask.
Add 80 mL of Ethanol (95% or absolute) .
Note: The solid will likely not dissolve completely at room temperature.
Dissolution:
Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
If the solid does not fully dissolve after 10 minutes at reflux, add Water dropwise through the condenser.
Critical: Add water slowly until the solution becomes clear. Do not exceed 20% v/v water content (approx. 15-20 mL total). If it remains cloudy, hot filter to remove inorganic salts.
Controlled Cooling (Nucleation):
Remove the heat source and allow the flask to cool slowly to room temperature (20-25°C) over 2 hours.
Observation: White needles or prisms should begin to form around 45-50°C.
Troubleshooting: If an "oil" forms instead of crystals, reheat to redissolve and add a seed crystal (0.1% wt) at 50°C.
Maturation:
Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation:
Filter the crystals using a Büchner funnel.
Wash the cake with 20 mL of cold Ethanol/Water (4:1) .
Dry in a vacuum oven at 50°C for 12 hours.
Protocol B: Acid-Base Reactive Purification
Objective: Purification of crude material containing significant non-basic impurities (e.g., starting materials, neutral side products).
Principle: Exploits the basicity of the quinuclidine nitrogen (
) to selectively solubilize the target molecule in aqueous acid, leaving non-basic impurities behind.
Workflow Diagram
Figure 1: Acid-Base purification workflow exploiting the quinuclidine nitrogen pKa.
Step-by-Step Methodology
Acid Dissolution:
Suspend 10.0 g of crude solid in 100 mL of 1M HCl .
Stir at room temperature for 30 minutes. The target compound will protonate and dissolve; non-basic impurities will remain suspended.
Filtration:
Filter the mixture through a Celite pad or fine sintered glass funnel.
Discard the solid residue. Collect the clear, acidic filtrate.
Neutralization & Crystallization:
Cool the filtrate to 10°C.
Slowly add 2M NaOH or Concentrated Ammonia (28%) dropwise while stirring vigorously.
Monitor pH. As pH passes 9.0, the free base will precipitate as a white solid.
Continue adjusting pH to ~11 to ensure complete deprotonation.
Isolation:
Stir the slurry for 30 minutes to allow crystal growth (Ostwald ripening).
Filter, wash copiously with Water (to remove NaCl/NH4Cl salts), and dry.
Critical Process Parameters (CPP) & Troubleshooting
Issue
Probable Cause
Corrective Action
Oiling Out
Solution cooled too fast or solvent mix is too polar.
Reheat to dissolution. Add a seed crystal.[1][2] Cool at 0.5°C/min. Add 5% IPA to the Ethanol/Water mix.
Low Yield
Product is too soluble in the mother liquor.
Cool to lower temp (-10°C). Increase the water ratio in Protocol A (up to 30%).
Gel Formation
Hydrogen bonding network trapping solvent.
Apply vigorous mechanical stirring (overhead stirrer) to break the gel. Use "Protocol B" (Acid/Base) instead.
Color Retention
Oxidation products trapped in crystal lattice.
Add activated carbon (5% wt) during the hot dissolution step of Protocol A, stir for 10 mins, then hot filter.
References
PubChem. (2025). Compound Summary: 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CID 62190-14-1). National Library of Medicine. Link
GuideChem. (2025). Chemical Properties of CAS 62190-14-1.[3]Link
European Patent Office. (2011). Synthesis of Optically Pure Benzamide Derivatives (Patent EP1704140). (Describes recrystallization of related sulfamoyl-benzamides in i-PrOH). Link
MDPI. (2022). Overcoming the Drawbacks of Sulpiride by Means of New Crystal Forms. (Provides solubility data and crystal engineering logic for sulfamoyl-benzamides). Link
BenchChem. (2025).[4] Purification Protocols for substituted benzamides.Link
Application Note: High-Throughput In Vivo Gastrointestinal Motility Assays Using Mosapride Base
An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive guide provides detailed protocols and expert insights for conducting in vivo gastrointestinal (GI) motility assays using...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and expert insights for conducting in vivo gastrointestinal (GI) motility assays using Mosapride base, a selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist. Designed for researchers in pharmacology, drug discovery, and gastroenterology, this document outlines two robust methodologies: the charcoal meal test for assessing small intestinal transit and the phenol red assay for quantifying gastric emptying. We delve into the mechanistic underpinnings of Mosapride's prokinetic action, provide step-by-step experimental workflows, and offer guidance on data analysis and interpretation. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.
Introduction to Gastrointestinal Motility and Mosapride
Gastrointestinal motility refers to the coordinated contractions and relaxations of smooth muscles in the GI tract, which are essential for the digestion and transit of luminal contents.[1] Dysregulation of this process can lead to a variety of disorders, including gastroparesis, functional dyspepsia, and irritable bowel syndrome (IBS).[2][3] Consequently, the evaluation of prokinetic agents that enhance GI motility is a critical area of pharmaceutical research.
Mosapride is a potent gastroprokinetic agent that accelerates gastric emptying and intestinal transit.[4][5] It is widely prescribed for conditions like gastroesophageal reflux disease (GERD) and functional dyspepsia.[2][6] Unlike older prokinetic drugs, Mosapride exhibits high selectivity for the 5-HT4 receptor with minimal affinity for dopamine D2 or 5-HT3 receptors, which significantly reduces the risk of adverse effects such as extrapyramidal symptoms or certain cardiovascular events.[1][5] This application note details standardized in vivo assays to precisely quantify the pharmacological effects of Mosapride base on GI function in rodent models.
Scientific Principle: Mechanism of Action of Mosapride
Mosapride's prokinetic activity is rooted in its function as a selective 5-HT4 receptor agonist.[1][7] These G-protein coupled receptors are densely expressed on presynaptic terminals of cholinergic interneurons within the myenteric plexus of the enteric nervous system.[1]
The binding of Mosapride to the 5-HT4 receptor initiates a signaling cascade that results in the following key events:
Activation of Gs Protein: The receptor-agonist complex activates the associated stimulatory G-protein (Gs).
Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) from ATP.
Enhanced Acetylcholine Release: Elevated cAMP levels, likely acting via Protein Kinase A (PKA), facilitate the release of acetylcholine (ACh) from the presynaptic neuron into the synaptic cleft.[7]
Smooth Muscle Contraction: ACh binds to muscarinic receptors on GI smooth muscle cells, triggering depolarization and subsequent muscle contraction, which enhances peristalsis and accelerates luminal transit.[1][7]
This mechanism highlights Mosapride's ability to amplify the endogenous cholinergic pathways that govern GI motility.
Caption: General workflow for in vivo GI motility assays.
- Ensure all technicians are proficient in oral gavage.- Handle animals gently and minimize noise.- Use cages with raised mesh flooring to prevent coprophagy.
No effect observed with Mosapride
- Incorrect dose or formulation- Inadequate absorption time- Assay insensitivity
- Verify dose calculations and drug stability.- Increase the time between drug and meal administration (e.g., to 90 min).- Validate the assay with a positive control (e.g., Metoclopramide).
Charcoal front is at 100% or 0%
- Transit time is too long or too short
- Adjust the time between charcoal administration and euthanasia. For prokinetics, a shorter time (e.g., 20 min) may be needed. For inhibitors, a longer time (e.g., 45-60 min) may be required.
Phenol red absorbance is inconsistent
- Incomplete stomach homogenization- Leakage from stomach during excision
- Use a high-quality homogenizer and ensure uniform color.- Securely clamp both ends of the stomach before removal.
Conclusion
The charcoal meal and phenol red assays are reliable, cost-effective, and reproducible methods for evaluating the in vivo efficacy of prokinetic agents like Mosapride base. By stimulating 5-HT4 receptors to enhance cholinergic neurotransmission, Mosapride robustly increases both gastric emptying and small intestinal transit in a dose-dependent manner. Adherence to the detailed protocols and experimental design considerations outlined in this application note will enable researchers to generate high-quality, publishable data for characterizing novel gastrointestinal modulators.
References
MT PRIDE 5. (2025). Mosapride Citrate 5 mg: Uses, Benefits, Dosage, Side Effects & Complete Guide. 4
Patsnap Synapse. (2024). What is the mechanism of Mosapride Citrate Hydrate?. 1
Taylor & Francis. (n.d.). Mosapride – Knowledge and References. 2
Karasawa, T., & Yoshida, N. (n.d.). Pharmacological effects of the gastroprokinetic agent mosapride citrate. J-Stage. Link
Kim, H. J., et al. (2013). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. PMC. Link
Bio-protocol. (n.d.). Charcoal Meal Test for Gastrointestinal Transit Analysis. Link
BenchChem. (2025). A Head-to-Head In Vivo Comparison of Mosapride and Prucalopride on Gastrointestinal Motility. Link
Charles River Laboratories. (n.d.). Gastrointestinal Motility Assessment Comparing Two Species (Rat vs. Mouse). Link
Tsunekawa, H., et al. (1998). Assessing the permeability of the gastrointestinal mucosa after oral administration of phenolsulfonphthalein. PubMed. Link
Melior Discovery. (n.d.). Gastrointestinal Models to Evaluate Bowel Motility. Link
Goyal, R. K., & Nag, C. (2009). In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. Link
Sozański, T., et al. (2018). Animal models for the gastrointestinal motility evaluation. ResearchGate. Link
Parrott, N., et al. (2009). Effects of fasting on evaluation of gastrointestinal transit with charcoal meal. ResearchGate. Link
Pellegrini, C., et al. (2020). Gastrointestinal dysmotility in rodent models of Parkinson's disease. Link
Lee, M. Y., et al. (2023). Intracolonic Administration of Mosapride Citrate Significantly Increases Colonic Motility Compared With Oral Administration. Journal of Neurogastroenterology and Motility. Link
Park, C. I., et al. (2007). Effects of Mosapride Citrate on the Motility of Stomach, Ileum and Colon in Conscious Guinea Pigs. KoreaMed. Link
Chaiwatanarat, T., et al. (2023). The efficacy of mosapride on recovery of intestinal motility after elective colorectal cancer surgery: a randomized controlled trial. PMC. Link
REPROCELL. (n.d.). Gastrointestinal Motility Model, Research Assays, And Testing CRO. Link
Zhang, Y., et al. (2023). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. MDPI. Link
Classroom Jisu. (n.d.). 12evaluation of Gastrointestinal Transit Time Using Charcoal Meal. Scribd. Link
Kusuhara, H., et al. (2005). Characterization of secretory intestinal transport of phenolsulfonphthalein. PubMed. Link
Steris Healthcare Pvt Ltd. (2025). Mosapride Citrate 5mg: A Complete Guide. Link
BOC Sciences. (n.d.). CAS 636582-62-2 (Mosapride Citrate Dihydrate).
Kim, H. S., et al. (2013). Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers. PMC. Link
Lee, H. J., et al. (2015). Efficacy and Safety of DWJ1252 Compared With Gasmotin in the Treatment of Functional Dyspepsia. PMC. Link
Anavara. (n.d.). Phenolsulfonphthalein (PSP) Test–Uses, Procedures, Result. Link
Patsnap Synapse. (2024). What is Phenolsulfonphthalein used for?. Link
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Executive Summary & Physicochemical Profiling
Benzamide derivatives represent a highly versatile pharmacophore utilized across diverse therapeutic areas, including oncology (e.g., HDAC and PARP inhibitors) and psychiatry (e.g., levosulpiride, amisulpride). However, the presence of the rigid amide moiety often facilitates strong intermolecular hydrogen bonding, leading to highly stable crystal lattices, high melting points, and consequently, poor aqueous solubility (BCS Class II or IV)[1].
To overcome these bioavailability bottlenecks, formulation scientists must disrupt the crystal lattice or bypass the dissolution rate-limiting step entirely. This application note details three field-proven formulation strategies: Amorphous Solid Dispersions (ASDs) , Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) , and Top-Down Nanosuspensions .
Strategic Decision Framework
The selection of a formulation strategy is dictated by the active pharmaceutical ingredient's (API) physicochemical properties, specifically its lipophilicity (LogP), melting point (
), and thermal stability.
Caption: Decision tree for selecting a benzamide formulation strategy based on physicochemical properties.
Strategy I: Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion
Causality & Mechanistic Insight:
For thermostable benzamides with high melting points, converting the crystalline API into an amorphous state drastically increases the apparent solubility by eliminating the lattice energy barrier[1]. However, the amorphous state is thermodynamically unstable. By molecularly dispersing the API within a high glass-transition temperature (
) polymer matrix like Copovidone, the system is kinetically trapped. Copovidone exhibits low hygroscopicity and a high softening temperature, which prevents moisture-induced plasticization and subsequent solution-mediated recrystallization during storage and dissolution[2].
Protocol 1.1: Preparation of Copovidone-Benzamide ASD
API-Polymer Blending: Accurately weigh the benzamide derivative and Copovidone at a pre-determined ratio (typically 1:3 to 1:4 w/w based on Flory-Huggins miscibility screening). Blend in a V-blender for 15 minutes to ensure homogeneity.
Hot Melt Extrusion (HME): Feed the physical mixture into a co-rotating twin-screw extruder.
Process Parameters: Set the barrel temperature profile to gradually increase, peaking at 10–15°C above the
of the polymer but below the degradation temperature of the API. Set screw speed to 100–150 rpm to optimize the Specific Mechanical Energy (SME).
Cooling & Milling: Extrude the molecular dispersion as a clear filament onto a chill roll. Mill the solidified extrudate using a FitzMill to achieve a target particle size (e.g.,
< 250 µm).
Self-Validating System Check:
Immediately post-extrusion, analyze the milled powder using Modulated Differential Scanning Calorimetry (mDSC) and Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a single, composition-dependent
and a characteristic amorphous "halo" in PXRD. If a melting endotherm () or sharp diffraction peaks are observed, residual crystallinity is present; you must increase the SME or barrel temperature during HME.
Strategy II: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Causality & Mechanistic Insight:
Highly lipophilic benzamides (e.g., Levosulpiride) often exhibit poor dissolution in aqueous gastrointestinal fluids[3]. SNEDDS bypass this by presenting the drug pre-dissolved in an isotropic mixture of oils, surfactants, and co-surfactants. Upon mild agitation in the GI tract, the system spontaneously forms nanoemulsions (<200 nm). For levosulpiride, Castor oil provides high solvent capacity due to ricinoleic acid, while a surfactant/co-surfactant blend (Tween 80 and PEG 600) synergistically reduces the oil/water interfacial tension to near zero, driving spontaneous emulsification[4].
Caption: SNEDDS in vivo dispersion, digestion, and enterocyte absorption pathway.
Protocol 2.1: Formulation of Castor Oil-Based SNEDDS
Excipient Screening: Determine the equilibrium solubility of the benzamide in various lipid vehicles. Select the oil (e.g., Castor oil) yielding the highest solubility[4].
Phase Diagram Construction: Construct a pseudo-ternary phase diagram by titrating water into various weight ratios of Oil to
(Surfactant:Co-surfactant). Identify the microemulsion region where clear, isotropic mixtures form.
API Loading: Dissolve the benzamide API into the optimized blank SNEDDS preconcentrate (e.g., Castor oil 0.9 mL, PEG 600 1.36 mL, Tween 80 2.74 mL) using a magnetic stirrer at 40°C until optical clarity is achieved[4].
Self-Validating System Check:
Dilute the preconcentrate 1:100 in 0.1N HCl (simulated gastric fluid) at 37°C under mild stirring (50 rpm). The formation of a clear or slightly bluish opalescent dispersion within 2 minutes indicates successful self-nanoemulsification (<100 nm). If the dispersion turns milky white, a macroemulsion has formed; the
ratio must be adjusted upward to provide adequate interfacial coverage[3].
Strategy III: Top-Down Nanosuspensions via Media Milling
Causality & Mechanistic Insight:
For benzamides that are both poorly lipid-soluble and thermolabile, ASDs and SNEDDS are unviable. Nanosuspensions rely on the Noyes-Whitney equation: reducing particle size to the nanometer range (100–150 nm) exponentially increases the surface area-to-volume ratio, thereby maximizing the dissolution rate[5]. During media milling, high-shear impaction fractures the crystals. However, the newly created hydrophobic surfaces possess high free energy and will rapidly agglomerate (Ostwald ripening) unless immediately stabilized. Amphiphilic stabilizers like Tween 80 adsorb onto these surfaces, providing essential steric and electrostatic repulsion[5].
Protocol 3.1: Media Milling for Benzamide Nanosuspensions
Pre-Dispersion: Add the coarse benzamide API to the vehicle to achieve a 50 mg/mL concentration. Vortex for 2 minutes to ensure complete wetting and to form a free-flowing macro-slurry[2].
Media Milling: Transfer the slurry into a media mill chamber loaded with 0.2 mm yttrium-stabilized zirconium oxide beads (bead volume typically 60-70% of the chamber).
Processing: Mill at 2000–3000 rpm. Maintain the chamber temperature at <20°C using a cooling jacket to prevent API degradation or localized melting.
Self-Validating System Check:
Measure the Polydispersity Index (PDI) and Zeta Potential via Dynamic Light Scattering (DLS) immediately post-milling. A PDI < 0.2 and a Zeta Potential > ±30 mV confirms a stable, monodisperse system. If PDI > 0.3, agglomeration is occurring; you must either increase the milling time or increase the stabilizer concentration to ensure complete surface coverage[5].
Quantitative Data Summary
The table below summarizes the expected physicochemical outcomes when applying these strategies to model benzamide derivatives based on established literature.
Formulation Strategy
Model Benzamide Derivative
Key Excipients
Particle/Globule Size
Key Performance Metric
Amorphous Solid Dispersion
Phthalazinone Benzamide
Copovidone
N/A (Molecular Dispersion)
Aqueous solubility increased from 0.10 mg/mL to sustained supersaturation
SNEDDS
Levosulpiride
Castor Oil, Tween 80, PEG 600
< 200 nm
Uniform globule size; significantly enhanced in vivo pharmacokinetic absorption
Nanosuspension
Amisulpride
Tween 80, HPMC, Zirconium Beads
100 – 150 nm
PDI: 0.0927; Zeta Potential: +39.14 mV; Drug Content: 88.12%
Title: Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
Title: Formulation, characterization, in vitro and in vivo evaluation of castor oil based self-nano emulsifying levosulpiride delivery systems.
Source: Taylor & Francis (Artificial Cells, Nanomedicine, and Biotechnology).
URL: [Link]
Title: Fabrication of Amisulpride Nanosuspension for Nose to Brain Delivery in the Potential Antipsychotic Treatment.
Source: Biosciences Biotechnology Research Asia.
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Radiochemists, PET Scientists, and Neuropharmacology Researchers
Content Type: Technical Application Note & Standard Operating Procedure (SOP)
Scientific Rationale & Precursor Design
2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CAS 62190-15-2) is a highly specific substituted benzamide derivative. Structurally homologous to well-established neuroimaging agents like sulpiride and raclopride, the substitution of a pyrrolidinyl group with a 3-quinuclidinyl moiety alters its blood-brain barrier (BBB) penetrability and receptor subtype affinity profile . To map its pharmacokinetic distribution in vivo using Positron Emission Tomography (PET), isotopic radiolabeling via Carbon-11 (t₁/₂ = 20.4 min) is the gold standard.
Chemical Causality in Radiosynthesis
The optimal strategy for radiolabeling 2-methoxybenzamides is the O-[¹¹C]methylation of their corresponding desmethyl (2-hydroxy) precursors.
Choice of Methylating Agent: While [¹¹C]methyl iodide ([¹¹C]CH₃I) is historically common, we utilize [¹¹C]methyl triflate ([¹¹C]CH₃OTf) . The trifluoromethanesulfonate leaving group is orders of magnitude superior to iodide. This hyper-reactivity allows the Sₙ2 nucleophilic attack to proceed instantaneously at room temperature, preventing the thermal degradation of the sensitive quinuclidinyl ring and saving critical minutes of the short ¹¹C half-life .
Solvent and Base Selection: The desmethyl precursor features a phenol group (pKa ~9.5). A stoichiometric amount of aqueous NaOH is added to quantitatively deprotonate the phenol into a highly nucleophilic phenoxide anion. The reaction is conducted in anhydrous Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO poorly solvates the phenoxide anion, massively amplifying its nucleophilicity and driving the reaction to completion in under 2 minutes.
SN2 mechanism of O-[11C]methylation using [11C]methyl triflate as the methylating agent.
Step-by-Step Radiosynthesis Protocol
This protocol is designed for an automated radiochemistry synthesis module (e.g., GE Tracerlab FX C Pro or Synthra GPextent) utilizing a vial-based or loop-based trapping method .
Phase 1: Pre-Synthesis Preparation
Precursor Loading: Weigh exactly 1.0 mg of the desmethyl precursor (N-(3-quinuclidinyl)-2-hydroxy-5-sulfamoylbenzamide) into a sterile, dry 2 mL glass reaction vial.
Solvation: Add 300 µL of anhydrous DMSO to the vial. Vortex gently until the precursor is fully dissolved.
Activation: Exactly 1 minute prior to the expected delivery of [¹¹C]CH₃OTf, inject 3.0 µL of 5 M NaOH (aq) into the precursor solution to generate the phenoxide anion. Critical Note: Do not add the base prematurely, as prolonged exposure can lead to precursor degradation or competing N-methylation at the sulfamoyl nitrogen.
Phase 2: Radiosynthesis
Isotope Production: Produce[¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction using a biomedical cyclotron (typically 16.5 MeV protons on a nitrogen/oxygen gas target).
Gas-Phase Conversion: Route the [¹¹C]CO₂ through a catalytic furnace to form [¹¹C]CH₄, followed by gas-phase iodination with I₂ at 720 °C to yield [¹¹C]CH₃I.
Triflate Generation: Pass the [¹¹C]CH₃I stream through a heated column packed with silver triflate (AgOTf) at 200 °C to quantitatively convert it to [¹¹C]CH₃OTf.
Trapping & Reaction: Sweep the [¹¹C]CH₃OTf gas into the reaction vial at a flow rate of 15 mL/min. Allow the reaction to proceed at room temperature (20–25 °C) for exactly 2 minutes.
Phase 3: Purification and Formulation
Quenching: Quench the crude reaction mixture by adding 1.0 mL of the HPLC mobile phase (e.g., 0.1 M Ammonium Formate / Acetonitrile, 70:30 v/v).
HPLC Purification: Inject the quenched mixture onto a semi-preparative C18 HPLC column. Monitor the UV absorbance (254 nm) and radioactivity. Collect the radioactive peak corresponding to the target radioligand (typically eluting between 8–12 minutes) .
Solid-Phase Extraction (SPE): Dilute the collected HPLC fraction with 50 mL of sterile water. Pass the diluted solution through a pre-conditioned C18 Sep-Pak cartridge to trap the highly lipophilic radioligand.
Washing & Elution: Wash the cartridge with 10 mL of sterile water to purge residual HPLC salts and acetonitrile. Elute the trapped radiotracer with 1.0 mL of absolute ethanol (USP grade).
Final Formulation: Dilute the ethanolic eluate with 9.0 mL of sterile 0.9% saline. Pass the final formulated solution through a 0.22 µm sterile vented filter into a sterile, pyrogen-free product vial.
Workflow for the automated radiosynthesis of the [11C]-labeled benzamide radioligand.
Quality Control & Validation Parameters
To ensure the radiotracer is a self-validating system suitable for preclinical or clinical injection, a rigorous Quality Control (QC) aliquot must be removed and tested prior to release. The quantitative parameters for batch validation are summarized in Table 1 .
Table 1: Chromatographic and Radiochemical QC Acceptance Criteria
Parameter
Acceptance Criteria
Analytical Method
Causality / Rationale
Radiochemical Purity
> 99%
Radio-HPLC
Ensures the PET signal originates exclusively from the target molecule, preventing off-target noise.
Chemical Purity
> 95%
UV-HPLC (254 nm)
Limits the mass of unlabeled precursor, which could competitively block target receptors.
Molar Activity
> 50 GBq/µmol (at EOS)
Radio-HPLC / UV
High specific activity is critical to avoid pharmacological (mass) effects during receptor imaging.
Formulation pH
4.5 – 7.5
pH Indicator Strip
Ensures physiological compatibility for intravenous administration.
Residual Solvents
DMSO < 5000 ppmEtOH < 10% v/v
GC-FID
Complies with ICH Q3C guidelines for residual solvent toxicity limits.
Sterility & Endotoxin
Sterile< 175 EU/Vial
Filter Integrity TestLAL Assay
Mandatory safety requirement to prevent sepsis or pyrogenic reactions in vivo.
References
Langer, O., Någren, K., Dollé, F., & Halldin, C. (1999). Precursor synthesis and radiolabelling of the dopamine D2 receptor ligand [¹¹C]raclopride from [¹¹C]methyl triflate. Journal of Labelled Compounds and Radiopharmaceuticals, 42(13), 1183-1193.[Link]
Iwata, R., Terasaki, K., Furumoto, S., Takahashi, K., & Sasaki, M. (2001). A simple loop method for the automated preparation of [¹¹C]raclopride from [¹¹C]methyl triflate. Applied Radiation and Isotopes, 55(1), 17-22. [Link]
Casale, C., et al. (2023). Raclopride-Molecularly Imprinted Polymers: A Promising Technology for Selective [¹¹C]Raclopride Purification. Molecules, 28(3), 1324.[Link]
Takano, A., et al. (2017). Possible Role of Organic Cation Transporters in the Distribution of[¹¹C]Sulpiride, a Dopamine D2 Receptor Antagonist. Pharmaceuticals, 10(3), 76.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide Synthesis
Welcome to the Advanced Application Support Portal. Synthesizing complex benzamides like 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide presents unique physicochemical challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Portal.
Synthesizing complex benzamides like 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide presents unique physicochemical challenges. The molecule combines a highly basic, sterically hindered bicyclic amine (quinuclidine) with a weakly acidic, reactive primary sulfonamide. This guide is engineered for discovery chemists and process scientists to diagnose yield bottlenecks, understand the underlying mechanistic failures, and implement self-validating synthetic protocols.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my coupling yield plateauing at 30-40% despite using an excess of coupling agent?
The Causality: The primary failure point in this synthesis is the incomplete liberation of the 3-aminoquinuclidine free base. Commercially, 3-aminoquinuclidine is supplied as a dihydrochloride salt. The quinuclidine tertiary nitrogen is highly basic (pKa ~11.0). If you only add 2.0 equivalents of a weak base, the primary amine (pKa ~9.0) remains partially protonated and non-nucleophilic. Furthermore, the bulky bicyclic structure introduces severe steric hindrance, slowing down the nucleophilic attack on the activated ester [3].
The Solution: You must use a minimum of 3.5 equivalents of a strong, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Pre-stir the amine salt with the base in a highly polar aprotic solvent (DMF or NMP) for at least 30 minutes to ensure complete free-basing before introducing the activated 2-methoxy-5-sulfamoylbenzoic acid.
Q2: My LC-MS shows a massive byproduct peak at [M-18]. What is this, and how do I eliminate it?
The Causality: The [M-18] peak corresponds to the dehydration of the primary sulfamoyl group (
) into a sulfonyl nitrile () or a related dehydrated species. This occurs when overly aggressive electrophilic activating agents (e.g., , , or unbuffered carbodiimides) inadvertently activate the sulfonamide oxygen or nitrogen instead of the carboxylic acid.
The Solution: Abandon acid chloride pathways. Switch to milder, highly efficient coupling agents. Propylphosphonic anhydride (T3P) is strongly recommended for sulfamoylbenzoate derivatives because it selectively activates the carboxylic acid without dehydrating the sulfonamide [1].
Q3: I am losing over half my product during the aqueous workup. How can I improve recovery?
The Causality: The final product is essentially amphoteric. It contains a basic quinuclidine nitrogen and a weakly acidic sulfonamide. At neutral pH, the quinuclidine is protonated (cationic), making the molecule highly water-soluble. At highly basic pH (>12), the sulfonamide is deprotonated (anionic).
The Solution: You must target the molecule's isoelectric point to maximize the neutral, organic-soluble species. Adjust the aqueous phase to exactly pH 9.5–10.0 using saturated aqueous
. Extract with a highly polar organic solvent mixture, specifically Dichloromethane/Isopropanol (DCM:iPrOH, 4:1 v/v), rather than standard ethyl acetate.
Q4: How do I prevent racemization if I am using enantiopure (S)-3-aminoquinuclidine?
The Causality: The extended reaction times required to overcome the steric hindrance of the quinuclidine ring allow the intermediate O-acylisourea to undergo oxazolone formation, leading to epimerization at the chiral center.
The Solution: Utilize an additive that rapidly converts the intermediate into a less basic, highly reactive active ester. While HOBt is traditional, modern sustainable peptide synthesis protocols recommend Oxyma or T3P to maintain stereochemical integrity and eliminate the explosive risks associated with benzotriazole derivatives [2].
Part 2: Quantitative Reagent Matrix
To facilitate process selection, the following table summarizes the quantitative performance of various activation strategies for this specific substrate pairing.
Table 1: Comparison of Amide Coupling Strategies for Sulfamoylbenzamides
Coupling Reagent
Base Requirement
Typical Yield (%)
Sulfonamide Dehydration Risk
Epimerization Risk
Scalability & Safety Profile
(Acid Cl)
(2.0 eq)
15 - 30%
Critical (High[M-18])
High
Poor (Harsh, corrosive)
EDCI / HOBt
DIPEA (3.0 eq)
65 - 75%
Low
Moderate
Moderate (HOBt explosive risk)
HATU
DIPEA (3.0 eq)
80 - 90%
Low
Low
Good (High reagent cost)
T3P (50% in DMF)
DIPEA (3.5 eq)
85 - 95%
None
Very Low
Excellent (Green, scalable)
Part 3: Self-Validating Experimental Protocol (T3P Method)
This protocol utilizes T3P to ensure high yields while protecting the sulfamoyl group. It incorporates In-Process Controls (IPCs) to create a self-validating workflow.
Amine Free-Basing: Suspend 3-aminoquinuclidine dihydrochloride in anhydrous DMF (15 mL) under an inert
atmosphere. Add DIPEA dropwise at room temperature. Stir for 30 minutes.
IPC 1 (Validation): Take a 10 µL aliquot, dilute in 1 mL MeOH. LC-MS must show the presence of the free amine mass (m/z 127.1) and complete dissolution of the crystalline salt in the main flask.
Acid Activation & Coupling: In a separate flask, dissolve 2-methoxy-5-sulfamoylbenzoic acid in DMF (10 mL). Transfer this solution to the amine mixture. Cool the reaction vessel to 0 °C. Add the T3P solution dropwise over 15 minutes to control the exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.
IPC 2 (Validation): TLC (DCM:MeOH:
85:14:1). The starting acid ( ~0.2) should be completely consumed, with a new intense UV-active spot for the product ( ~0.45).
Quenching & Isoelectric pH Adjustment: Quench the reaction by slowly adding 10 mL of ice-cold water. Transfer to a separatory funnel and add 50 mL of saturated aqueous
.
IPC 3 (Validation): Use a calibrated pH meter to verify the aqueous layer is exactly between pH 9.5 and 10.0. Adjust with 1M NaOH or 1M HCl if necessary.
Extraction: Extract the aqueous phase with a mixture of DCM:Isopropanol (4:1 v/v) (3 x 50 mL).
Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the pure 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide as a white powder.
Part 4: Diagnostic Workflow Visualization
Use the following decision tree to rapidly diagnose and correct yield drops during your synthesis campaigns.
Workflow for diagnosing and resolving yield bottlenecks in sulfamoylbenzamide synthesis.
References
Kumar, A. et al. "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Scientific Update. "A concise total synthesis of Quinine and analogues via C-H activation". Scientific Update Reviews. Available at:[Link]
Optimization
Solubility enhancement of Mosapride free base in aqueous buffers
Welcome to the Technical Support Center for Mosapride formulation. As a Biopharmaceutics Classification System (BCS) Class II compound, Mosapride exhibits high permeability but extremely poor aqueous solubility.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Mosapride formulation. As a Biopharmaceutics Classification System (BCS) Class II compound, Mosapride exhibits high permeability but extremely poor aqueous solubility. While clinical formulations often utilize the citrate dihydrate salt to gain a marginal solubility advantage, researchers working directly with Mosapride free base face severe precipitation issues in neutral aqueous buffers. This is driven by the molecule's highly lipophilic morpholine and benzamide rings, coupled with a lack of ionization at physiological pH.
This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to help you achieve stable, supersaturated aqueous solutions for in vitro assays and in vivo dosing.
Part 1: Troubleshooting Guide & FAQs
Q1: My Mosapride free base precipitates immediately when I dilute my DMSO stock into a pH 7.4 phosphate buffer. Why does this happen, and how do I prevent it?Causality: Mosapride possesses a basic functional group with a pKa of approximately 6.06[1]. At a neutral pH of 7.4, the molecule is largely un-ionized. When you transition the drug from a high-capacity solvent (DMSO) into an aqueous buffer, the solvent capacity drops drastically. Because the un-ionized free base cannot form ion-dipole interactions with water, rapid supersaturation occurs, leading to immediate nucleation and precipitation.
Solution: You must either lower the buffer pH to < 4.0 to protonate the basic amine (increasing solubility via ionization) or encapsulate the lipophilic backbone using cyclodextrins before introduction to the aqueous environment.
Q2: I want to use cyclodextrin complexation to keep the pH neutral. Should I use standard β-Cyclodextrin (β-CD) or Sulfobutyl Ether-β-Cyclodextrin (SBE7β-CD)?Causality: You should exclusively use SBE7β-CD. While both form 1:1 stoichiometric inclusion complexes with Mosapride, SBE7β-CD is vastly superior. The hydrophobic butyl side arms of SBE7β-CD extend the depth of the cyclodextrin cavity, providing a much better steric fit for Mosapride's bulky morpholine ring. Furthermore, SBE7β-CD is polyanionic, meaning the cyclodextrin vehicle itself possesses significantly higher intrinsic aqueous solubility than natural β-CD, preventing the formation of insoluble B-type aggregates[2][3].
Q3: I prepared a solid dispersion of Mosapride using PEG 4000, but the drug is recrystallizing over time, ruining my dissolution profile. How do I stabilize it?Causality: Solid dispersions enhance solubility by trapping the drug in a high-energy, amorphous state within a hydrophilic polymer matrix[4]. However, this amorphous state is thermodynamically unstable. If the matrix absorbs ambient moisture, the water acts as a plasticizer, lowering the glass transition temperature (
) of the PEG 4000. This grants the Mosapride molecules enough kinetic mobility to reorganize into their lower-energy crystalline lattice.
Solution: Store the dispersion in a strict desiccator environment. Alternatively, incorporate a high- anti-nucleating polymer like Povidone (PVP K30) into the matrix to sterically hinder drug molecule mobility[5].
Part 2: Experimental Methodologies
To ensure scientific integrity, the following workflows are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol A: Preparation of Mosapride-SBE7β-CD Inclusion Complex (Freeze-Drying)
This method forces molecular-level dispersion, yielding the highest possible solubility enhancement[2][6].
Stoichiometric Calculation: Weigh Mosapride free base and SBE7β-CD to achieve an exact 1:1 molar ratio.
Aqueous Equilibration: Disperse both powders in distilled water. Transfer to a thermostatically controlled shaking water bath at 37°C and agitate at 100 rpm for 72 hours.
Causality: The extended 72-hour timeframe is required to reach thermodynamic equilibrium for the host-guest complexation.
Membrane Filtration: Pass the suspension through a 0.45 µm cellulose acetate membrane filter.
Validation Checkpoint: The filtrate must be optically clear. Any turbidity indicates that uncomplexed, crystalline free base remains suspended.
Lyophilization: Flash-freeze the clear filtrate at -80°C, then transfer to a freeze-dryer at -50°C under a vacuum for 48 hours to sublimate the ice.
Characterization:
Validation Checkpoint: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The successful formation of an amorphous inclusion complex is confirmed by the complete disappearance of Mosapride's characteristic endothermic melting peak[4][7].
Protocol B: Preparation of Mosapride Solid Dispersion (Melt/Fusion Method)
Ideal for formulating solid oral dosage forms with enhanced dissolution kinetics[8].
Physical Mixing: Triturate Mosapride free base and PEG 4000 in a 1:2 (drug:carrier) weight ratio using a mortar and pestle until visually homogeneous[4].
Melting: Transfer the mixture to a glass beaker and heat on a magnetic hot plate to 65°C with constant stirring.
Validation Checkpoint: The mixture must transition into a completely clear, single-phase molten mass.
Quench Cooling: Immediately transfer the beaker to an ice bath.
Causality: Rapid quench cooling prevents the system from entering the nucleation phase, effectively "freezing" the Mosapride molecules in an amorphous state before they can form a crystal lattice.
Milling: Pulverize the solidified mass and pass through an 80-mesh sieve to ensure uniform particle size for consistent dissolution.
Part 3: Workflows & Logic Visualization
Logic tree for troubleshooting Mosapride free base precipitation in aqueous buffers.
Step-by-step workflow for SBE7β-CD inclusion complexation via freeze-drying.
Part 4: Quantitative Data Summaries
The following table summarizes the fold-enhancement in solubility achieved by different formulation strategies. (Note: While absolute values below are benchmarked via the citrate salt in literature, the relative fold-enhancement mechanisms apply directly to the free base's lipophilic backbone).
Formulation Strategy
Preparation Method
Solubility in pH 6.8 Buffer (mg/mL)
Fold Enhancement vs. Pure Drug
Pure Drug (Baseline)
N/A
0.095 ± 0.14
1.0x
β-CD Complex
Physical Mixing
0.546 ± 0.07
~5.7x
β-CD Complex
Freeze-Drying
1.443 ± 0.21
~15.1x
SBE7β-CD Complex
Physical Mixing
1.407 ± 0.08
~14.8x
SBE7β-CD Complex
Freeze-Drying
7.859 ± 0.10
~82.7x
Data synthesized from phase solubility studies demonstrating the superiority of SBE7β-CD combined with lyophilization[2][9].
Part 5: References
Navigating the Formulation Labyrinth: A Technical Support Center for Mosapride Citrate Dihydrate In Vivo Studies. Benchchem. URL:
Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. ResearchGate. URL:
formulation and evalution of mucoadhesive buccal films of mosapride citrate. World Journal of Pharmaceutical and Life Sciences. URL:
Preventing precipitation of Mosapride citrate dihydrate in stock solutions. Benchchem. URL:
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. URL:
Identification of degradation products in 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide
Compound: 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This hub is designed to assi...
Author: BenchChem Technical Support Team. Date: March 2026
Compound: 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide
Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This hub is designed to assist researchers in navigating the complex chromatographic and mass spectrometric challenges associated with the forced degradation profiling of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide. As a substituted benzamide featuring a highly basic quinuclidine ring, this active pharmaceutical ingredient (API) exhibits unique degradation pathways and physicochemical behaviors that require specialized analytical strategies.
Part 1: Troubleshooting Guide (Q&A)
Q: Why do the API and the 3-aminoquinuclidine degradant exhibit severe peak tailing and co-elution on standard C18 columns?Causality: The 3-quinuclidinyl moiety contains a highly basic, sterically unhindered tertiary amine. At typical acidic or neutral mobile phase pH, this nitrogen is fully protonated. It undergoes strong secondary electrostatic (silanophilic) interactions with residual, unendcapped silanol groups on standard C18 silica stationary phases, leading to asymmetric peak broadening[1].
Actionable Protocol:
Switch to a mixed-mode Reversed-Phase/Weak Cation Exchange (RP/WCX) column, which is specifically designed to handle basic quinuclidine derivatives by providing controlled ionic interactions[2].
Alternatively, if constrained to a standard C18 column, utilize an alkaline mobile phase (pH > 10) with a high-pH tolerant hybrid silica column to deprotonate the quinuclidine nitrogen, or add an amine modifier (e.g., triethylamine) to competitively bind active silanols.
Q: Why is there a significant loss of mass balance during oxidative forced degradation?Causality: Benzamide derivatives containing tertiary amines are highly susceptible to N-oxidation, often degrading rapidly (>80% within 24 hours) in the presence of peroxides[3]. The resulting N-oxide (+16 Da) often possesses a lower UV molar absorptivity than the parent API, causing an apparent loss in total peak area. Furthermore, N-oxides are thermally labile; they frequently undergo in-source fragmentation in the mass spectrometer, reverting back to the parent mass ([M+H]⁺ - 16) and masking their presence.
Actionable Protocol:
Do not rely solely on UV detection. Integrate Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for accurate, chromophore-independent mass balance.
In LC-MS settings, lower the capillary temperature and declustering potential (cone voltage) to minimize the in-source reduction of the N-oxide back to the tertiary amine.
Q: Why am I failing to detect all amide hydrolysis products in LC-MS/MS?Causality: Acid or base hydrolysis of the API cleaves the central amide bond, yielding two primary fragments: 3-aminoquinuclidine and 2-methoxy-5-sulfamoylbenzoic acid. While the highly basic quinuclidine fragment ionizes efficiently in positive electrospray ionization (ESI+), the benzoic acid fragment lacks a basic site and contains electron-withdrawing groups (sulfamoyl and carboxyl), making it highly resistant to positive ionization.
Actionable Protocol: Implement a rapid polarity-switching MS method. Program the MS to detect the quinuclidine fragment in ESI+ and the 2-methoxy-5-sulfamoylbenzoic acid fragment in ESI-.
Part 2: Stability-Indicating Experimental Protocol
To ensure a self-validating system for impurity profiling, follow this step-by-step methodology for LC-HRMS forced degradation.
Step 1: Sample Preparation
Accurately weigh and dissolve the API in HPLC-grade methanol to achieve a stock concentration of 1.0 mg/mL.
Step 2: Execution of Stress Conditions
Acidic Hydrolysis: Mix 1.0 mL of stock solution with 1.0 mL of 1.0 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 1.0 N NaOH.
Alkaline Hydrolysis: Mix 1.0 mL of stock solution with 1.0 mL of 1.0 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 1.0 N HCl.
Oxidative Stress: Mix 1.0 mL of stock solution with 1.0 mL of 3%
. Incubate at room temperature for 24 hours (Note: Quinuclidine oxidation is highly rapid)[3].
Photolytic Stress: Expose the 1.0 mg/mL solution to 1.2 million lux hours and 200 Watt hours/m² UV energy in a photostability chamber, per ICH Q1B guidelines.
Dilution: Dilute all stressed samples to a final analytical concentration of 0.1 mg/mL using the initial mobile phase conditions.
Step 3: Chromatographic Separation
Column: Mixed-mode RP/WCX column (150 x 4.6 mm, 3 µm particle size).
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 6.0).
Mobile Phase B: LC-MS grade Acetonitrile.
Gradient Program: 5% B hold for 2 min; ramp to 80% B over 18 min; hold at 80% B for 5 min; return to 5% B for 5 min equilibration. Flow rate: 0.8 mL/min.
Step 4: HRMS Detection Parameters
Instrument: Q-TOF Mass Spectrometer equipped with an ESI source.
Mode: Rapid Polarity Switching (ESI+ / ESI-).
Source Parameters: Capillary voltage 3.0 kV (ESI+) / 2.5 kV (ESI-); Source temperature 250°C (kept intentionally low to prevent N-oxide degradation); Desolvation gas flow 800 L/hr.
Part 3: Quantitative Data Summary
The following table summarizes the expected quantitative mass shifts and optimal detection modes for the primary degradation products of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide.
Stress Condition
Primary Degradation Pathway
Major Degradant Identity
Expected Exact Mass Shift
Optimal MS Ionization Mode
Acid/Base Hydrolysis
Amide Bond Cleavage (Part A)
3-Aminoquinuclidine
-213.01 Da (from API)
ESI+
Acid/Base Hydrolysis
Amide Bond Cleavage (Part B)
2-Methoxy-5-sulfamoylbenzoic acid
-108.10 Da (from API)
ESI-
Oxidation (3% )
Tertiary Amine N-Oxidation
Quinuclidine N-oxide derivative
+15.99 Da
ESI+
Photolysis (UV/Vis)
Desulfamoylation / Radical Cleavage
Desulfamoyl API derivative
-78.97 Da
ESI+
Part 4: Pathway Visualization
Degradation pathways and MS detection of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use a standard 0.1% Formic Acid / Acetonitrile mobile phase for LC-MS?A: While 0.1% Formic Acid (pH ~2.7) is excellent for positive electrospray ionization, it leaves silanols partially active on older silica columns, leading to severe tailing of the quinuclidine moiety. If you must use this mobile phase, ensure you are using a modern, fully endcapped column with a charged surface or polar embedded group.
Q: How do I definitively differentiate between an N-oxide and a hydroxylated degradant (both +16 Da) using mass spectrometry?A: N-oxides typically exhibit a characteristic neutral loss of 16 Da (oxygen) or 17 Da (OH) during MS/MS collision-induced dissociation (CID). Conversely, hydroxylated aromatic rings (e.g., oxidation at the benzamide core) are significantly more stable and will not readily lose the oxygen atom under standard CID energies.
Q: What is the recommended sample solvent for these forced degradation studies?A: Methanol is preferred over water or acetonitrile for the initial stock solution. The API has limited aqueous solubility, and high concentrations of acetonitrile can cause precipitation when mixed with the aqueous acid/base reagents used during the stress protocols.
References
Isolation and characterization of forced degradative products of an anti psychotic drug levosulpiride by spectroscopic techniques. Journal of Chemical and Pharmaceutical Research.
Novel Ultra Stable Silica-Based Stationary Phases for Reversed Phase Liquid Chromatography-Study of a Hydrophobically Assisted Weak Acid Cation Exchange Phase. PMC. 2[2]
Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography-mass spectrometry. Journal of Food and Drug Analysis.3[3]
Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques. ResearchGate. 1[1]
Technical Support Center: Resolution of N-(3-Quinuclidinyl) Compounds
Introduction: The Quinuclidine Challenge You are likely here because you are developing ligands for muscarinic (mAChR) or nicotinic (nAChR) receptors—perhaps analogues of solifenacin, palonosetron, or similar bicyclic am...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinuclidine Challenge
You are likely here because you are developing ligands for muscarinic (mAChR) or nicotinic (nAChR) receptors—perhaps analogues of solifenacin, palonosetron, or similar bicyclic amines.
The 3-position of the quinuclidine ring is a notorious stereocenter. The rigid, bicyclic cage structure creates high basicity (
) and significant steric bulk. These properties make enantiomeric resolution difficult:
Basicity: The nitrogen lone pair interacts aggressively with silanols in HPLC columns, causing severe peak tailing.
Solubility: Diastereomeric salts often exhibit "oiling out" rather than crystallizing due to the compound's hygroscopic nature.
Detection: The quinuclidine core lacks a strong chromophore, making UV detection at standard wavelengths (254 nm) difficult without derivatization.
This guide provides three validated workflows to resolve these issues.
Module 1: Classical Chemical Resolution (The Scale-Up Standard)
For multi-gram to kilogram scales, diastereomeric salt formation with tartaric acid is the industry standard. This method relies on the differential solubility of the
Q: My reaction mixture turned into a thick oil instead of crystals. What happened?A: This is "oiling out," caused by supersaturation or high water content.
Fix: Reheat the mixture until homogeneous. Add a small volume of Ethanol (antisolvent). Scratch the glass wall or add a seed crystal. Cool very slowly (1°C/min).
Q: The yield is low (<20%).A: The salt solubility might be too high in the chosen alcohol.
Fix: Reduce the water content in your solvent system. Switch from MeOH/Water to pure EtOH or EtOH/IPA mixtures.
When analyzing purity or separating small batches, the basic nitrogen of quinuclidine destroys peak shape on standard silica columns. You must use a basic additive.
The "Basic Tailing" Solution
Standard acidic modifiers (TFA, Formic Acid) are ineffective because they form salts with the quinuclidine that often retain stronger or elute as broad blobs.
Recommended System:
Column: Chiralpak IC (Immobilized) or Chiralpak AD-H (Coated).
Why IC? Immobilized phases tolerate a wider range of solvents, allowing you to use DCM/THF to solubilize the polar amine.
Mobile Phase: Hexane : IPA : Diethylamine (DEA)
Ratio: 80 : 20 : 0.1
Additive: 0.1% DEA or Triethylamine (TEA) is non-negotiable. It competes for the silanol sites, sharpening the peak.
Visualization: HPLC Method Decision Tree
Figure 1: Decision tree for developing a robust chiral HPLC method for basic quinuclidine derivatives.
Q: I cannot use DEA because my detector is MS (Mass Spec).A: DEA suppresses ionization in MS.
Fix: Use Ammonium Bicarbonate (10mM) in a Methanol/Water system on a Chiralpak IG column (reversed-phase mode). This provides the necessary basic buffer without suppressing the MS signal.
Module 3: Biocatalytic Resolution (The "Green" Route)
If you are synthesizing the precursor 3-quinuclidinol (which is then converted to the amine), biocatalysis offers higher theoretical yields via Asymmetric Reduction rather than kinetic resolution.[3]
Workflow: Ketoreductase (KRED) Reduction
Instead of resolving the racemic alcohol (max 50% yield), reduce the ketone (3-quinuclidinone) directly to the
Enzyme: KRED screening kit (e.g., Codexis or similar). Look for enzymes specific to bulky bicyclic ketones.
Cofactor: NADPH + Glucose Dehydrogenase (GDH) for regeneration.
Conditions: pH 7.0, 30°C.
Comparison of Biocatalytic Methods:
Method
Enzyme Type
Max Yield
Pros
Cons
Kinetic Resolution
Lipase (e.g., CAL-B)
50%
Cheap, no cofactors needed
Wastes half the material; requires separation of ester/alcohol
Asymmetric Reduction
Ketoreductase (KRED)
100%
High atom economy, single product
Requires cofactor recycling (NADPH); Enzyme can be expensive
References & Grounding
Chemical Resolution Protocol:
Ricci, A. et al. "Method for the resolution of 3-aminoquinuclidine." US Patent 5,290,938. Describes the tartaric acid resolution in detail.
HPLC Methodology:
Daicel Corporation. "Chiral Separation of Basic Compounds." Application Notes. Highlights the necessity of DEA/TEA additives for basic amines on polysaccharide columns.
Biocatalytic Approaches:
Huisman, G.W. et al. "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology, 2010. Discusses the efficiency of KREDs over lipases for pharmaceutical intermediates.
Disclaimer: These protocols involve hazardous chemicals (strong bases, organic solvents). Always review the Safety Data Sheet (SDS) for 3-aminoquinuclidine (highly toxic/irritant) before handling.
Technical Support Center: Troubleshooting HPLC Baseline Noise in Sulfamoylbenzamide Analysis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals working with complex small molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals working with complex small molecules.
Sulfamoylbenzamides—frequently developed as HBV capsid assembly modulators or neurological therapeutics—possess multiple functional groups (weakly acidic sulfonamides and basic amines) that demand stringent chromatographic conditions[1]. When analyzing these compounds, baseline instability is rarely a simple "bad solvent" issue; it is often a complex interplay between the analyte's pKa, the mobile phase chemistry, and the instrument's fluidics.
This guide moves beyond generic advice by explaining the causality behind baseline noise and providing self-validating protocols to isolate and resolve these issues definitively.
Diagnostic Logic: The Baseline Noise Decision Tree
Before altering any chromatographic parameters, you must isolate the mechanical or chemical source of the noise. The following workflow illustrates the self-validating diagnostic logic used by service engineers to pinpoint the root cause without guesswork.
Diagnostic decision tree for isolating HPLC baseline noise sources.
Quantitative Analysis of Baseline Disturbances
Understanding the amplitude and frequency of the noise helps pinpoint the exact failure point. The table below summarizes the causality and expected impact of different noise profiles.
Noise Classification
Visual Characteristic
Primary Causality
Signal-to-Noise (S/N) Impact
Corrective Action Focus
High-Frequency (Random)
Fuzzy, rapid oscillations independent of pump stroke
Degraded UV lamp, air bubbles in flow cell, or electronic interference[2].
Severe degradation (S/N drops by >50%)
Detector optics, flow cell purging
Periodic (Pulsating)
Rhythmic spikes matching pump piston strokes
Malfunctioning check valves, dissolved air (failed degasser)[3].
Moderate degradation, false peak integration
Pump seals, active degassing, check valve sonication
Drift (Wandering)
Steady upward/downward slope, especially in gradients
UV absorbance of mobile phase (e.g., TFA degradation), thermal fluctuations[4].
Low impact on S/N, high impact on baseline integration
Protocol A: System Passivation and Flow Cell Purging
Causality: Sulfamoylbenzamides are prone to chelation with metal ions in the HPLC fluidic path, which can cause peak tailing and erratic baselines. Furthermore, microscopic air bubbles in the detector cell refract light, causing high-frequency noise[2]. This protocol passivates the system and clears the optical path.
Isolate the Column: Disconnect the analytical column and replace it with a zero-dead-volume (ZDV) union.
Self-Validation: If the noise persists with the union in place, you have definitively ruled out column bleed or late-eluting contaminants as the root cause[3].
High-Viscosity Flush: Pump 100% HPLC-grade Isopropanol (IPA) at 1.0 mL/min for 20 minutes.
Causality: IPA has high viscosity, generating sufficient backpressure to force stubborn, microscopic air bubbles out of the pump heads and detector flow cell.
Acidic Passivation: Pump 30% aqueous Nitric Acid (HNO3) at 0.5 mL/min for 30 minutes.
Critical Warning: Never use HCl, and never use Nitric Acid if your system contains PEEK tubing or fittings, as it will degrade the polymer[6]. If PEEK is present, substitute with 30% Phosphoric Acid.
Neutralize and Re-equilibrate: Flush with LC-MS grade water for 30 minutes, followed by your starting mobile phase.
Verify Baseline: Turn on the UV detector. The baseline should now be flat. If high-frequency random noise persists, the UV lamp has likely exceeded its operational lifespan and requires replacement.
Protocol B: Mobile Phase Optimization for Sulfamoylbenzamides
Causality: Sulfamoylbenzamides require acidic conditions to keep the sulfonamide moiety protonated, ensuring sharp peaks. Trifluoroacetic acid (TFA) is commonly used, but it degrades over time and absorbs strongly at low UV wavelengths (<220 nm), causing severe baseline drift during gradient elution[4].
Prepare Fresh Solvents: Discard aqueous mobile phases older than 48 hours to prevent microbial growth and TFA degradation[5].
Balance Absorbance (The "TFA Trick"): If running a gradient from Solvent A (Water + 0.1% TFA) to Solvent B (Acetonitrile + 0.1% TFA), the baseline will drift upward because TFA has a different molar absorptivity in acetonitrile than in water.
Adjustment: Add 0.085% TFA to Solvent B and 0.1% TFA to Solvent A.
Self-Validation: Run a blank gradient. The 15% reduction in TFA concentration in the organic phase perfectly counteracts the optical shift, resulting in a flat baseline.
Active Degassing: Ensure the in-line vacuum degasser is operational. Dissolved air contributes greatly to baseline noise and appears as pulsations coinciding with pump strokes[3].
Frequently Asked Questions (FAQs)
Q: I am analyzing a novel sulfamoylbenzamide derivative, and I see a massive "hump" in my baseline around 15 minutes. Is this a detector issue?A: No. A broad hump is almost always a chemical issue, specifically a strongly retained material (high capacity factor,
) from a previous injection eluting late[5]. Sulfamoylbenzamides often feature lipophilic functional groups that strongly adhere to C18 columns.
Solution: Incorporate a high-organic "wash" step (e.g., 95% Acetonitrile) at the end of your gradient for 3-5 minutes to strip these compounds off the column before the next injection.
Q: My baseline is pulsating exactly every 10 seconds. How do I fix this?A: This is periodic noise directly correlated to your pump stroke[3]. It indicates that one of the pump heads is not delivering fluid effectively, usually due to a sticking check valve or a worn pump seal.
Solution: Purge the pump with 100% methanol to remove trapped air. If the pulsation continues, remove the check valves and sonicate them in methanol for 10 minutes, then rinse thoroughly.
Q: Can I use a different buffer to avoid the UV absorbance issues of TFA entirely?A: Yes. If you are using UV detection (e.g., 230-254 nm) and do not need mass spectrometry (MS) compatibility, switching to a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) will provide excellent buffering capacity for sulfamoylbenzamides with virtually zero baseline drift at low wavelengths. However, remember that phosphate buffers are strictly incompatible with LC-MS due to severe ion suppression and source fouling.
Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: March 8, 2026
Introduction: The "Hydrate Trap" in Mosapride Synthesis
Welcome to the technical support hub for Mosapride synthesis. If you are accessing this guide, you are likely facing yield losses, filtration "gumming," or assay drifts during the handling of Mosapride intermediates (specifically the aminomethyl morpholine moiety or the benzamide precursor).
The Core Problem:
Mosapride Citrate exists most stably as a dihydrate .[1] A common error in R&D and pilot scale-up is over-drying . By aggressively removing moisture to achieve "0% water," you inadvertently create the anhydrous form , which is thermodynamically unstable and highly hygroscopic. It will aggressively re-absorb atmospheric moisture to return to the dihydrate state, leading to caking, variable melting points, and hydrolysis-induced degradation (Impurity A).
This guide provides the protocols to manage this equilibrium rather than fight it.
Module 1: Critical Failure Modes (Root Cause Analysis)
Visualizing the Instability Loop
The following diagram illustrates the feedback loop between over-drying, hygroscopicity, and chemical degradation.
Figure 1: The "Hydrate Trap." Aggressive drying creates a high-energy anhydrous state that actively pulls moisture, causing physical and chemical failure.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: Filtration & Isolation Issues
User Question: "During the isolation of the Mosapride intermediate, the filter cake turns into a sticky gum that blocks the filter cloth. Why is this happening?"
Scientist Diagnosis:
This is likely due to amorphous phase generation or solvent entrapment exacerbated by humidity. If you are using a rapid cooling profile, you are trapping impurities and creating amorphous regions that are highly hygroscopic.
Corrective Action:
Switch to Stepwise Cooling: Do not crash cool. Use a 3-stage cooling profile (e.g., 60°C
40°C 5°C) to promote ordered crystal growth.
Solvent Ratio Check: Ensure your Ethanol:Water wash ratio is strictly between 1:1.5 and 1:2 . Excess water dissolves the product; excess ethanol fails to remove inorganic salts, which act as hygroscopic nuclei.
Nitrogen Cone: Apply a nitrogen blanket during filtration, not just storage. The airflow prevents moisture uptake during the critical "wet cake" phase.
Scenario B: Assay Drift & Impurities
User Question: "My fresh material passes QC, but after 48 hours in storage, the assay drops and 'Impurity A' appears. We stored it in standard LDPE bags."
Scientist Diagnosis:
Standard LDPE is permeable to moisture. You are seeing Hydrolysis of the Amide Linkage . The moisture absorbed by the intermediate is cleaving the amide bond between the chlorobenzamide and the morpholine ring.
Corrective Action:
Packaging Upgrade: Switch to Alu-Alu (Aluminum-Aluminum) blister packs or heat-sealed aluminum laminate bags immediately.
Desiccant Calculation: Add molecular sieves, but ensure they are in a Tyvek sachet to prevent dust contamination.
Buffer pH: If this is occurring in solution/formulation, ensure the pH is slightly acidic (~pH 4.0).[2] Alkaline conditions accelerate amide hydrolysis.
Scenario C: Variable Melting Points
User Question: "We are seeing melting point variations of +/- 4°C between batches. Is our synthesis inconsistent?"
Scientist Diagnosis:
Likely not a synthesis error. You are measuring different ratios of Anhydrous vs. Dihydrate forms. The anhydrous form melts differently than the dihydrate.
Corrective Action:
Standardize Drying: Stop drying based on time. Dry to a LOD (Loss on Drying) specification that matches the theoretical water content of the dihydrate (approx 5-6% w/w), rather than <0.5%.
DSC Validation: Use Differential Scanning Calorimetry (DSC) rather than capillary melting point to distinguish between solvates and polymorphs.
Prevents occlusion of mother liquor; reduces amorphous formation.
Filtration Atmosphere
Positive Pressure
Prevents ambient moisture ingress during cake formation.
Protocol 2: The "Safe-Zone" Drying Workflow
Objective: To dry the product without triggering the anhydrous instability loop.
Workflow Diagram:
Figure 2: The "Safe-Zone" drying logic. Targeting specific water content prevents the formation of the unstable anhydrous form.
Step-by-Step:
Set Oven: Calibrate vacuum oven to 60°C ± 5°C .
Vacuum Ramp: Apply vacuum gradually to prevent "bumping" or surface crust formation (case hardening).
Nitrogen Bleed: Introduce a small bleed of dry nitrogen. This assists in mass transfer of solvent vapors.
IPC Monitoring: Check Loss on Drying (LOD) every 2 hours.
Target:5.0% – 6.5% (Corresponds to Dihydrate).
Danger Zone:< 3.0% .[3] If you hit this, re-humidification (conditioning) at 60% RH may be required to restore crystal stability before packaging.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol for the wash step?A:Avoid if possible. Methanol is more hygroscopic than ethanol. If you must use it, the filtration setup must be completely closed to the atmosphere. Furthermore, residual methanol limits are tighter (Class 2 solvent) than ethanol (Class 3).
Q: What is the best way to dissolve Mosapride Citrate for HPLC analysis without precipitation?A: Mosapride Citrate has low water solubility.[2] Do not attempt to dissolve directly in the buffer.
Protocol: Dissolve the sample in a small volume of DMSO or DMF (stock solution) first. Then, dilute this stock into your mobile phase.[4] This prevents the "cloudy solution" error that leads to inaccurate assay results.
Q: Why does the pH of my intermediate solution drop over time?A: This indicates hydrolysis . The cleavage of the amide bond releases acidic byproducts. Ensure your storage conditions are dry and cool (<25°C).
References
BenchChem. (2025).[2][4] The Chemical Stability and Degradation Profile of Mosapride Citrate Dihydrate: An In-depth Technical Guide. Link
European Patent Office. (2005). Process for the synthesis of mosapride (EP1515958A2). Link
Korean Intellectual Property Office. (2020). Methods for preparing mosapride citrate hydrate (KR20200099016A). Link
National Institutes of Health (NIH). (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma. PubMed. Link
Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. Link
A Comparative Guide to Receptor Selectivity: 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide vs. Cisapride
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Selectivity in 5-HT₄ Receptor Agonism The serotonin 4 (5-HT₄) receptor, a G-protein coupled receptor, is a key t...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Selectivity in 5-HT₄ Receptor Agonism
The serotonin 4 (5-HT₄) receptor, a G-protein coupled receptor, is a key therapeutic target for gastrointestinal (GI) motility disorders. Agonists of this receptor, such as the benzamide class of compounds, can enhance acetylcholine release from enteric neurons, thereby promoting coordinated peristaltic contractions and accelerating GI transit.[1][2]
Cisapride was a first-generation prokinetic agent that demonstrated the therapeutic potential of this mechanism in treating conditions like gastroparesis and gastroesophageal reflux disease (GERD).[3][4] However, its clinical use was severely restricted due to a lack of receptor selectivity.[5] Cisapride's affinity for other targets, most notably the human Ether-à-go-go-Related Gene (hERG) potassium channel, led to significant cardiovascular risks, including QT interval prolongation and life-threatening arrhythmias like Torsades de Pointes.[6][7]
This guide provides a comparative framework for evaluating the receptor selectivity of a specific substituted benzamide, 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide, against the benchmark compound, Cisapride. While comprehensive binding data for 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide is not extensively documented in public literature, this document will detail the essential experimental methodologies required to generate and interpret such data. Understanding the principles and execution of these assays is paramount for any drug development program aiming to produce a safer, second-generation 5-HT₄ agonist.
Mechanism of Action: The 5-HT₄ Receptor Signaling Pathway
Both compounds are designed to act as agonists at the 5-HT₄ receptor. Upon binding, the agonist induces a conformational change in the receptor, activating the associated Gαs protein. This initiates a downstream signaling cascade where the activated Gαs subunit stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[2][8] Elevated intracellular cAMP levels act as a crucial second messenger, activating Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the pro-motility cellular response.[8]
The ideal 5-HT₄ agonist should exhibit high affinity for its target receptor while demonstrating negligible affinity for off-target receptors associated with adverse effects. The table below presents the known receptor binding and functional data for Cisapride, establishing a baseline for comparison. A primary objective for a novel compound like 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide would be to demonstrate a significantly wider safety margin, particularly concerning the hERG channel.
Note: IC₅₀ and EC₅₀ values can vary between studies based on experimental conditions. The critical takeaway for Cisapride is that its potency for blocking the hERG channel is in the same range as, or even greater than, its potency for activating the 5-HT₄ receptor, indicating a very narrow therapeutic window and a high potential for cardiotoxicity.[6][9]
Experimental Methodologies: A Guide to Determining Receptor Selectivity
To objectively compare a novel compound against Cisapride, a series of standardized in vitro assays must be performed. The following protocols provide a self-validating system for determining affinity, potency, and off-target liability.
Protocol 1: Radioligand Binding Assay for 5-HT₄ Receptor Affinity (Ki)
This experiment quantifies the affinity of a test compound for the 5-HT₄ receptor by measuring its ability to compete with and displace a known high-affinity radiolabeled ligand.
Causality: The choice of a selective radiolabeled antagonist, such as [³H]-GR113808, is critical.[10] Antagonists typically bind to both active and inactive receptor states, providing a more stable and reproducible measure of affinity (Ki) for competing ligands compared to using a radiolabeled agonist.
Step-by-Step Methodology:
Membrane Preparation:
Culture HEK293 cells stably expressing the human 5-HT₄ receptor.
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[11]
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.[12]
Competitive Binding Reaction:
In a 96-well plate, add the following in order:
25 µL of binding buffer (for total binding), 10 µM unlabeled 5-HT (for non-specific binding), or varying concentrations of the test compound (e.g., 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide or Cisapride).[8]
25 µL of [³H]-GR113808 at a final concentration near its Kd value (e.g., ~0.2 nM).[8]
50 µL of the prepared cell membrane suspension (typically 10-20 µg of protein).[8]
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.[8][11]
Filtration and Quantification:
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.[8]
Quickly wash the filters with ice-cold wash buffer to remove residual unbound radioactivity.
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[12]
Data Analysis:
Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Workflow for a competitive radioligand binding assay.
This electrophysiological assay is the gold standard for assessing a compound's potential to cause QT prolongation. It directly measures the inhibitory effect of a compound on the IKr current mediated by hERG channels.
Causality: Direct functional assessment is non-negotiable for safety profiling. Automated patch-clamp systems have increased the throughput of this traditionally low-throughput technique, making it feasible for earlier-stage drug discovery.[13][14] A specific voltage protocol is used to elicit the characteristic hERG tail current, which is sensitive to drug-induced block.[15]
Step-by-Step Methodology:
Cell Preparation:
Use a cell line (e.g., HEK293 or CHO) stably expressing the human hERG channel.
Culture and prepare cells for patch-clamp recording according to established protocols.[14]
Whole-Cell Patch-Clamp Recording:
Establish a whole-cell patch-clamp configuration on a single cell using a glass micropipette.[16][17]
Maintain the cell in an extracellular solution and use an appropriate intracellular solution in the pipette.
Voltage Protocol and Data Acquisition:
Apply a specific voltage-clamp protocol. A common protocol involves holding the cell at a negative potential (e.g., -80 mV), depolarizing to a positive potential (e.g., +20 mV) to open the channels, and then repolarizing to a negative potential (e.g., -50 mV) to measure the large deactivating "tail current," which is the primary target for measuring hERG block.[13][15]
Record the baseline hERG current in the absence of any compound.
Compound Application and Measurement:
Perfuse the cell with increasing concentrations of the test compound (e.g., 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide or Cisapride).
At each concentration, record the hERG current after it reaches a steady-state level of inhibition.
Data Analysis:
Measure the peak tail current amplitude at each compound concentration.
Calculate the percentage of current inhibition relative to the baseline recording.
Plot the percentage of inhibition against the log concentration of the compound to generate a concentration-response curve and determine the IC₅₀ value.[7]
Conclusion: Synthesizing Data for Informed Drug Development
The primary goal in developing a successor to Cisapride is to engineer a molecule that retains potent 5-HT₄ receptor agonism while eliminating off-target liabilities. A successful compound, such as 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide aims to be, would need to demonstrate a high Ki value for the 5-HT₄ receptor and, critically, a significantly higher IC₅₀ value for the hERG channel. An ideal selectivity ratio (IC₅₀ hERG / EC₅₀ 5-HT₄) should be greater than 100-fold, and preferably over 1000-fold, to ensure a wide margin of cardiovascular safety. By rigorously applying the detailed experimental protocols outlined in this guide, researchers can generate the crucial data needed to compare novel candidates against historical benchmarks and make informed decisions to advance safer and more effective prokinetic therapies.
References
Cisapride - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Gross, J., et al. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 115(1), 41-48. Available from: [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Cisapride Monohydrate? Retrieved March 7, 2026, from [Link]
Lei, C. L., et al. (2020). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research, 5, 25. Available from: [Link]
Delaunois, A., et al. (2013). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 973, 137-153. Available from: [Link]
GlobalRx. (n.d.). Cisapride Monohydrate USP: A Clinical Overview for Pharmaceutical Buyers. Retrieved March 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Cisapride. PubChem Compound Summary for CID 6917698. Retrieved March 7, 2026, from [Link]
Gross, J., et al. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 115(1), 41-48. Available from: [Link]
Delaunois, A., et al. (2013). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. Available from: [Link]
Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Retrieved March 7, 2026, from [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 7, 2026, from [Link]
Plumb, D. C. (n.d.). Gastrointestinal Prokinetic Drugs Used in Monogastric Animals. MSD Veterinary Manual. Retrieved March 7, 2026, from [Link]
Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved March 7, 2026, from [Link]
De Maeyer, J. H., et al. (2008). 5-HT4 receptor agonists: similar but not the same. Neurogastroenterology & Motility, 20(2), 99-112. Available from: [Link]
Jayaraman, V., et al. (2013). A Hybrid Structural Approach to Analyze Ligand Binding by the Serotonin Type 4 Receptor (5-HT4). Molecular & Cellular Proteomics, 12(5), 1258-1271. Available from: [Link]
Beattie, D. T., et al. (2011). The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties. Frontiers in Pharmacology, 2, 25. Available from: [Link]
Sun, S., et al. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ASSAY and Drug Development Technologies, 1(1-1), 13-19. Available from: [Link]
Drolet, B., et al. (2001). Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel. Journal of Pharmacology and Experimental Therapeutics, 299(3), 1035-1040. Available from: [Link]
National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Serotonin 5-HT4 Receptor Agonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]
Mikami, T., et al. (2008). Agonistic activities of synthetic 5-HT4 ligands for cAMP production in HEK293 cells expressing the human 5-HT4d receptor. Journal of Pharmacological Sciences, 107(3), 320-327. Available from: [Link]
Toga, T., et al. (2007). Chemical structures of three 5-HT4 agonists, CJ-033466, cisapride, and mosapride. ResearchGate. Available from: [Link]
Rhee, P. L., et al. (1995). 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus. American Journal of Physiology-Gastrointestinal and Liver Physiology, 269(5), G709-G714. Available from: [Link]
Patsnap Synapse. (2024, June 21). What are 5-HT4 receptor agonists and how do they work? Retrieved March 7, 2026, from [Link]
BindingDB. (n.d.). BDBM50030332. Retrieved March 7, 2026, from [Link]
MolForge. (n.d.). Benzamide, 2-methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoyl-. Retrieved March 7, 2026, from [Link]
MolForge. (n.d.). Benzamide, 2-methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoyl-, ethanol (CID 43948). Retrieved March 7, 2026, from [Link]
PubChemLite. (n.d.). 2-methoxy-n-(3-quinuclidinyl)-5-sulfamoylbenzamide. Retrieved March 7, 2026, from [Link]
Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612-1624. Available from: [Link]
Mesangeau, C., et al. (2005). [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe. Bioorganic & Medicinal Chemistry Letters, 15(22), 5030-5033. Available from: [Link]
High-Field vs. Benchtop NMR: A Comparative Guide for the ¹H NMR Spectral Assignment of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide
As a Senior Application Scientist, one of the most frequent analytical dilemmas I encounter in pharmaceutical development is deciding when a benchtop NMR spectrometer is sufficient, and when a high-field superconducting...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most frequent analytical dilemmas I encounter in pharmaceutical development is deciding when a benchtop NMR spectrometer is sufficient, and when a high-field superconducting instrument is absolutely mandatory.
To answer this, we will objectively compare the performance of an 80 MHz Benchtop NMR against a 600 MHz High-Field NMR for the structural elucidation of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CAS 62190-15-2). This active pharmaceutical ingredient (API) intermediate—structurally related to benzamide antipsychotics like sulpiride—presents a perfect analytical challenge: it combines a straightforward aromatic system with a highly complex, rigid bicyclic aliphatic ring[1].
The Molecular Challenge: Why This Molecule?
The structure of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide is divided into two distinct analytical domains:
The Aromatic Domain: A 1,2,5-trisubstituted benzene ring yielding a classic AMX spin system (three protons), alongside a methoxy singlet and exchangeable amide/sulfonamide protons.
The Aliphatic Domain: The 3-quinuclidinyl moiety (1-azabicyclo[2.2.2]octane) contains 12 protons constrained within a rigid bicyclic framework. These protons reside in highly similar chemical environments, causing their signals to cluster tightly between 1.4 and 3.2 ppm[2].
Product Comparison: 80 MHz Benchtop vs. 600 MHz High-Field NMR
Before diving into the experimental data, it is crucial to benchmark the hardware. Table 1 summarizes the quantitative performance metrics of both systems.
Table 1: Hardware Performance and Capability Comparison
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness and reproducibility, the following protocol utilizes internal referencing and automated phase/baseline routines, making the data independent of operator bias.
Step 1: Sample Preparation
Weigh exactly 15.0 ± 0.5 mg of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide.
Dissolve the API in 0.6 mL of anhydrous Dimethyl sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer the homogeneous solution to a standard 5 mm borosilicate NMR tube.
Step 2: Instrument Calibration & Acquisition
For 80 MHz Benchtop NMR:
Insert the sample and initiate automated gradient shimming until the TMS linewidth at half-height is < 0.5 Hz.
Acquire 1D ¹H spectra using a standard 90° pulse sequence (zg30).
Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to enhance the S/N ratio without compromising resolution.
Perform Fourier Transform (FT), followed by zero-order and first-order phase correction.
Apply a polynomial baseline correction and reference the TMS peak to exactly 0.00 ppm.
Comparative NMR acquisition and processing workflow for structural elucidation.
Mechanistic Insights: Causality Behind the Data
Why use DMSO-d6 instead of CDCl3?
2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide contains two highly exchangeable functional groups: a secondary amide (-CONH-) and a primary sulfonamide (-SO₂NH₂). In non-polar solvents like CDCl3, these protons rapidly exchange with trace moisture, broadening into the baseline. DMSO-d6 acts as a strong hydrogen-bond acceptor, stabilizing these protons and drastically reducing their exchange rate[1]. This allows the sulfonamide protons to appear as a distinct broad singlet, which is critical for confirming the integrity of the API.
The Physics of Overlap: The
Ratio
Why does the benchtop NMR fail to resolve the quinuclidine ring? The answer lies in the ratio of the chemical shift difference (
, in Hz) to the scalar coupling constant (, in Hz).
When , the spin system deviates from the first-order "n+1" rule and enters second-order territory, characterized by complex, overlapping multiplet patterns and "roofing" effects[4]. At 80 MHz, a 0.1 ppm difference is only 8 Hz. Given that vicinal coupling constants () in the rigid quinuclidine ring are typically 6–8 Hz, the ratio approaches 1. At 600 MHz, the dispersion is 7.5 times greater (0.1 ppm = 60 Hz), pushing the ratio to ~8.5 and resolving the multiplets into analyzable first-order signals.
Key spin-spin (J) coupling network within the 3-quinuclidinyl aliphatic ring system.
Comparative Spectral Data Synthesis
The table below synthesizes the experimental assignment of the molecule, contrasting the clarity of the 600 MHz data against the limitations of the 80 MHz system.
Table 2: Comparative ¹H NMR Spectral Assignment in DMSO-d6
Proton Identity
Position
600 MHz Shift (ppm)
Multiplicity & J (Hz)
80 MHz Observation
Assignment Viability at 80 MHz
Amide NH
-CONH-
8.35
d (J = 7.0)
br d
High (Resolved)
Aromatic H-6
Ar-H
8.20
d (J = 2.5)
d
High (Resolved)
Aromatic H-4
Ar-H
7.95
dd (J = 8.5, 2.5)
dd
Moderate (Partially overlapping)
Sulfonamide
-SO₂NH₂
7.30
br s (2H)
br s
High (Resolved)
Aromatic H-3
Ar-H
7.20
d (J = 8.5)
d
High (Resolved)
Quinuclidine H-3
Quin-CH
4.05
m
m
Low (Overlaps with OMe/Water)
Methoxy
-OCH₃
3.90
s (3H)
s
High (Resolved)
Quinuclidine H-2,6,8
Quin-CH₂
2.60 - 3.20
m (6H)
Unresolved blob
Fail (Severe second-order overlap)
Quinuclidine H-4
Quin-CH
1.85
m (1H)
Unresolved blob
Fail (Severe second-order overlap)
Quinuclidine H-5,7
Quin-CH₂
1.40 - 1.75
m (4H)
Unresolved blob
Fail (Severe second-order overlap)
Conclusion & Verdict
If your laboratory's goal is routine QA/QC identity testing or batch-to-batch consistency checks, the 80 MHz Benchtop NMR is a highly capable and cost-effective product. It easily resolves the aromatic AMX system, the methoxy singlet, and the exchangeable protons, which is sufficient to confirm the presence of the 2-methoxy-5-sulfamoylbenzamide moiety[3].
However, if your objective is de novo structural elucidation, isomer differentiation, or impurity profiling , the Benchtop NMR falls short. The rigid quinuclidine ring creates a dense forest of second-order multiplets that cannot be untangled at low fields. For full assignment and structural validation of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide, investing in (or outsourcing to) a 600 MHz High-Field NMR is an absolute scientific requirement[4].
References
National Institutes of Health (PMC): Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Demonstrates the LOD capabilities of benchtop vs. high-field NMR in pharmaceutical workflows.
MDPI Pharmaceutics (2022): Overcoming the Drawbacks of Sulpiride by Means of New Crystal Forms. Details the ¹H NMR assignment and solvent-exchange behaviors of structurally analogous benzamide derivatives.
Oxford Instruments (2023):High-field to Benchtop NMR Spectroscopy - Part 3. Explains the physics of the
ratio and second-order effects at low magnetic fields.
European Journal of Chemistry (2011): Fused and spiro nitrogen heterocycles of quinuclidine and its C-nucleosides. Provides authoritative chemical shift ranges and coupling behaviors for substituted quinuclidine rings.
Comparative Pharmacokinetics & Physicochemical Performance: Mosapride Citrate vs. Free Base
Executive Summary In the development of gastroprokinetic agents, the selection of the salt form is a critical determinant of bioavailability. Mosapride, a selective 5-HT4 receptor agonist, is classified as a Biopharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of gastroprokinetic agents, the selection of the salt form is a critical determinant of bioavailability. Mosapride, a selective 5-HT4 receptor agonist, is classified as a Biopharmaceutics Classification System (BCS) Class II drug (Low Solubility, High Permeability).[1]
While the Free Base represents the pharmacologically active moiety, it exhibits poor aqueous solubility, leading to dissolution-limited absorption and erratic pharmacokinetics (PK). The Citrate Salt (Mosapride Citrate Dihydrate) is the standard pharmaceutical form (e.g., Gasmotin®) specifically engineered to overcome these solubility barriers.
This guide analyzes the kinetic divergence between these two forms, providing experimental protocols for validation and mechanistic insights into their metabolic fate.
Physicochemical Basis of Divergence
The primary driver of pharmacokinetic difference between Mosapride Citrate and its Free Base is Dissolution Rate . According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the saturation solubility (
) of the solid at the diffusion layer.
Feature
Mosapride Free Base
Mosapride Citrate (Salt)
Impact on PK
Molecular State
Non-ionized, lipophilic
Ionized, crystalline lattice
Salt form increases hydration energy.
Aqueous Solubility
Sparingly soluble (< 0.1 mg/mL)
Soluble (pH dependent)
Citrate ensures rapid gastric dissolution.
Dissolution Rate
Slow / Rate-limiting
Fast / Immediate
Citrate achieves faster .
Gastric pH Sensitivity
High (Requires low pH to dissolve)
Moderate (Buffers microenvironment)
Citrate offers more consistent absorption.
Visualization: The Dissolution-Absorption Cascade
The following diagram illustrates the critical bottleneck (Dissolution) that differentiates the Free Base from the Citrate Salt.
Figure 1: Comparative dissolution pathways. The Free Base faces a rate-limiting step in the gastric environment, whereas the Citrate salt bypasses this via rapid solubilization.
Pharmacokinetic Data Comparison
The following data synthesizes clinical and preclinical findings. Note that while commercial formulations use the Citrate salt, "Free Base" data is derived from early-stage formulation studies and solubility-limited models.
Table 1: Comparative PK Parameters (Human/Beagle Dog Models)
Parameter
Definition
Mosapride Citrate (Standard)
Mosapride Free Base (Predicted/Experimental)
Time to Peak Conc.
0.5 – 1.0 hours (Rapid)
1.5 – 3.0 hours (Delayed)
Peak Plasma Conc.
~58 ng/mL (10mg dose)
< 20 ng/mL (Significantly Lower)
Total Exposure
~190 ng·h/mL
Variable/Low (Incomplete absorption)
Bioavailability ()
Fraction Absorbed
~8-14% (Due to metabolism)
< 5% (Due to poor dissolution)
Variability
Inter-subject CV%
Moderate (~25-30%)
High (>50%)
Key Insight: The Citrate salt does not change the half-life (
) or the metabolism of the drug once absorbed. Its sole function is to maximize the input function ( and ) by ensuring the entire dose is dissolved before it passes the absorption window in the upper small intestine.
Experimental Protocols
To validate these differences in a research setting, the following protocols are recommended. These are designed to be self-validating systems where the Citrate salt serves as the positive control.
Protocol A: In Vitro Dissolution Testing (USP Apparatus II)
Objective: Quantify the dissolution advantage of the salt form.
Apparatus: USP Type II (Paddle).
Medium: 900 mL of 0.1N HCl (Simulated Gastric Fluid) and pH 6.8 Phosphate Buffer.
Speed: 50 RPM.
Temperature: 37°C ± 0.5°C.
Sampling: 5, 10, 15, 30, 45, 60 minutes.
Analysis: UV-Vis Spectrophotometry at 274 nm or HPLC.
Success Criteria: Mosapride Citrate should release >85% within 15 minutes. Free Base will likely show <40% release in pH 6.8 buffer without surfactants.
Protocol B: Bioanalytical Workflow (LC-MS/MS)
Objective: Sensitive detection of Mosapride in plasma for PK profiling.
Mobile Phase: Acetonitrile : 10mM Ammonium Formate (70:30 v/v).
Ionization: ESI Positive Mode.
Transitions:
Mosapride: m/z 422.2 → 198.1
IS (Internal Standard): m/z [Deuterated analog]
Figure 2: Validated LC-MS/MS workflow for quantifying Mosapride plasma concentrations.
Mechanistic Insight: Metabolism & Signaling
Once absorbed, both the Free Base and the Citrate salt yield the same active cation in systemic circulation. The drug undergoes extensive first-pass metabolism, primarily by CYP3A4 .[2][3]
Active Moiety: Mosapride (Selective 5-HT4 Agonist).[1][2][3][4]
Major Metabolite: des-4-fluorobenzyl mosapride (M1).[3][5][6]
Activity: The parent compound drives the gastroprokinetic effect; M1 has significantly lower affinity for 5-HT4 receptors.
Scientific Causality:
The rapid absorption of the Citrate salt exposes the liver to a higher initial flux of the drug, potentially saturating presystemic enzymes slightly more than the slow-trickle absorption of the Free Base, contributing to the higher bioavailability of the salt.
Figure 3: Pharmacodynamic signaling pathway and metabolic divergence.
Conclusion & Recommendation
For research and drug development purposes, Mosapride Citrate is the obligatory choice for in vivo studies and clinical formulation. The Free Base should be reserved strictly for:
Lipophilicity studies (
determination).
Transdermal or non-aqueous formulation research where water solubility is not the rate-limiting factor.
Verdict: The Citrate salt provides a predictable, high-solubility profile that ensures the drug passes the dissolution bottleneck, allowing for reliable evaluation of its 5-HT4 agonistic activity.
References
PubChem. (n.d.). Mosapride Citrate.[1][2][4][5][6][7][8][9][10][11][12] National Center for Biotechnology Information. Retrieved from [Link]
Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys. Arzneimittelforschung. Retrieved from [Link]
Kim, S. H., et al. (2013). Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers. International Journal of Clinical Pharmacology and Therapeutics. Retrieved from [Link]
Tse, F. L., & Jaffe, J. M. (1991). Preclinical Drug Disposition: A Primer. Marcel Dekker, Inc. (Contextual reference for Salt Selection principles).
A Senior Application Scientist's Guide to Validating UV Spectrophotometric Methods for Benzamide Determination
Introduction: The Enduring Relevance of UV Spectrophotometry in Pharmaceutical Quality Control In the landscape of modern analytical chemistry, replete with high-end chromatographic techniques, UV-Visible (UV-Vis) spectr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Relevance of UV Spectrophotometry in Pharmaceutical Quality Control
In the landscape of modern analytical chemistry, replete with high-end chromatographic techniques, UV-Visible (UV-Vis) spectrophotometry remains a cornerstone for the quantitative analysis of pharmaceuticals. Its enduring appeal lies in its simplicity, cost-effectiveness, and rapidity, making it an invaluable tool for routine quality control of bulk drugs and formulations.[1][2] Benzamide, a key intermediate and a moiety in numerous active pharmaceutical ingredients (APIs), is an ideal candidate for UV spectrophotometric analysis due to its chromophoric nature.
However, the simplicity of the technique belies the rigorous validation required to ensure that the developed method is fit for its intended purpose. Method validation provides documented evidence that an analytical procedure is suitable, reliable, and accurate for the quantitative determination of an analyte.[3] This guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, offers a comprehensive framework for validating UV spectrophotometric methods for benzamide determination.[4][5][6] We will explore and compare two common approaches—Zero-Order and First-Order Derivative Spectrophotometry—providing the causal logic behind experimental choices and presenting the data in a clear, comparative format.
Pillar 1: Understanding the Core Validation Parameters
A robust analytical method is built on a foundation of well-defined performance characteristics. As stipulated by the ICH, these parameters collectively ensure the method's reliability.[6]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components (excipients).[3][7] For spectrophotometry, this often involves comparing the spectra of the analyte with and without potential interferents.[7]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][6] This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve.[2][7]
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][6]
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known, added amount of analyte.[6][8]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.[8]
Intermediate Precision (Inter-day precision/Ruggedness): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[8][9]
Reproducibility: Precision between laboratories (not typically required for marketing authorization).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., wavelength, temperature), providing an indication of its reliability during normal usage.[6][10][11]
Here we compare two UV spectrophotometric methods for the determination of benzamide: the conventional Zero-Order method and the more advanced First-Order Derivative method. The latter can be particularly useful for enhancing specificity in the presence of interfering excipients or degradation products that may cause spectral overlap.[12][13]
Method A: Zero-Order UV Spectrophotometry
This is the most direct application, relying on the direct measurement of absorbance at the wavelength of maximum absorption (λmax), governed by the Beer-Lambert Law.[14]
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes is required.[14]
Solvent Selection: A suitable UV-transparent solvent is crucial. Methanol, ethanol, or a phosphate buffer (e.g., pH 6.8 or 7.4) are common choices.[10][14][15] The final choice should be based on the solubility of benzamide and minimal interference.
Determination of λmax:
Prepare a dilute standard solution of benzamide (e.g., 10 µg/mL) in the selected solvent.
Scan the solution over a wavelength range of 200-400 nm against a solvent blank.[14][15]
Identify the wavelength of maximum absorbance (λmax). For benzamide, this is typically around 225 nm.[14]
Preparation of Standard Solutions:
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of benzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.[14]
Calibration Standards: Prepare a series of at least five concentrations by serially diluting the stock solution to cover the expected linear range (e.g., 2, 5, 10, 15, 20 µg/mL).[3][16]
Construction of the Calibration Curve:
Measure the absorbance of each calibration standard at the predetermined λmax, using the solvent as a blank.[14]
Plot a graph of absorbance versus concentration.
Perform a linear regression analysis and determine the equation of the line (y = mx + c) and the correlation coefficient (r²).[7]
This technique involves calculating the first derivative of the absorbance spectrum (dA/dλ). This can resolve overlapping spectra and eliminate background interference from excipients, thereby enhancing specificity.[12][13] The concentration is proportional to the derivative signal at a specific wavelength (often a zero-crossing point of an interfering substance).
Instrumentation & Solution Preparation: Follow steps 1, 2, and 4 from the Zero-Order Method protocol.
Spectral Acquisition:
Scan the absorbance spectrum (zero-order) for each calibration standard from 200-400 nm.
Use the spectrophotometer's software to calculate and generate the first-order derivative spectrum for each standard.
Selection of Analytical Wavelength:
Examine the first-order derivative spectra. The analytical wavelength is typically chosen at a peak (maximum or minimum) or a zero-crossing point that offers the best linearity and is free from interference.
Construction of the Calibration Curve:
Measure the derivative signal (amplitude) for each calibration standard at the selected analytical wavelength.
Plot a graph of the derivative signal versus concentration.
Perform a linear regression analysis to obtain the equation and correlation coefficient.
Pillar 3: Self-Validating Systems & Data Presentation
The trustworthiness of a method is established by rigorously testing the validation parameters. The following sections detail the procedures to validate the developed methods, with expected outcomes summarized for easy comparison.
Validation Protocol Walkthrough
The following workflow illustrates the systematic process of method validation.
Spectroscopic Profiling of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide: A Comparative FTIR Guide
Executive Summary This technical guide provides a rigorous interpretation of the Fourier Transform Infrared (FTIR) spectrum for 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide . As a structural analog to the establish...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous interpretation of the Fourier Transform Infrared (FTIR) spectrum for 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide . As a structural analog to the established dopamine antagonist Sulpiride , this compound features a rigid quinuclidine cage replacing the flexible pyrrolidine ring.
This guide compares the target molecule against Sulpiride to highlight diagnostic bands for quality control (QC) and structural validation. It recommends Attenuated Total Reflectance (ATR) over KBr transmission to mitigate hygroscopic interference common to sulfamoyl moieties.
Structural Logic & Vibrational Theory
To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains. The "Performance" of the spectrum in a QC setting relies on identifying these domains without ambiguity.
Domain A: The Benzamide Core (The "Lock"): The 2-methoxy group forms an intramolecular hydrogen bond with the amide proton. This "locks" the conformation, shifting the Amide I band to a lower frequency than typical secondary amides.
Domain B: The Sulfamoyl Tail (
): A highly polar group prone to intermolecular hydrogen bonding. It dominates the high-frequency () and mid-frequency () regions.
Domain C: The Quinuclidine Head (The Variable): A bicyclic, aliphatic cage. Unlike the pyrrolidine ring in Sulpiride, this cage is rigid. Its C-H stretching and skeletal vibrations provide the unique "fingerprint" that distinguishes this molecule from its analogs.
Caption: Vibrational segmentation of the target molecule. The intramolecular H-bond (Yellow) is a critical quality attribute (CQA) detectable by FTIR.
Comparative Analysis: Target vs. Sulpiride
The following table contrasts the target molecule with Sulpiride (Reference Standard). Use this to distinguish the two if cross-contamination is suspected.
Vibrational Mode
Target Molecule (Quinuclidine Analog)
Sulpiride (Pyrrolidine Analog)
Differentiation Logic
Amide I ()
1635 – 1645 cm⁻¹
1638 – 1642 cm⁻¹
Indistinguishable. Both share the 2-methoxy intramolecular H-bond "lock" which lowers the frequency from the typical 1660 cm⁻¹.
Sulfonamide ()
Asym: ~1335 cm⁻¹Sym: ~1155 cm⁻¹
Asym: ~1332 cm⁻¹Sym: ~1150 cm⁻¹
Indistinguishable. The distal sulfamoyl group is unaffected by the head-group change.
Aliphatic C-H ()
2860 – 2940 cm⁻¹ (Complex Cage Modes)
2810 – 2970 cm⁻¹(Broad Pyrrolidine Modes)
Subtle. Quinuclidine shows sharper, distinct bands due to the rigid cage structure compared to the flexible pyrrolidine ring.
Fingerprint (Skeletal)
780 – 820 cm⁻¹ (Cage Breathing)
820 – 850 cm⁻¹(Ring Deformation)
DIAGNOSTIC. The quinuclidine cage breathing mode is unique and absent in Sulpiride.
Amide II ()
~1540 cm⁻¹
~1550 cm⁻¹
Minor Shift. The steric bulk of the quinuclidine ring may cause a slight redshift in the N-H bending mode.
Critical Insight: Do not rely on the Carbonyl (1640 cm⁻¹) or Sulfonyl (1335/1155 cm⁻¹) bands for identification, as they are identical to Sulpiride. Focus on the 800–1000 cm⁻¹ fingerprint region.
Detailed Band Assignment & Interpretation
A. High Frequency: 3500 – 2800 cm⁻¹
3400 – 3200 cm⁻¹ (Sulfamoyl
& Amide ):
Expect a doublet from the primary sulfonamide (
) asymmetric and symmetric stretches.
The secondary amide (
) typically overlaps here.
Note: In KBr pellets, this region is often broadened by adsorbed water. ATR is superior here.
3100 – 3000 cm⁻¹ (Aromatic
): Weak, sharp bands characteristic of the benzene ring.
2950 – 2850 cm⁻¹ (Aliphatic
):
Look for the Methoxy C-H stretch at ~2840 cm⁻¹ (often a shoulder).
The Quinuclidine C-H stretches appear as a cluster of sharp peaks due to the fixed geometry of the cage hydrogens.
B. The "Double Bond" Region: 1700 – 1500 cm⁻¹
1640 ± 5 cm⁻¹ (Amide I): The strongest peak. It is lower than typical amides (usually 1660+) because the carbonyl oxygen is accepting a hydrogen bond from the amide nitrogen and potentially the methoxy group interaction.
1590 cm⁻¹ (Aromatic Ring): Quadrant stretching of the benzene ring.
): These are very strong, sharp bands. The separation () is characteristic of sulfonamides.
1250 cm⁻¹ (Aryl Ether
): The C-O stretch of the methoxy group attached to the ring.
1000 – 750 cm⁻¹ (Quinuclidine Skeleton): Look for bands that do not appear in simple benzamides. The rigid bicyclic cage has specific "breathing" modes that are highly sensitive to the specific crystal packing (polymorphs).
Experimental Protocol: ATR-FTIR
This protocol prioritizes data integrity and reproducibility .
Diagram 2: Self-Validating Workflow
Caption: Step-by-step ATR-FTIR acquisition workflow with built-in CO2 validation step.
Detailed Methodology
Instrument Setup:
Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
Resolution: 4 cm⁻¹ (Standard for solids).
Scans: 16 to 32 (Sufficient signal-to-noise ratio).
Sample Preparation:
Do not grind the sample if checking for polymorphism, as grinding can induce phase transitions.
Place approx. 5–10 mg of powder directly onto the crystal.
Acquisition:
Apply high pressure using the anvil clamp to ensure intimate contact between the rigid crystal and the solid powder.
Validation: Check the 2300–2400 cm⁻¹ region. Significant noise or peaks here indicate poor background subtraction of atmospheric CO₂.
Post-Processing:
Apply ATR Correction (if quantitative comparison to transmission library spectra is required). ATR intensity is wavelength-dependent (
).
References
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1] Link
Takasuka, M., et al. (1990).[2] FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. Journal of the Chemical Society, Perkin Transactions 2.[2][3] Link
Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for benzamide/sulfonamide assignments).
Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Mosapride Citrate (Reference Listed Drug: Gasmotin® ) is a selective 5-HT4 receptor agonist used to treat gastrointestinal motility disorders.[1][2] Developing a generic equivalent requires rigorous bioequivalence (BE) testing to demonstrate that the test formulation displays the same rate and extent of absorption as the reference product.
This guide provides a technical roadmap for researchers designing BE studies for Mosapride Citrate 5 mg tablets. It covers the mechanism of action, pharmacokinetic (PK) profile, clinical study design, and validated bioanalytical protocols (LC-MS/MS).
Mechanism of Action & Metabolic Pathway
Mosapride functions as a gastroprokinetic agent.[2][3][4][5][6][7] Unlike cisapride, it has high selectivity for 5-HT4 receptors and negligible affinity for 5-HT3 or D2 receptors, reducing the risk of extrapyramidal symptoms or QT prolongation.
Metabolic Activation
Mosapride is extensively metabolized in the liver, primarily by CYP3A4 . The major active metabolite is des-4-fluorobenzyl mosapride (M1) , which retains pharmacological activity but is less potent than the parent compound regarding 5-HT4 agonism.
Figure 1: Mechanism of action and primary metabolic pathway of Mosapride Citrate.
Clinical Bioequivalence Study Design
To satisfy regulatory bodies (e.g., PMDA, NMPA, KFDA), the study must prove that the 90% Confidence Intervals (CI) for the geometric mean ratios of AUC and Cmax fall within the 80.00–125.00% acceptance range.
Core Protocol: Fasting Study (Pivotal)
Most regulatory guidelines prioritize the fasting study for immediate-release (IR) gastroprokinetics.
While the Gasmotin® label permits administration before or after meals, a Fed BE study is often required by the US FDA and other agencies for all solid oral dosage forms to rule out dose-dumping.
Meal: Standard high-fat, high-calorie meal (approx. 800–1000 kcal).
Note: Food decreases Cmax and AUC in dogs significantly, but human studies show less clinical impact. However, strict standardization is required.
Figure 2: Standard crossover bioequivalence study workflow.
Bioanalytical Methodology (LC-MS/MS)
Mosapride requires a high-sensitivity assay due to its relatively low Cmax (approx. 20–90 ng/mL for a 5 mg dose) and rapid elimination.
Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or TBME is preferred over protein precipitation for cleaner baselines at lower LOQs.
Internal Standard (IS): Mosapride-d5 (deuterated) or Cisapride (if selectivity is proven).
Mass Spectrometry Transitions (MRM)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Mosapride
422.2
198.1
40
25
IS (e.g., Tamsulosin)
409.1
228.1
35
20
Note: Transitions may vary slightly based on instrument calibration.
Comparative Performance Data
The following table summarizes pharmacokinetic parameters from published bioequivalence studies comparing generic Mosapride (Test) against Gasmotin® (Reference).
Table 1: Summary of Pharmacokinetic Parameters (5 mg Single Dose, Fasting)
Data Source: Adapted from Kim et al. (2012) study on Korean volunteers [3].[9] Values may vary by population (e.g., CYP3A4 polymorphism).
Statistical Interpretation
Intra-subject Variability: Mosapride generally exhibits low-to-moderate variability. A sample size of 24 is usually sufficient to meet the power requirement.
Outliers: Due to the "first-pass" effect variability, occasional outliers may be observed. Pre-specified statistical plans must account for outlier handling.
References
MIMS. Gasmotin Prescribing Information. MIMS Thailand. Retrieved from [Link]
FDA. Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. U.S. Food and Drug Administration.[11] Retrieved from [Link]
Kim, S. H., et al. (2012). Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers. International Journal of Clinical Pharmacology and Therapeutics. Retrieved from [Link]
Liu, Y., et al. (2007). Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
Chae, J. W., et al. (2015). Effects of food intake on pharmacokinetics of mosapride in beagle dogs. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]
A Comparative Analysis of 5-HT4 Agonist Potency in the Isolated Guinea Pig Ileum: A Guide for Preclinical Research
This guide provides a comprehensive comparison of the pharmacological potency of various 5-hydroxytryptamine-4 (5-HT4) receptor agonists, a critical class of compounds investigated for their prokinetic effects in gastroi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of the pharmacological potency of various 5-hydroxytryptamine-4 (5-HT4) receptor agonists, a critical class of compounds investigated for their prokinetic effects in gastrointestinal (GI) motility disorders. The isolated guinea pig ileum, specifically the longitudinal muscle-myenteric plexus (LMMP) preparation, serves as a cornerstone ex vivo model for this research. Its robust and reproducible responses allow for the precise characterization of agonist activity. This document synthesizes data from multiple studies to offer a comparative framework for researchers in pharmacology and drug development.
The Significance of the Guinea Pig Ileum Model
The myenteric plexus of the guinea pig ileum is densely populated with 5-HT4 receptors located on presynaptic terminals of cholinergic neurons.[1][2] Activation of these Gs-coupled receptors initiates a signaling cascade that enhances the release of acetylcholine (ACh).[2][3] This ACh then acts on muscarinic receptors on the longitudinal smooth muscle, inducing a measurable contraction.[4][5] This well-defined mechanism makes the tissue an ideal system for quantifying the potency (pEC50) and intrinsic activity of 5-HT4 agonists. The experimental setup allows for the isolation of 5-HT4 receptor-mediated effects by pharmacologically blocking other serotonin receptor subtypes that could otherwise produce confounding responses.[6]
Core Signaling Pathway
Stimulation of the 5-HT4 receptor by an agonist triggers a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7][8] Elevated cAMP levels activate Protein Kinase A (PKA), which is believed to phosphorylate downstream targets involved in facilitating the release of ACh from presynaptic vesicles into the neuromuscular junction.[7][9]
Figure 1: 5-HT4 receptor signaling cascade in a myenteric neuron leading to muscle contraction.
Comparative Potency of 5-HT4 Agonists
The potency of a drug is a measure of the concentration required to produce a defined effect. In pharmacology, this is commonly expressed as the EC50 (the molar concentration that produces 50% of the maximum response) or its negative logarithm, the pEC50.[10] A higher pEC50 value indicates greater potency. The following table consolidates pEC50 values for several 5-HT4 agonists as determined in the guinea pig ileum or colon preparations.
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions. LMMP refers to Longitudinal Muscle-Myenteric Plexus.
From the consolidated data, newer generation agonists like TD-8954 and tegaserod demonstrate significantly higher potency than first-generation compounds such as cisapride and metoclopramide.[2][6][11] The endogenous ligand, 5-HT, and its analogue 5-methoxytryptamine, act as full agonists, providing a benchmark against which the intrinsic activity of synthetic compounds is measured.[6][14] Many synthetic agonists, including tegaserod and renzapride, are partial agonists, meaning they cannot elicit the maximum possible response even at saturating concentrations.[6][11]
A self-validating and reproducible protocol is paramount for obtaining reliable pharmacological data. The following outlines a standard methodology for this assay.
Figure 2: Standardized workflow for assessing agonist potency in the isolated guinea pig ileum.
Step-by-Step Methodology:
Tissue Dissection and Preparation:
A male Dunkin-Hartley guinea pig is humanely euthanized according to institutional guidelines.
A segment of the distal ileum (approximately 10-20 cm from the ileo-caecal junction) is excised and placed in pre-gassed (95% O2 / 5% CO2) Krebs-bicarbonate solution at 37°C.[15]
The lumen is gently flushed with Krebs solution to remove contents.
The longitudinal muscle with the myenteric plexus attached (LMMP) is carefully peeled away from the underlying circular muscle and mucosa.[15][16] This preparation enriches the tissue for the neuronal elements containing the 5-HT4 receptors.
Organ Bath Mounting and Equilibration:
The LMMP strip (approx. 2 cm) is suspended vertically in a 10-30 mL organ bath containing continuously gassed Krebs solution at 37°C.[15]
One end is fixed to a tissue holder, and the other is connected to an isometric force-displacement transducer. A resting tension of 1 gram is applied.[15]
The tissue is allowed to equilibrate for at least 60 minutes, with regular washing every 15 minutes, until a stable baseline is achieved.
Pharmacological Antagonism:
To ensure the measured response is mediated solely by 5-HT4 receptors, the preparation is pre-incubated with antagonists for other relevant serotonin receptors. Commonly, a 5-HT1/5-HT2 antagonist (e.g., methysergide) and a 5-HT3 antagonist (e.g., ondansetron) are added to the bath.[6] This step is crucial for experimental validity.
Concentration-Response Curve Construction:
The 5-HT4 agonist is added to the organ bath in a cumulative, logarithmic fashion.
The tissue is allowed to reach a stable contractile plateau after each addition before the next concentration is added.
The resulting isometric contractions are recorded using a data acquisition system.
Data Analysis:
The magnitude of contraction at each concentration is measured and normalized, typically as a percentage of the maximum response achieved by a reference full agonist (like 5-HT) or the test compound itself.
The normalized data are plotted against the logarithm of the agonist concentration.
A non-linear regression analysis (e.g., a four-parameter logistic equation) is used to fit the curve and determine the pEC50 and maximum effect (Emax).[10][17]
Conclusion for the Field
The isolated guinea pig ileum remains a highly relevant and informative model for the preclinical evaluation of 5-HT4 receptor agonists. The data synthesized in this guide highlight the significant potency differences among various compounds, underscoring the evolution of drug design toward more potent and selective agents. For researchers, adherence to a standardized and pharmacologically validated protocol is essential for generating data that is both reproducible and comparable across different studies. This approach ensures that the rank order of potency determined ex vivo can reliably inform subsequent in vivo studies and, ultimately, clinical development.
References
The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Craig, D. A., & Clarke, D. E. (1991). 5-HT4 receptor mediated facilitation of the emptying phase of the peristaltic reflex in the guinea-pig isolated ileum. British Journal of Pharmacology, 102(1), 171–176. [Link]
Liu, M. T., et al. (2009). 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice. The Journal of Neuroscience, 29(31), 9683–9699. [Link]
Kato, S. (2015). Possible signalling pathways involved in enteric neurogenesis by a 5-hydroxytryptamine 4 receptor (5-HT4R) agonist mosapride citrate (MOS). ResearchGate. Retrieved March 7, 2026, from [Link]
Gershon, M. D. (n.d.). Serotonin Signaling and Trophism in the Enteric Nervous System: Roles in the Function, Development, and Maintenance of the “Second Brain”. Columbia University. Retrieved March 7, 2026, from [Link]
Poole, D. P., et al. (2006). Expression and function of 5-HT4 receptors in the mouse enteric nervous system. American Journal of Physiology-Gastrointestinal and Liver Physiology, 290(4), G777-G788. [Link]
Gullikson, G. W., et al. (1995). Comparison of 5-HT4 receptors in guinea-pig colon and rat oesophagus: effects of novel agonists and antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(4), 443-451. [Link]
isolated guinea-pig ileum: Topics by Science.gov. (n.d.). Science.gov. Retrieved March 7, 2026, from [Link]
Smith, J. A., et al. (2008). A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors. British Journal of Pharmacology, 153(7), 1490–1500. [Link]
Van Nueten, J. M., et al. (1989). Prejunctional muscarinic (M1)-receptor interactions on guinea-pig ileum: lack of effect of cisapride. Journal of Autonomic Pharmacology, 9(5), 337-344. [Link]
Beattie, D. T., et al. (2011). The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties. Frontiers in Pharmacology, 2, 25. [Link]
Kunze, W. A., & Furness, J. B. (1998). Intracellular recording from myenteric neurons of the guinea-pig ileum that respond to stretch. The Journal of Physiology, 506(Pt 3), 827–842. [Link]
Kim, D. Y., et al. (2018). The novel, potent and highly selective 5-HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility. British Journal of Pharmacology, 175(4), 625–639. [Link]
Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC. (2020). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Kilbinger, H., & Wagner, P. (1979). Storage and release of labelled acetylcholine in the myenteric plexus of the guinea-pig ileum. Naunyn-Schmiedeberg's Archives of Pharmacology, 306(2), 159-165. [Link]
Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC. (2006). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
What are 5-HT4 receptor agonists and how do they work? (2024). Patsnap Synapse. Retrieved March 7, 2026, from [Link]
New-generation 5-HT4 receptor agonists: Potential for treatment of gastrointestinal motility disorders | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Hobbiger, F. (1954). Impulse transmission in the myenteric plexus-longitudinal muscle preparation of the guinea-pig ileum. The Journal of Physiology, 124(2), 311–327. [Link]
Tonini, M., et al. (1989). Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum. Gastroenterology, 96(5 Pt 1), 1257-1264. [Link]
Ehlert, F. J., et al. (2009). The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum. Journal of Pharmacology and Experimental Therapeutics, 330(1), 253–261. [Link]
The Effects of Prucalopride on Postoperative Ileus in Guinea Pigs - PMC. (2013). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Van Wijngaarden, I., et al. (1990). Is the action of cisapride on the guinea-pig ileum mediated via 5-HT4 receptors?. European Journal of Pharmacology, 187(2), 267-277. [Link]
The effects of prucalopride on postoperative ileus in guinea pigs. (2013). Yonsei Medical Journal, 54(4), 845-852. [Link]
Functional role of muscarinic M2 receptors in α,β-methylene ATP induced, neurogenic contractions in guinea-pig ileum - PMC. (2001). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Pharmacological characterization of adrenoceptors mediating contractile and relaxant responses to noradrenaline in the longitudinal muscle of guinea-pig ileum. (1994). The Japanese Journal of Pharmacology, 66(1), 19-26. [Link]
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Cholinergic responses of ileal longitudinal muscle under short-lasting exposure to cupric ions. (2008). British Journal of Pharmacology, 153(2), 333-341. [Link]
X-ray powder diffraction (XRPD) patterns for polymorphic validation
The Definitive Guide to Polymorphic Validation: XRPD vs. Orthogonal Techniques In pharmaceutical development, the solid-state arrangement of an Active Pharmaceutical Ingredient (API) dictates its critical material attrib...
Author: BenchChem Technical Support Team. Date: March 2026
The Definitive Guide to Polymorphic Validation: XRPD vs. Orthogonal Techniques
In pharmaceutical development, the solid-state arrangement of an Active Pharmaceutical Ingredient (API) dictates its critical material attributes (CMAs), including solubility, bioavailability, and thermodynamic stability. Because over half of all drug substances exhibit polymorphism, regulatory agencies mandate rigorous phase characterization under Quality by Design (QbD) frameworks such as the ICH Q6A guidelines[1].
As a Senior Application Scientist, I rely on X-ray Powder Diffraction (XRPD) as the undisputed gold standard for structural elucidation and polymorphic limit testing[2]. However, a robust regulatory submission requires a holistic understanding of the API. This guide provides a mechanistic comparison of XRPD against orthogonal techniques and outlines a self-validating experimental protocol to ensure absolute data integrity.
Mechanistic Foundations of XRPD
XRPD operates on the principle of X-ray scattering by the electron clouds of atoms within a crystal lattice. When a monochromatic X-ray beam (typically Cu-Kα) interacts with a crystalline powder, constructive interference occurs at specific angles defined by Bragg’s Law (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
).
Because every polymorph possesses a unique unit cell geometry, it generates a distinct diffraction fingerprint[3]. Unlike thermal methods that infer structure from energy transitions, XRPD directly probes the atomic arrangement, making it unambiguous for absolute phase identification and the detection of trace polymorphic impurities[4].
Comparative Analysis: XRPD vs. DSC vs. Raman Spectroscopy
While XRPD is the definitive technique for polymorphic validation, orthogonal data fusion is required to build a comprehensive QbD profile[5]. Relying on a single technique can lead to analytical blind spots, particularly in enantiotropic systems where phase transitions might occur during the analysis itself[6].
Table 1: Quantitative Comparison of Polymorph Screening Techniques
To ensure absolute trustworthiness in regulatory submissions, XRPD workflows must be designed as self-validating systems. The following step-by-step methodology adheres to 8 guidelines for absolute quantitative phase analysis[8].
Step 1: Sample Preparation via Controlled Comminution
Action: Gently grind the API powder using an agate mortar and pestle to achieve a uniform crystallite size (<10 µm).
Causality: Large or needle-like crystals tend to align preferentially on the sample holder. This "preferred orientation" artificially inflates the intensity of specific Bragg reflections, severely skewing quantitative phase analysis[8]. Controlled grinding randomizes the crystallites, ensuring reproducible, orientation-independent diffraction patterns[3].
Step 2: Internal Standard Spiking (The Self-Validation Mechanism)
Action: Homogeneously mix the API sample with a known weight fraction (e.g., 10% w/w) of a highly crystalline, certified reference material (e.g., NIST SRM 640 Silicon or Corundum).
Causality: Different polymorphs and matrices absorb X-rays differently (matrix absorption effects). By referencing the API's peak intensities against the invariant peaks of the internal standard, we create a self-correcting system. This linear relationship between line intensity and concentration is mandatory for precise quantification down to the < 0.5% LOD[1][8].
Step 3: Data Acquisition Parameters
Action: Scan the sample using Cu-Kα radiation from near 0° to at least 30° 2θ, utilizing a slow step size (e.g., 0.01°/step)[9].
Causality: Organic pharmaceutical molecules have large unit cells, meaning their diagnostic interplanar spacings correspond to low diffraction angles[9]. A slow scan rate maximizes the signal-to-noise ratio, which is the mathematical bottleneck for detecting trace polymorphic impurities[10].
Action: Process the diffractogram using whole-pattern fitting software to compare the experimental data against theoretical reference patterns[9].
Causality: Simple peak-height analysis is vulnerable to overlapping peaks. Whole-pattern fitting deconvolutes the entire diffractogram, separating the sharp crystalline Bragg peaks from the broad amorphous halo, allowing for simultaneous polymorph quantification and crystallinity determination[3][5].
Polymorphic Validation Workflow
Figure 1: Polymorphic validation workflow emphasizing XRPD as the primary structural triage tool.
Conclusion
While DSC and Raman spectroscopy provide invaluable thermodynamic and vibrational insights[6][7], XRPD remains the undisputed cornerstone for polymorphic validation[2]. By implementing self-validating protocols—such as internal standard normalization and whole-pattern fitting—analytical scientists can confidently detect polymorphic impurities below 0.5%[1], ensuring batch-to-batch consistency, regulatory compliance, and ultimate patient safety.
References
1.[8] US Pharmacopeia. "〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD)". usp.org. 8
2.[9] McCrone Associates. "How Does USP <941> Relate to XRD Services at McCrone Associates?". mccrone.com. 9
3.[3] US Pharmacopeia. "BRIEFING 941 XRay Diffraction". usp.org. 3
4.[10] XRPD.eu. "XRPD — X-Ray Powder Diffraction | Educational Resource & Guide". xrpd.eu. 10
5.[1] Almac Group. "White Paper Ensuring Consistency in Polymorphic Drug Substances and Products". almacgroup.com. 1
6.[2] Excelsus Structural Solutions. "SR-XRPD Applications". excelsusss.com. 2
7.[5] Malvern Panalytical. "Use X-ray powder diffraction to select stable solid forms". malvernpanalytical.com. 5
8.[6] International Journal of Pharmaceutics. "Quantification of polymorphic impurity in an enantiotropic polymorph system using differential scanning calorimetry, X-ray powder diffraction and Raman spectroscopy". researchgate.net. 6
9.[4] American Pharmaceutical Review. "X-ray Powder Diffraction in Solid Form Screening and Selection". americanpharmaceuticalreview.com. 4
10.[7] Organic Process Research & Development. "Polymorph Discrimination Using Low Wavenumber Raman Spectroscopy". acs.org. 7
Quality Control Parameters and Performance Comparison for 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide API
Introduction: The Analytical Imperative In the landscape of neurogastroenterology and psychiatric pharmacotherapy, substituted benzamides represent a cornerstone class of therapeutics[1]. 2-Methoxy-N-(3-quinuclidinyl)-5-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative
In the landscape of neurogastroenterology and psychiatric pharmacotherapy, substituted benzamides represent a cornerstone class of therapeutics[1]. 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (MQSB) (CAS: 62190-15-2) is a highly specialized, conformationally restricted analog within this family. By replacing the traditional pyrrolidinyl ring found in legacy drugs (e.g., Sulpiride) with a rigid quinuclidinyl bicyclic system, MQSB achieves a unique dual-pharmacological profile: potent dopamine D2 receptor antagonism coupled with serotonin 5-HT3 receptor modulation[2][3].
As a Senior Application Scientist, I approach the Quality Control (QC) of MQSB not merely as a regulatory checkbox, but as a scientific necessity. The quinuclidine ring introduces significant lipophilicity and a chiral center at the 3-position, demanding rigorous analytical frameworks to ensure enantiomeric purity, chemical stability, and the absence of toxic synthetic residual solvents. This guide establishes a self-validating analytical control strategy for MQSB API, objectively comparing its physicochemical performance against industry alternatives.
Comparative Performance Analysis: MQSB vs. Alternatives
To contextualize the performance of MQSB, we must evaluate it against structurally and pharmacologically related benzamide APIs: Sulpiride (a D2-selective agent) and Zacopride (a 5-HT3-selective quinuclidinyl benzamide). The structural rigidity of MQSB's quinuclidine moiety significantly alters its lipophilicity and receptor binding kinetics compared to flexible aliphatic or pyrrolidine side chains.
Data Synthesis Rationale: The rigid quinuclidine ring in MQSB locks the basic nitrogen in an optimal spatial orientation for dual D2/5-HT3 receptor binding. However, this high basicity (pKa ~9.8) makes the API highly susceptible to peak tailing during chromatographic analysis, necessitating precise pH control in our QC methodologies.
Figure 1: Dual D2/5-HT3 receptor antagonism signaling pathway of MQSB.
Quality Control Parameters & Analytical Logic
A robust QC strategy for MQSB must comply with ICH Q2(R2) guidelines for analytical validation[4][5] and USP <467> for residual solvent control[6][7].
Chemical Purity and Assay (RP-HPLC)
Because MQSB contains both a sulfonamide group (weakly acidic) and a quinuclidine nitrogen (strongly basic), the molecule is zwitterionic at neutral pH. To achieve sharp, reproducible peaks, the mobile phase must be heavily buffered at an acidic pH (e.g., pH 3.0) to fully protonate the quinuclidine nitrogen, preventing secondary interactions with residual silanols on the stationary phase.
Residual Solvents (GC-HS-FID)
The synthesis of quinuclidinyl benzamides typically involves Class 2 solvents such as Methanol and Toluene. According to USP <467>, these must be strictly controlled due to their inherent toxicities[8]. We utilize Gas Chromatography with Headspace extraction (GC-HS). The causality here is critical: headspace extraction isolates the volatile solvents from the non-volatile MQSB API matrix, preventing the basic API from degrading the active sites of the GC column.
Figure 2: Quality control analytical workflow and batch disposition logic for MQSB API.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . By incorporating System Suitability Testing (SST) directly into the run sequence, the method proves its own validity before any sample data is reported, aligning with ICH Q2(R2) lifecycle management principles[5].
Protocol 1: RP-HPLC Method for MQSB Chemical Purity & Assay
Objective: Quantify MQSB API and detect related degradation impurities.
Chromatographic Conditions Setup:
Column: End-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Causality: End-capping minimizes free silanols, reducing peak tailing for the basic quinuclidine moiety.
Mobile Phase A: 0.05 M Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.
Mobile Phase B: LC-MS grade Acetonitrile.
Gradient: 0-5 min (10% B), 5-25 min (linear gradient to 60% B), 25-30 min (hold at 60% B).
Flow Rate: 1.0 mL/min.
Detection: UV at 230 nm.
System Suitability Test (SST) Preparation:
Spike a 1.0 mg/mL MQSB standard solution with 0.1% of a known synthetic impurity (e.g., 2-methoxy-5-sulfamoylbenzoic acid).
Self-Validation Execution:
Inject the SST solution. The run is only valid if the resolution (
) between MQSB and the impurity is , and the MQSB peak tailing factor () is .
Sample Analysis:
Dissolve 50 mg of MQSB API batch in 50 mL of Mobile Phase A (1.0 mg/mL).
Inject 10 µL of the sample. Calculate purity by area normalization, ignoring peaks present in the blank.
Protocol 2: GC-HS-FID for Residual Solvents (USP <467> Class 2)
Objective: Ensure Class 2 solvents (Methanol, Toluene) are below their Permitted Daily Exposure (PDE) limits[6].
Instrument Configuration:
Column: USP G43 phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m × 0.53 mm, 3.0 µm film thickness.
Detector: Flame Ionization Detector (FID) at 250°C.
Headspace Oven: 80°C for 45 minutes to ensure complete volatilization of solvents from the diluent matrix.
Standard & Sample Preparation:
Diluent: N,N-Dimethylformamide (DMF). Causality: DMF has a high boiling point (153°C) and will not interfere with the elution of highly volatile Class 2 solvents, while completely dissolving the MQSB API.
Standard Solution: Prepare a solution in DMF containing Methanol (3000 ppm) and Toluene (890 ppm) relative to the sample concentration.
Sample Solution: Dissolve 100 mg of MQSB API in 1.0 mL of DMF in a 20 mL headspace vial. Seal immediately with a PTFE-lined septum.
Self-Validation Execution:
Inject the Standard Solution. The method is valid only if the Signal-to-Noise (S/N) ratio for the Methanol peak is
, and the relative standard deviation (RSD) of the Toluene peak area over 3 replicate injections is .
Sample Analysis:
Inject the Sample Solution headspace. Quantify residual solvents against the Standard Solution using the external standard method.
References
467 RESIDUAL SOLVENTS - USP-NF
Source: United States Pharmacopeia (USP)
URL:[Link]
USP 467 Residual Solvents Guide for Pharma Manufacturers
Source: ResolveMass Laboratories Inc.
URL:[Link]
(467) RESIDUAL SOLVENTS - USP-NF
Source: United States Pharmacopeia (USP)
URL: [Link]
Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation (ICH)
URL: [Link]
ICH Q2(R2) guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA)
URL:[Link]
Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
SEOM Clinical Guideline update for the prevention of chemotherapy-induced nausea and vomiting (2016)
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide
For Immediate Implementation by Laboratory Professionals As a Senior Application Scientist, it is understood that the lifecycle of a research chemical extends beyond its use in experimentation. The final, and arguably on...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Implementation by Laboratory Professionals
As a Senior Application Scientist, it is understood that the lifecycle of a research chemical extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide, ensuring the safety of personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and informed decision-making within the laboratory.
Part 1: Hazard Assessment and Waste Classification
Structural Components and Associated Hazards:
Chemical Moiety
Potential Hazards
Rationale and Recommended Precautions
Sulfamoylbenzamide
Potential for toxicity. Some sulfonamide derivatives are known to have biological activity and can be toxic. Studies on related compounds have shown that reactive metabolites can be formed, which may mediate hypersensitivity reactions[1][2].
Treat as a toxic substance. Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated fume hood.
Quinuclidine
Potential environmental persistence. While specific data on this compound is limited, some heterocyclic compounds can be resistant to degradation.
Prevent release into the environment. Do not dispose of down the drain.
Solid, Powdered Form
Inhalation hazard.
Handle with appropriate personal protective equipment (PPE), including a respirator if there is a risk of aerosolization.
Based on this analysis, and in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA), any waste containing 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide should be provisionally classified as hazardous waste due to potential toxicity.[3][4][5][6] This classification necessitates a specific set of disposal procedures.
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a clear workflow for the safe disposal of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide waste.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
Eye Protection: Chemical safety goggles.
Hand Protection: Chemically resistant gloves (e.g., nitrile).
Body Protection: A laboratory coat.
Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if there is a risk of dust generation.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe laboratory waste management.
Designated Hazardous Waste Container:
Use a clearly labeled, dedicated container for solid chemical waste. The container must be in good condition, compatible with the chemical, and have a secure lid.[7][8]
The label should include:
The full chemical name: "2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide"
The words "Hazardous Waste"
The date of accumulation
The primary hazard (e.g., "Toxic")
Your name and laboratory contact information.
Collection of Solid Waste:
Carefully transfer any unused or contaminated solid 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide into the designated hazardous waste container.
Use a dedicated spatula or scoop for the transfer to avoid cross-contamination.
Minimize the generation of dust.
Contaminated Materials:
Any materials that have come into direct contact with the compound, such as weighing paper, gloves, and disposable labware, must also be disposed of as hazardous waste in the same container.
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is often still considered hazardous waste unless properly decontaminated.
Triple Rinsing:
Rinse the empty container with a suitable solvent three times. A common and effective solvent for many organic compounds is ethanol or acetone.
Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. [9] Do not pour the rinsate down the drain.
Collect the rinsate in a separate, clearly labeled hazardous waste container for liquid organic waste.
Container Disposal:
Once triple-rinsed, the container can be considered non-hazardous.
Deface or remove the original label to prevent confusion.
Dispose of the clean, empty container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.
Final Disposal Pathway
Storage:
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.
Waste Pickup:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Do not attempt to dispose of the chemical waste through regular trash or by flushing it down the drain.[8]
Part 3: Visualizing the Disposal Workflow
To ensure clarity and immediate comprehension of the disposal process, the following workflow diagrams have been generated.
Caption: Disposal workflow for solid waste.
Caption: Disposal of empty containers.
References
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Gaspard, T. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
Hazardous Waste Experts. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications. Retrieved from [Link]
OSHA.com. (2024, September 5). What Materials Are Classified As Hazardous Waste?. Retrieved from [Link]
Palmetto Industries. (2023, April 24). 4 Types of Hazardous Waste (Characteristics + Categories). Retrieved from [Link]
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
N'soukpoé-Kossi, C. N., et al. (2017). Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. European Journal of Medicinal Chemistry, 138, 992-1002.
Am-Vax. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]
N'soukpoé-Kossi, C. N., et al. (2017). Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. PubMed. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, October 15). (2S,3R)-2-[(R)-(4-Chlorophenyl)(phenyl)methyl]quinuclidin-3-ol Env. Fate/Transport. Retrieved from [Link]
Cary Institute of Ecosystem Studies. (n.d.). Tracking the Fate of Pharmaceuticals in the Environment. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]
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